3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)6-1-5(8-17-4-18-19-8)2-7(3-6)10(14,15)16/h1-4H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREVSIZDNGOZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Executive Summary
This guide provides a comprehensive, technically-grounded overview of the . This compound stands at the intersection of two critical pharmacophores: the metabolically robust 3,5-bis(trifluoromethyl)phenyl group and the versatile 1,2,4-triazole heterocycle.[1][2] The methodologies detailed herein are designed to be self-validating, offering field-proven insights into experimental choices and robust protocols for confirmation of the final product's identity and purity. We will explore an efficient synthetic strategy, provide step-by-step experimental procedures, and detail the analytical techniques required for unambiguous structural elucidation.
Introduction: The Scientific Rationale
In modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The target molecule, this compound, is an exemplar of this approach.
-
The 1,2,4-Triazole Core: The 1,2,4-triazole ring is a five-membered heterocycle that is isosteric to an amide or ester group but offers superior metabolic stability and unique hydrogen bonding capabilities. Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.[1][3][4][5] This versatility makes it a highly sought-after scaffold in drug discovery programs.
-
The 3,5-Bis(trifluoromethyl)phenyl Moiety: The incorporation of trifluoromethyl (CF₃) groups into a phenyl ring dramatically alters its electronic properties and lipophilicity. The 3,5-bis(trifluoromethyl)phenyl substitution is particularly effective at blocking sites of oxidative metabolism, thereby enhancing a drug candidate's pharmacokinetic profile.[2] This group is a key component in several approved pharmaceuticals, valued for its ability to improve potency and bioavailability.[2]
The convergence of these two moieties in the target compound presents a molecule with significant potential for biological applications, necessitating a reliable and well-characterized synthetic pathway.
Synthetic Strategy and Retrosynthetic Analysis
A logical and efficient synthesis of 3-substituted-1,2,4-triazoles often involves the construction of the heterocyclic ring from an acyclic precursor containing the necessary carbon and nitrogen atoms. A common and robust strategy relies on the use of amidrazones as key intermediates.[6][7]
Our chosen strategy begins with the readily available 3,5-bis(trifluoromethyl)benzonitrile. The retrosynthetic analysis shown below illustrates the disconnection approach, breaking the target triazole down to its constituent starting materials.
Caption: Retrosynthetic analysis of the target triazole.
This pathway is advantageous due to the commercial availability of the starting nitrile and the generally high-yielding nature of the intermediate steps.
Experimental Protocol: Synthesis
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzimidamide
Causality: This initial step converts the relatively unreactive nitrile into a more electrophilic imidate, which is then readily converted to the amidine upon treatment with ammonia. This two-stage, one-pot process is a classic Pinner reaction followed by aminolysis.
-
Materials: 3,5-bis(trifluoromethyl)benzonitrile, anhydrous ethanol, dry hydrogen chloride (gas), anhydrous diethyl ether, ammonia (gas or solution in ethanol).
-
Procedure:
-
Suspend 3,5-bis(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous ethanol (approx. 2 M) in a flame-dried, three-neck flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours until saturation is achieved.
-
Seal the flask and allow it to stand at 4 °C for 24-48 hours, during which time the ethyl 3,5-bis(trifluoromethyl)benzimidate hydrochloride will precipitate.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Dissolve the crude imidate hydrochloride in cold ethanol and treat with an excess of ammonia (either by bubbling gas or adding a saturated ethanolic solution) at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure. The resulting crude 3,5-bis(trifluoromethyl)benzimidamide can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
Causality: The synthesized amidine is reacted with formohydrazide. The amidine provides the C-N-C backbone, while the formohydrazide provides the remaining N-N-C atoms. The reaction proceeds via a condensation-cyclization cascade, where the initial adduct undergoes intramolecular cyclodehydration, driven by heating, to form the stable aromatic triazole ring.
-
Materials: Crude 3,5-bis(trifluoromethyl)benzimidamide (from Step 1), formohydrazide, pyridine or a high-boiling point solvent like N,N-dimethylformamide (DMF).
-
Procedure:
-
Combine the crude 3,5-bis(trifluoromethyl)benzimidamide (1.0 eq) and formohydrazide (1.1 eq) in pyridine (approx. 1 M).
-
Heat the reaction mixture to reflux (approx. 115 °C for pyridine) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product as a solid.
-
Caption: Interrelation of analytical techniques for structural confirmation.
Conclusion
This guide has outlined a robust and reliable pathway for the synthesis of this compound, a compound of significant interest in medicinal chemistry. By following the detailed experimental and characterization protocols, researchers can confidently produce and validate this valuable molecular scaffold. The emphasis on the causality behind experimental choices and the use of orthogonal analytical techniques ensures a high degree of scientific integrity, providing a solid foundation for further research and development activities.
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3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole chemical properties and IUPAC name
An In-depth Technical Guide: 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule uniquely combines the pharmacologically privileged 1,2,4-triazole scaffold with the robust 3,5-bis(trifluoromethyl)phenyl moiety. This combination imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and potent binding interactions, making it a valuable building block for the synthesis of novel therapeutic agents. This document details its chemical and physical properties, provides a plausible synthetic route with mechanistic insights, outlines its spectroscopic profile, discusses its applications, and establishes protocols for safe handling.
Nomenclature and Structural Identification
The compound is systematically identified by its IUPAC name and other standard chemical identifiers. Its structure is characterized by a central 1H-1,2,4-triazole ring substituted at the 3-position with a 3,5-bis(trifluoromethyl)phenyl group.
-
IUPAC Name: this compound[1]
-
Synonyms: 5-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole[2][3]
-
Molecular Weight: 281.16 g/mol [3]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are heavily influenced by the two trifluoromethyl (CF₃) groups, which increase lipophilicity and thermal stability. The predicted values provide a baseline for experimental design.
| Property | Value | Source |
| Appearance | Off-white to yellow solid | [4] |
| Boiling Point | 303.2 ± 52.0 °C (Predicted) | [2][4] |
| Density | 1.507 ± 0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 8.96 ± 0.20 (Predicted) | [2][4] |
| InChI Key | VREVSIZDNGOZRO-UHFFFAOYSA-N | [1] |
Solubility and Stability: The molecule is expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. The trifluoromethyl groups contribute to its stability, making it robust under a range of chemical conditions. It should be stored in a dry, cool environment (2-8°C) to prevent degradation.[1][4]
Spectroscopic Profile and Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the compound. The following are the expected spectral characteristics based on its molecular structure.
Expected Spectroscopic Data:
-
¹H NMR:
-
A broad singlet in the region of δ 13-15 ppm corresponding to the N-H proton of the triazole ring.
-
A singlet at approximately δ 8.5-9.0 ppm for the C-H proton of the triazole ring.
-
A singlet for the two equivalent protons at the C2 and C6 positions of the phenyl ring.
-
A singlet for the proton at the C4 position of the phenyl ring.
-
-
¹³C NMR:
-
Signals for the two distinct carbons of the 1,2,4-triazole ring.
-
Signals for the aromatic carbons, including a quartet for the carbons attached to the CF₃ groups due to C-F coupling.
-
A quartet for the carbon of the trifluoromethyl groups.
-
-
¹⁹F NMR:
-
A sharp, intense singlet is expected, as the six fluorine atoms of the two CF₃ groups are chemically equivalent.
-
-
FT-IR (KBr, cm⁻¹):
-
Broad peak around 3100-3300 (N-H stretching).
-
Peaks in the 1600-1450 range (C=C and C=N stretching).
-
Strong, characteristic absorbances between 1100 and 1350 for C-F stretching of the CF₃ groups.
-
-
Mass Spectrometry (EI):
-
Expected molecular ion peak (M⁺) at m/z ≈ 281.04.
-
Characteristic fragmentation patterns would include the loss of N₂ and fragments corresponding to the triazole and bis(trifluoromethyl)phenyl moieties.
-
Protocol: Nuclear Magnetic Resonance (NMR) Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.
Synthesis and Mechanistic Insights
The synthesis of 3-substituted-1,2,4-triazoles can be achieved through several established methods, often involving the cyclization of an appropriate acyl intermediate.[5][6] A reliable approach for this specific molecule involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with formohydrazide.
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Amidrazone Formation: In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(trifluoromethyl)benzonitrile (1 equivalent) and formohydrazide (1.1 equivalents) in absolute ethanol.
-
Rationale: Ethanol serves as a suitable polar protic solvent for the reactants. A slight excess of formohydrazide ensures the complete consumption of the starting nitrile.
-
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the nucleophilic addition of the hydrazide to the nitrile, forming the key amidrazone intermediate.
-
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Cyclodehydration: To the crude intermediate, add a high-boiling point solvent (e.g., N,N-dimethylformamide or neat) and heat to 150-180°C for 2-4 hours.
-
Rationale: This thermal cyclodehydration step eliminates a molecule of water, leading to the formation of the stable aromatic 1,2,4-triazole ring.
-
-
Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude product. Collect the solid by filtration, wash with cold water, and dry. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Rationale: This self-validating step ensures the removal of unreacted starting materials and byproducts, yielding a pure sample whose identity can be confirmed by the spectroscopic methods described in Section 3.
-
Applications in Medicinal Chemistry and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block for creating more complex drug candidates. Its value lies in the synergistic combination of its two core components.
The Role of the 1,2,4-Triazole Core: The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry.[7][8] It is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding as both a donor (N-H) and acceptor (ring nitrogens). This scaffold is present in numerous approved drugs, including the antifungals fluconazole and itraconazole and the antiviral ribavirin.[5][9]
The Role of the 3,5-bis(trifluoromethyl)phenyl Moiety: The trifluoromethyl group is a key functional group in modern drug design.
-
Metabolic Stability: The C-F bond is extremely strong, making CF₃ groups resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Lipophilicity: CF₃ groups significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Binding Affinity: The highly electronegative fluorine atoms can engage in favorable dipole-dipole or multipolar interactions with protein targets, potentially increasing binding affinity and potency. The presence of two CF₃ groups amplifies these effects.
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The Biological Frontier of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a focal point for the design of novel therapeutic agents. This guide delves into the specific and compelling biological activities of a unique subset of these heterocycles: the 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole derivatives. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is a key design element, as the trifluoromethyl group is known to enhance pharmacokinetic and pharmacodynamic properties of drug candidates.[2] This technical guide will provide an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of this promising class of compounds, offering valuable insights for researchers and drug development professionals.
I. The Core Structure: A Synthesis of Stability and Reactivity
The foundational step in exploring the biological potential of these derivatives lies in their synthesis. A common and efficient route to the this compound core involves the cyclization of key intermediates. A representative synthetic pathway is outlined below.
General Synthetic Protocol:
A versatile method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazole derivatives involves the [3+2] annulation reactions of hydrazones with various electrophiles.[3] For the specific synthesis of the this compound core, a common starting material is 3,5-bis(trifluoromethyl)benzohydrazide. This can be reacted with a suitable one-carbon synthon, such as formic acid or a derivative, to facilitate the cyclization and formation of the triazole ring. Further substitutions on the triazole ring, at the N1 or C5 positions, can be achieved through subsequent reactions with appropriate alkylating or arylating agents.
Caption: General synthetic scheme for this compound and its derivatives.
II. A Spectrum of Biological Activity: From Microbes to Mammalian Cells
The this compound scaffold has been investigated for a range of biological activities, primarily focusing on its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.
A. Antimicrobial and Antifungal Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal therapy, with prominent examples like fluconazole and itraconazole.[4] Derivatives bearing the trifluoromethylphenyl moiety have also demonstrated significant antimicrobial and antifungal properties.[4][5]
Mechanism of Action: The primary antifungal mechanism of many triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The nitrogen atom at the N4 position of the triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51, effectively blocking its function.
Observed Activities: While specific data for the parent this compound is limited, related pyrazole derivatives bearing the 3,5-bis(trifluoromethyl)phenyl group have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL.[2] It is plausible that 1,2,4-triazole analogs would exhibit similar or enhanced antimicrobial profiles. Studies on other trifluoromethyl-substituted 1,2,4-triazoles have reported broad-spectrum fungicidal activity against various plant pathogens.[4]
B. Anticancer Activity
The antiproliferative properties of 1,2,4-triazole derivatives against various cancer cell lines are a significant area of research. The introduction of fluorinated substituents often enhances the anticancer potential of these compounds.
Potential Mechanisms of Action: The anticancer activity of triazole derivatives is often multi-faceted and can involve:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases or histone deacetylases.
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Triggering programmed cell death through various signaling pathways.
Observed Activities: While direct studies on the anticancer activity of this compound are not widely reported, numerous studies on other substituted 1,2,4-triazoles demonstrate their potential. For instance, various 1,2,4-triazole derivatives have shown significant growth inhibitory effects against human cancer cell lines, including those of the breast, lung, and colon.[6] The presence of trifluoromethyl groups is often associated with increased potency.
C. Enzyme Inhibition
The ability of 1,2,4-triazoles to interact with the active sites of various enzymes makes them attractive candidates for the development of enzyme inhibitors.
Targets and Mechanisms:
-
Cytochrome P450 (CYP) Enzymes: As mentioned in the antifungal section, triazoles are potent inhibitors of fungal CYP51. This inhibitory activity can extend to other CYP enzymes, which has implications for drug metabolism and the development of inhibitors for specific CYP isoforms involved in disease.[3]
-
Other Enzymes: Derivatives of 1,2,4-triazoles have been shown to inhibit a range of other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[7] For example, certain azinane-triazole derivatives have demonstrated potent inhibition of AChE and α-glucosidase, suggesting their potential in the management of Alzheimer's disease and diabetes.[7]
III. Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of this compound derivatives can be significantly modulated by substitutions on the triazole ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Caption: Key positions for substitution on the 1,2,4-triazole ring to modulate biological activity.
-
Substitution at the N1-position: The nature of the substituent at the N1 position of the triazole ring can significantly impact activity. For instance, in antifungal triazoles, specific alkyl or substituted benzyl groups at this position are often crucial for potent inhibition of CYP51.
-
Substitution at the C5-position: Modifications at the C5 position can introduce new interaction points with the biological target, potentially increasing potency and selectivity. For example, the introduction of a thiol group at this position can open up avenues for further derivatization to explore different biological targets.[5]
IV. Experimental Protocols: A Guide to Biological Evaluation
To assess the biological activity of this compound derivatives, a variety of standardized in vitro assays are employed.
A. Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
B. In Vitro Cytotoxicity Assay
Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
V. Concluding Remarks and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic placement of the trifluoromethyl groups is anticipated to confer advantageous physicochemical properties, enhancing the potential for potent biological activity. While direct and extensive studies on the parent compound are still emerging, the wealth of data on related trifluoromethyl-substituted 1,2,4-triazoles and other heterocyclic systems strongly suggests a rich landscape for discovery in the areas of antimicrobial, anticancer, and enzyme-inhibitory applications. Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives with diverse substitutions at the N1 and C5 positions to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical and clinical development.
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. Retrieved January 3, 2026, from [Link]
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Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules (Basel, Switzerland), 26(16), 5083. [Link]
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Al-Ghorbani, M., Che, Z., Liu, Y., Qin, H., & Fan, Z. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules (Basel, Switzerland), 25(24), 5852. [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2011). Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. Request PDF. Retrieved January 3, 2026, from [Link]
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Wang, B. L., Liu, X. H., Zhang, L. X., Li, Z. M., & Wang, Q. M. (2010). Synthesis and biological activity of some novel trifluoromethyl-substituted 1,2,4-triazole and bis(1,2,4-triazole) Mannich bases containing piperazine rings. Journal of agricultural and food chemistry, 58(9), 5529–5536. [Link]
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Wang, B. L., Liu, X. H., Zhang, L. X., Li, Z. M., & Wang, Q. M. (2010). Synthesis and biological activity of some novel trifluoromethyl-substituted 1,2,4-triazole and bis(1,2,4-triazole) Mannich bases containing piperazine rings. Journal of agricultural and food chemistry, 58(9), 5529–5536. [Link]
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discovery and mechanism of action of trifluoromethylphenyl triazoles
An In-depth Technical Guide to the Discovery and Mechanism of Action of Trifluoromethylphenyl Triazoles
Introduction: A Synthesis of Stability and Activity
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks that are consistently found in biologically active compounds—is a cornerstone of rational drug design. Among these, the trifluoromethylphenyl and triazole moieties stand out for their profound and often synergistic contributions to a molecule's pharmacokinetic and pharmacodynamic profiles.
The trifluoromethyl (CF₃) group, a bioisostere for chlorine, is a powerful tool for enhancing drug efficacy.[1] Its strong electron-withdrawing nature and high C-F bond energy (one of the strongest in organic chemistry) confer remarkable metabolic stability, protecting the molecule from enzymatic degradation and increasing its in vivo half-life.[1][2] Furthermore, the CF₃ group significantly increases lipophilicity, which can improve a compound's ability to cross cellular membranes and reach its target.[1] This modification can also enhance binding affinity to target proteins through favorable interactions within the binding pocket.[1]
Complementing the CF₃ group is the triazole ring, a five-membered heterocycle with three nitrogen atoms. Both 1,2,3- and 1,2,4-triazole isomers are metabolically stable and serve as versatile linkers or core structures.[3][4][5] The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological receptors.[5] This capacity for molecular recognition, combined with their stability, makes triazoles a favored component in the development of therapeutic agents across diverse disease areas, including cancer, microbial infections, and inflammatory conditions.[6][7][8][9]
The fusion of a trifluoromethylphenyl group with a triazole core creates a class of compounds with enhanced biological properties, leveraging the metabolic resistance and lipophilicity of the former with the target-binding capabilities of the latter. This guide provides a technical exploration of the discovery, synthesis, and multifaceted mechanisms of action of these potent molecules.
Discovery and Synthesis: Building the Core Scaffold
The discovery of trifluoromethylphenyl triazoles has been propelled by advances in synthetic chemistry, particularly the advent of "click chemistry." This concept, which emphasizes reactions that are high-yielding, stereospecific, and generate minimal byproducts, has made the synthesis of 1,2,3-triazoles highly efficient.
Primary Synthetic Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed variant.[3][4] This reaction involves the coupling of a terminal alkyne with an azide to form the triazole ring with high regioselectivity.[3][10] The process is robust, reliable, and can be performed under mild conditions, often in aqueous solvents.
The causality behind this choice of reaction is its efficiency and specificity. The copper(I) catalyst ensures that only the 1,4-disubstituted regioisomer is formed, which is crucial for establishing clear structure-activity relationships (SAR) during drug development.[3] This avoids the formation of mixed isomers that would require difficult purification and could confound biological testing.
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An In-depth Technical Guide to 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole and its Analogs in Medicinal Chemistry
Abstract: The 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases. The unique electronic properties conferred by the gem-trifluoromethyl groups on the phenyl ring, combined with the versatile hydrogen bonding capabilities of the 1,2,4-triazole moiety, make this core exceptionally valuable for designing potent and selective modulators of biological targets. This guide provides an in-depth analysis of this scaffold, covering its synthesis, key therapeutic applications, structure-activity relationships, and detailed experimental protocols relevant to drug discovery and development professionals.
Introduction: The Privileged Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle that is a bioisostere of amides and esters, offering improved metabolic stability and favorable pharmacokinetic properties.[1] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors.[1] When coupled with a 3,5-bis(trifluoromethyl)phenyl group, the resulting molecule gains enhanced lipophilicity and metabolic resistance.[2][3] The trifluoromethyl (CF3) groups are potent electron-withdrawing groups that can significantly alter the acidity of nearby protons and influence the molecule's overall conformation, often leading to higher binding affinity and improved cell permeability.[2]
This unique combination of properties has rendered the this compound core a "privileged scaffold" in drug discovery, leading to the development of compounds targeting a diverse set of proteins, including G-protein coupled receptors (GPCRs) and molecular chaperones.
Synthetic Strategies
The construction of the this compound core and its analogs is typically achieved through well-established heterocyclic chemistry routes. A common and efficient method involves the cyclization of an amidine or a related intermediate with a hydrazine derivative.
General Synthetic Workflow:
A prevalent pathway begins with the commercially available 3,5-bis(trifluoromethyl)benzonitrile. This starting material is converted into a thioamide, which then undergoes S-alkylation followed by cyclocondensation with a hydrazine equivalent to yield the desired 1,2,4-triazole ring. Modifications can be introduced by varying the hydrazine component or by further functionalizing the triazole ring.
Below is a diagram illustrating a typical synthetic workflow.
Caption: General synthetic workflow for the core scaffold.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.
Step 1: Synthesis of 3,5-bis(trifluoromethyl)benzohydrazide
-
To a solution of 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add hydrazine hydrate (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydrazide.
Step 2: Cyclization to form the 1,2,4-triazole
-
A mixture of the 3,5-bis(trifluoromethyl)benzohydrazide (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is heated at reflux for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water, leading to the precipitation of the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
Therapeutic Applications & Structure-Activity Relationships (SAR)
The versatility of the scaffold is evident in its application across multiple therapeutic areas. Two of the most prominent are as Neurokinin-1 (NK1) receptor antagonists and as C-terminal modulators of Heat Shock Protein 90 (Hsp90).
Neurokinin-1 (NK1) Receptor Antagonists
The NK1 receptor, whose endogenous ligand is Substance P, is a key player in emesis (nausea and vomiting), pain, and inflammation.[4] Blockade of this receptor has proven to be a highly effective strategy for preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[5][6][7]
The drug Aprepitant (and its intravenous prodrug, Fosaprepitant ) is a blockbuster antiemetic that features the 3,5-bis(trifluoromethyl)phenyl moiety, though attached to a morpholine core rather than a simple triazole. However, the development of Aprepitant and other "pitant" class drugs heavily explored the this compound scaffold.[8] It was discovered that the 3-oxo-1,2,4-triazol-5-yl moiety was particularly effective at reducing the basicity of nearby nitrogen atoms, improving oral bioavailability.[8]
Key SAR Insights for NK1 Antagonists:
-
The 3,5-bis(trifluoromethyl)phenyl Group: This group is considered critical for high-affinity binding. It is believed to fit into a specific hydrophobic pocket of the NK1 receptor.
-
The Heterocyclic Core: While various heterocycles have been used, the 1,2,4-triazole provides a rigid and stable platform with ideal hydrogen bonding characteristics.
-
Stereochemistry: The spatial arrangement of substituents is often crucial for activity. For piperidine-containing analogs, the stereochemistry at positions C-2 and C-3 can dramatically impact potency.[8]
Caption: Key Structure-Activity Relationships for NK1 antagonists.
Hsp90 C-Terminal Modulators
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncogenic drivers in cancer cells.[9] While most Hsp90 inhibitors target the N-terminal ATP-binding site, these often induce a pro-survival heat shock response, limiting their clinical efficacy.[10][11]
Targeting the C-terminal dimerization domain of Hsp90 offers an alternative therapeutic strategy that can degrade client proteins without inducing this resistance mechanism.[10][11] The 3,5-bis(trifluoromethyl)phenyl motif has been incorporated into novel C-terminal Hsp90 modulators.
For instance, compounds SM253 and SM258, which feature this scaffold, have demonstrated antiproliferative and pro-apoptotic activity in prostate cancer cell lines at low micromolar concentrations.[12] These agents function by preventing C-terminal co-chaperones and client proteins from binding to Hsp90.[12]
Quantitative Data for Hsp90 Modulators:
| Compound | Cell Line | Activity | IC50 / EC50 (µM) | Citation |
| SM253 | LNCaP (Prostate) | Antiproliferative | ~2.5 | [12] |
| SM253 | PC-3 (Prostate) | Antiproliferative | ~5.0 | [12] |
| SM258 | LNCaP (Prostate) | Antiproliferative | ~1.5 | [12] |
| SM258 | 22Rv1 (Prostate) | Antiproliferative | ~2.0 | [12] |
Relevant Signaling Pathways
Understanding the mechanism of action requires knowledge of the downstream signaling pathways affected by these compounds.
NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor (a Gq-coupled GPCR) activates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately leading to neuronal excitation and the transmission of emetic signals. NK1 antagonists block the initial binding of Substance P, thereby inhibiting this entire downstream cascade.
Caption: Simplified NK1 receptor signaling pathway and point of inhibition.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a validated and highly fruitful area of medicinal chemistry. Its success in targeting the NK1 receptor has been clinically proven, and its emergence as a C-terminal Hsp90 modulator highlights its versatility. Future research will likely focus on expanding the application of this core to other challenging targets, such as other GPCRs, kinases, and protein-protein interactions. The strategic placement of the bis(trifluoromethyl)phenyl group offers a powerful tool to enhance potency and optimize pharmacokinetic profiles, ensuring that this privileged scaffold will continue to be a valuable component in the drug discovery toolkit for years to come.
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PubMed. A Novel Class of Hsp90 C-Terminal Modulators Have Pre-Clinical Efficacy in Prostate Tumor Cells Without Induction of a Heat Shock Response. [Link]
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Universitäts- und Landesbibliothek (ULB) Düsseldorf. Neurokinin-1 receptor antagonists in the prevention of postoperative nausea and vomiting. [Link]
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Spectroscopic Characterization of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole, a molecule of significant interest in medicinal chemistry and materials science. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics. While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and established spectroscopic principles to provide a robust predictive analysis.
Molecular Structure and Key Features
This compound possesses a unique combination of a heteroaromatic 1,2,4-triazole ring and a phenyl ring substituted with two powerful electron-withdrawing trifluoromethyl groups. This substitution pattern profoundly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The choice of a suitable deuterated solvent is critical for NMR analysis; based on the solubility of similar heterocyclic compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the protons on the triazole and phenyl rings.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Triazole N-H | ~14.5 | Broad Singlet | 1H |
| Triazole C-H | ~8.7 | Singlet | 1H |
| Phenyl H-2', H-6' | ~8.5 | Singlet | 2H |
| Phenyl H-4' | ~8.2 | Singlet | 1H |
-
Causality of Chemical Shifts: The protons on the phenyl ring are significantly deshielded due to the strong electron-withdrawing effect of the two trifluoromethyl groups, resulting in downfield chemical shifts. The triazole C-H proton is also expected to appear at a low field due to the aromatic and electron-deficient nature of the triazole ring.[1] The N-H proton of the triazole ring is acidic and its chemical shift can be broad and concentration-dependent.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of trifluoromethyl groups will result in splitting of the signals for the carbons to which they are attached (¹JCF) and adjacent carbons (²JCF, ³JCF) due to C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling |
| Triazole C-3 | ~160 | - |
| Triazole C-5 | ~145 | - |
| Phenyl C-1' | ~135 | - |
| Phenyl C-3', C-5' | ~132 | Quartet (¹JCF ≈ 273 Hz) |
| Phenyl C-2', C-6' | ~126 | Quartet (³JCF ≈ 4 Hz) |
| Phenyl C-4' | ~123 | Septet (²JCF ≈ 33 Hz) |
| -CF₃ | ~124 | Quartet (¹JCF ≈ 273 Hz) |
-
Expertise in Spectral Interpretation: The carbon atoms directly bonded to the fluorine atoms of the CF₃ groups will appear as quartets due to coupling with three equivalent fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, with the carbons bearing the trifluoromethyl groups showing significant downfield shifts.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two trifluoromethyl groups.
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 2 x -CF₃ | ~ -63 | Singlet |
-
Authoritative Grounding: The chemical shift of trifluoromethyl groups on an aromatic ring typically falls in the range of -60 to -65 ppm relative to a CFCl₃ standard.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 282.05 | Molecular ion peak (protonated) |
| [M]⁺˙ | 281.04 | Molecular ion peak |
-
Fragmentation Pathways: Under electron ionization (EI), the 1,2,4-triazole ring can undergo characteristic fragmentation, often involving the loss of N₂ or HCN.[5] The presence of the stable bis(trifluoromethyl)phenyl group will likely lead to fragments corresponding to this moiety. In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak.
Experimental Protocols
To obtain the spectroscopic data discussed above, the following experimental workflows are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-free probe is recommended to avoid background signals.
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
ESI-MS Acquisition: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the spectrum in positive ion mode.
-
EI-MS Acquisition: For EI-MS, a direct insertion probe or gas chromatography-mass spectrometry (GC-MS) can be used, depending on the volatility and thermal stability of the compound.
Visualization of Molecular Structure and Spectroscopic Correlations
The following diagram illustrates the molecular structure and highlights the key proton and carbon atoms for NMR assignment.
Caption: Molecular structure with atom numbering for NMR assignments.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR and mass spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the identification and characterization of this and related molecules. The provided protocols offer a standardized approach for obtaining high-quality experimental data for validation.
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Unlocking the Therapeutic Potential of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole: An In-depth Technical Guide to Target Identification and Validation
Abstract
The 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, frequently incorporated into highly potent and selective modulators of a diverse range of biological targets. The unique physicochemical properties conferred by the trifluoromethyl groups, such as enhanced metabolic stability and potent electron-withdrawing effects, combined with the versatile binding capabilities of the 1,2,4-triazole ring, make this an intriguing pharmacophore for novel drug discovery.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of the core this compound molecule. Rather than presenting a singular mechanism of action, this guide serves as an exploratory framework for researchers, scientists, and drug development professionals. It outlines a logical, evidence-based approach to identifying and validating potential protein targets, supported by detailed, field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring each proposed protocol is a self-validating system for generating robust and reliable data.
Introduction: The Power of a Privileged Scaffold
The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antifungal, antiviral, anticonvulsant, and anti-inflammatory properties.[4][5][6][7] Its metabolic stability and capacity to act as a hydrogen bond donor and acceptor make it an ideal linker or core structure in drug design.[7] The addition of two trifluoromethyl groups to the phenyl ring significantly enhances the lipophilicity and electron-withdrawing nature of the molecule, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[2] While this compound is often a key component of larger, more complex drug candidates, understanding the intrinsic potential of this core scaffold is crucial for future drug development endeavors. This guide will explore the most probable therapeutic avenues for this compound based on the established activities of its derivatives.
Identified Potential Therapeutic Target Classes
Based on a comprehensive review of existing literature where the this compound moiety is a key structural feature, we have identified several high-potential therapeutic target classes for investigation.
Table 1: Potential Therapeutic Target Classes and Rationale
| Target Class | Rationale for Investigation | Key Examples of Targets |
| Protein Kinases | The triazole scaffold is a common feature in many kinase inhibitors. Derivatives of the topic compound have shown inhibitory activity against key kinases in cancer and inflammation. | VEGFR-2, EGFR |
| Protein-Protein Interactions (PPIs) | The rigid structure of the triazole and the bulky trifluoromethylphenyl group can effectively disrupt the interfaces of protein complexes. | p53-MDM2, Annexin A2-S100A10 |
| Enzymes in Steroidogenesis | Triazole-based compounds are well-known inhibitors of cytochrome P450 enzymes, including those involved in hormone production. | Aromatase (CYP19A1) |
| Enzymes in Inflammatory Pathways | The anti-inflammatory potential of triazoles suggests they may target key enzymes in inflammatory cascades. | Cyclooxygenase-2 (COX-2) |
| Cytoskeletal Proteins | Disruption of microtubule dynamics is a validated anti-cancer strategy, and some triazole derivatives have shown activity in this area. | β-tubulin |
| Transcription Factors | Modulation of transcription factor activity is an emerging area for therapeutic intervention. | Nuclear factor erythroid 2-related factor (Nrf2) |
Experimental Workflows for Target Validation
This section provides detailed, step-by-step methodologies for assessing the activity of this compound against the identified potential target classes.
Protein Kinase Inhibition Assays
The bis(trifluoromethyl)phenyl moiety is a common feature in kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against various protein kinases.
Diagram 1: General Kinase Inhibition Assay Workflow
Caption: Workflow for an AlphaLISA-based p53-MDM2 PPI assay.
Protocol 3.2.1: p53-MDM2 Interaction Assay (AlphaLISA)
This homogeneous assay measures the inhibition of the interaction between p53 and its negative regulator, MDM2.
-
Materials:
-
GST-tagged MDM2
-
His-tagged p53
-
AlphaLISA GSH Acceptor beads (PerkinElmer)
-
AlphaLISA Ni Chelate Donor beads (PerkinElmer)
-
AlphaLISA PPI Buffer (PerkinElmer)
-
384-well white ProxiPlate
-
EnVision® multimode plate reader or equivalent
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents in 1X AlphaLISA PPI Buffer.
-
Competition Assay:
-
In a 384-well plate, add 5 µL of GST-MDM2 (to a final concentration of 1 nM).
-
Add 10 µL of various concentrations of this compound.
-
Add 5 µL of His-p53 (to a final concentration of 1 nM).
-
Incubate for 1 hour at room temperature.
-
-
Bead Addition:
-
Add 10 µL of GSH AlphaLISA Acceptor beads (20 µg/mL final concentration) and incubate for 1 hour at room temperature.
-
Add 10 µL of Ni Chelate Donor beads (20 µg/mL final concentration) and incubate for 1 hour in the dark at room temperature.
-
-
Signal Measurement: Read the AlphaLISA signal on an EnVision plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data as described in Protocol 3.1.1.
-
Enzyme Inhibition Assays
The 1,2,4-triazole scaffold is present in numerous enzyme inhibitors, making this a promising area of investigation.
Protocol 3.3.1: Aromatase (CYP19A1) Inhibition Assay (Fluorometric)
This assay measures the inhibition of aromatase, a key enzyme in estrogen biosynthesis.
-
Materials:
-
Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (Abcam, ab273306, or equivalent)
-
Human recombinant aromatase
-
Fluorogenic aromatase substrate
-
Letrozole (positive control inhibitor)
-
White, opaque 96-well plate
-
Fluorescence microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents, samples, and controls according to the kit protocol.
-
Plate Setup:
-
Add samples, positive controls (Letrozole), and negative controls (solvent) to the appropriate wells.
-
Prepare a reaction mix containing Aromatase Assay Buffer and Aromatase Enzyme.
-
Add the reaction mix to the wells.
-
-
Pre-incubation: Incubate the plate for at least 10 minutes at 37°C to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Prepare an Aromatase Substrate/NADP+ mixture and add it to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C (Ex/Em = 488/527 nm).
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition and IC50 value as previously described.
-
Concluding Remarks and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its documented presence in a variety of potent and selective inhibitors strongly suggests that the core molecule itself possesses intrinsic biological activity. This guide provides a robust and logical framework for the initial exploration of its therapeutic potential. The detailed, self-validating protocols for kinase, PPI, and enzyme inhibition assays will enable researchers to generate high-quality, reproducible data. Positive results in any of these primary screens should be followed by more extensive secondary screening against a broader panel of related targets to determine selectivity. Subsequent cell-based assays will be crucial to confirm on-target activity in a more physiologically relevant context. Ultimately, the insights gained from these initial studies will pave the way for lead optimization and the potential development of a new class of therapeutics based on this privileged scaffold.
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The Trifluoromethyl Group: A Keystone in the Architecture of Bioactive Triazoles
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Trifluoromethyl-Substituted Triazoles for Researchers, Scientists, and Drug Development Professionals.
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into the triazole scaffold has emerged as a powerful and widely adopted strategy in modern medicinal chemistry. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of trifluoromethyl-substituted triazoles, delving into the profound influence of this unique functional group on the physicochemical properties and biological activities of the resulting compounds. We will dissect the synthetic methodologies for accessing these valuable molecules, analyze their diverse therapeutic applications with a focus on antifungal, anticancer, and antibacterial agents, and elucidate the underlying mechanisms of action. Through detailed protocols, quantitative data analysis, and visual representations of key concepts, this guide aims to equip researchers and drug development professionals with the critical knowledge to rationally design and optimize the next generation of trifluoromethyl-triazole-based therapeutics.
The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry
The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to dramatically modulate a molecule's properties.[1] Its introduction into a heterocyclic scaffold like triazole can lead to significant enhancements in therapeutic potential.[2][3] The unique electronic and steric characteristics of the CF₃ group impart several advantageous effects:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability often translates to a longer in vivo half-life and improved pharmacokinetic profiles of drug candidates.
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier and cell membranes. This property is crucial for reaching intracellular targets.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl moiety can influence the acidity or basicity of nearby functional groups. This can alter the binding interactions of the molecule with its biological target, potentially leading to increased potency and selectivity.
-
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group. This substitution can be used to fine-tune the steric and electronic properties of a lead compound to optimize its activity and reduce off-target effects.
The strategic placement of the trifluoromethyl group on the triazole ring or on appended aryl moieties is a key consideration in the design of potent and selective therapeutic agents.
Synthetic Pathways to Trifluoromethyl-Substituted Triazoles
The synthesis of trifluoromethyl-substituted triazoles can be achieved through various robust and versatile methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Experimental Protocol: General Procedure for CuAAC Synthesis of 1,4-disubstituted Trifluoromethyl-1,2,3-triazoles
-
To a solution of the trifluoromethyl-alkyne (1.0 equiv) and the corresponding azide (1.1 equiv) in a suitable solvent such as a t-BuOH/H₂O mixture (1:1), add sodium ascorbate (0.2 equiv).
-
To this mixture, add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted trifluoromethyl-1,2,3-triazole.[6][7]
Multi-Component Synthesis of Trifluoromethyl-1,2,4-Triazoles
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step. A notable example is the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides, hydrazine hydrate, and a C1 source like benzene-1,3,5-triyl triformate (TFBen).[8][9][10][11]
Caption: Multi-Component Reaction for 3-Trifluoromethyl-1,2,4-triazole Synthesis.
Experimental Protocol: Metal-Free Multi-Component Synthesis of 3-Trifluoromethyl-1,2,4-triazoles
-
To a solution of trifluoroacetimidoyl chloride (1.0 equiv) in toluene, add hydrazine hydrate (1.2 equiv) and benzene-1,3,5-triyl triformate (TFBen) (0.5 equiv).
-
Add trifluoroacetic acid (TFA) as a catalyst (0.2 equiv).
-
Heat the reaction mixture at 100 °C for 12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-trifluoromethyl-1,2,4-triazole.[9]
Structure-Activity Relationship (SAR) and Therapeutic Applications
Trifluoromethyl-substituted triazoles exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.
Antifungal Activity
Trifluoromethyl-substituted triazoles are potent antifungal agents, with many acting as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12]
Caption: Mechanism of Action of Trifluoromethyl-Triazole Antifungal Agents.
SAR Insights for Antifungal Activity:
-
Trifluoromethyl Group: The presence of a trifluoromethyl group on the phenyl ring is often crucial for high antifungal activity.[12]
-
Substitution on the Phenyl Ring: The position and nature of other substituents on the phenyl ring can significantly impact potency. For instance, 4-fluoro and 4-trifluoromethyl substitutions have shown promising activity.[12]
-
Triazole Isomer: Both 1,2,4-triazole and 1,2,3-triazole cores have been successfully incorporated into antifungal agents.
Table 1: Antifungal Activity of Trifluoromethyl-Substituted Triazoles
| Compound | R Group | Target Organism | MIC (µg/mL) | Reference |
| 1 | 4-CF₃ | Candida albicans | 0.031 | [12] |
| 2 | 4-F | Candida albicans | 0.125 | [12] |
| 3 | 4-Cl | Candida albicans | 0.25 | [12] |
Anticancer Activity
A growing body of evidence highlights the potential of trifluoromethyl-substituted triazoles as anticancer agents.[3][13][14] These compounds have been shown to inhibit various cancer-related targets, including protein kinases and tubulin polymerization.
SAR Insights for Anticancer Activity:
-
Aryl Substituents: The nature and substitution pattern of aryl groups attached to the triazole core play a critical role in determining anticancer potency. Electron-withdrawing groups, such as chloro and trifluoromethyl, on a phenyl ring have been associated with enhanced activity.[3]
-
Linker Moiety: The linker connecting the triazole to other pharmacophores can influence activity.
-
Heterocyclic Core: The choice of the triazole isomer (1,2,3- or 1,2,4-) and its fusion with other heterocyclic rings can lead to compounds with distinct anticancer profiles.
Table 2: Anticancer Activity of Trifluoromethyl-Substituted Triazoles
| Compound | R Group | Cell Line | IC₅₀ (µM) | Reference |
| 4 | 4-CF₃-Ph | Melanoma (A375) | 25.4 | [13] |
| 5 | 4-Cl-Ph | Lung (A549) | 8.67 | [15] |
| 6 | 3,4,5-trimethoxy-Ph | Breast (MCF-7) | 1.26 | [2] |
Antibacterial Activity
Trifluoromethyl-substituted triazoles have also demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[16][17][18][19]
SAR Insights for Antibacterial Activity:
-
Piperazine Moiety: The incorporation of a trifluoromethyl phenyl piperazine moiety has been shown to result in excellent activity against various bacterial strains.[17]
-
Thione Substitution: The presence of a thione group on the triazole ring can contribute to potent antibacterial effects.[17]
-
Halogen Substitution: Bromo and chloro substitutions on attached aryl rings have been shown to improve antibacterial activity.[16]
Table 3: Antibacterial Activity of Trifluoromethyl-Substituted Triazoles
| Compound | R Group | Target Organism | MIC (µg/mL) | Reference |
| 7 | 4-CF₃-Ph-piperazine | S. aureus | 1.56 | [17] |
| 8 | 4-Br, 4-CF₃-Ph | S. aureus | 0.78 | [16] |
| 9 | 4-Cl-Ph | E. coli | 3.12 | [16] |
Future Perspectives and Conclusion
The trifluoromethyl-substituted triazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The unique combination of the triazole core's versatile chemistry and the advantageous properties of the trifluoromethyl group provides a powerful platform for the rational design of drugs with improved efficacy, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on:
-
Exploring Novel Biological Targets: Expanding the therapeutic applications of these compounds by investigating their activity against a wider range of biological targets, including enzymes and receptors implicated in neurodegenerative and inflammatory diseases.[20][21]
-
Development of More Efficient Synthetic Methodologies: The discovery of new, more sustainable, and efficient synthetic routes will facilitate the rapid generation of diverse libraries of trifluoromethyl-substituted triazoles for high-throughput screening.
-
In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms of action will enable more precise drug design and the development of compounds with improved safety profiles.
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Wnorowska, U., Piktel, E., & Savage, P. B. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]
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Usatenko, R., Iminov, I., Gevorgyan, A., & Iaroshenko, V. O. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. International Journal of Molecular Sciences, 23(23), 14668. [Link]
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Potential Anticancer Activity of Novel Triazoles and Related Derivatives. OUCI. [Link]
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Marzi, M., Zarenezhad, E., Faghih, Z., & Mirzaei, H. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Journal of Chemistry, 2022, 1-50. [Link]
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Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships. ResearchGate. [Link]
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Kumar, V., Kaur, K., & Kumar, S. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). RSC Advances, 14(10), 6895-6904. [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Introduction
The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for its diverse biological activities and unique coordination properties. The incorporation of trifluoromethyl (CF₃) groups onto a phenyl ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This application note provides a detailed, field-proven experimental protocol for the synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole, a key building block for drug discovery and advanced material development.
The described two-step synthesis is based on established principles of heterocycle formation, beginning with the acylation of formohydrazide followed by a thermal cyclodehydration to construct the triazole ring.[2][3] This method was chosen for its reliability, high yield, and straightforward execution using commercially available starting materials. This document provides not only a step-by-step procedure but also the underlying chemical rationale, critical safety information, and characterization guidelines to ensure reproducible and successful outcomes for researchers.
Reaction Scheme
The synthesis proceeds in two distinct stages: Step 1: Amide Coupling: Formation of the N-acylformohydrazide intermediate. Step 2: Cyclodehydration: Ring closure to form the 1,2,4-triazole heterocycle.

Caption: Overall synthetic route from 3,5-bis(trifluoromethyl)benzoyl chloride and formohydrazide.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. | Supplier | Notes |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | 785-56-8 | 276.56 g/mol | Sigma-Aldrich | Corrosive, moisture-sensitive.[4][5] |
| Formohydrazide (Formic hydrazide) | 624-84-0 | 60.06 g/mol | ChemicalBook | Toxic, handle with care.[6][7] |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Major Suppliers | Corrosive, flammable liquid. |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Major Suppliers | Use from a solvent purification system or from a sealed bottle. |
| Toluene | 108-88-3 | 92.14 g/mol | Major Suppliers | Used for cyclization step. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Major Suppliers | For extraction and recrystallization. |
| Hexanes | 110-54-3 | 86.18 g/mol | Major Suppliers | For recrystallization. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Major Suppliers | Aqueous solution for work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | Major Suppliers | Aqueous solution for work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Major Suppliers | For drying organic layers. |
Equipment
-
Three-neck round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser with inert gas inlet (N₂ or Ar)
-
Addition funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Buchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer and Mass Spectrometer for characterization
Safety and Handling
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
3,5-Bis(trifluoromethyl)benzoyl chloride: Causes severe skin burns and eye damage.[5] It is highly reactive with water and moisture, releasing HCl gas.[8] Always handle under an inert atmosphere and add it to the reaction mixture carefully.
-
Formohydrazide: Toxic and a suspected carcinogen.[9] Avoid inhalation of dust and direct contact with skin or eyes.
-
Triethylamine: A corrosive and flammable liquid with a strong odor. It can cause severe eye and skin irritation.
-
Dichloromethane and Toluene: Volatile organic solvents. Avoid inhalation and ensure proper ventilation.
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times. For handling the acyl chloride, face shield and heavy-duty gloves are recommended.[4][8]
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reagent preparation to final product characterization.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Step 1: Synthesis of N'-(3,5-bis(trifluoromethyl)benzoyl)formohydrazide (Intermediate)
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with nitrogen gas. Maintain a positive nitrogen atmosphere throughout this step.
-
Reagent Preparation: In the flask, dissolve formohydrazide (1.20 g, 20.0 mmol, 1.0 equiv.) and triethylamine (3.04 mL, 22.0 mmol, 1.1 equiv.) in 80 mL of anhydrous dichloromethane (DCM). Stir the suspension until most of the solid dissolves.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: In a separate dry flask, dissolve 3,5-bis(trifluoromethyl)benzoyl chloride (5.53 g, 20.0 mmol, 1.0 equiv.) in 20 mL of anhydrous DCM. Using a syringe, add this solution dropwise to the cooled, stirring formohydrazide suspension over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Causality Note: Dropwise addition at 0 °C is crucial to control the exothermic reaction between the highly reactive acyl chloride and the nucleophilic hydrazide, minimizing side reactions. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to drive the reaction to completion.[8]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
Step 2: Cyclodehydration and Purification
-
Solvent Exchange: To the reaction mixture from Step 1, add 100 mL of toluene. Set up the apparatus for distillation and carefully remove the dichloromethane under atmospheric pressure (b.p. ~40 °C).
-
Causality Note: Toluene is used as the high-boiling solvent for the subsequent thermal cyclization step, as the temperature required for ring closure is significantly higher than the boiling point of DCM.
-
-
Cyclization: Once the DCM is removed, ensure the reflux condenser is properly set up. Heat the remaining toluene solution to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 12-18 hours. The reaction can be monitored by TLC or LC-MS for the appearance of the product and disappearance of the intermediate.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with:
-
100 mL of saturated aqueous NaHCO₃ solution (to remove any remaining acidic species).
-
100 mL of water.
-
100 mL of brine (to aid in phase separation).
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude off-white solid.[10]
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (2-8 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to yellow solid.[10]
-
Melting Point: To be determined experimentally.
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the triazole N-H proton (a broad singlet, likely > 14 ppm), the triazole C-H proton (a singlet, ~8.5-9.5 ppm), and the aromatic protons on the bis(trifluoromethyl)phenyl ring (two signals, a singlet for the H at position 4 and a singlet for the two equivalent protons at positions 2 and 6, ~8.0-8.8 ppm).
-
¹⁹F NMR (376 MHz, DMSO-d₆): Expect a single sharp singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups.
-
Mass Spectrometry (ESI+): Calculated for C₁₀H₅F₆N₃ [M+H]⁺: 282.04; Found: 282.xx.
References
-
LookChem. this compound CAS 1333154-10-1. Available at: [Link]
-
SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]
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NIH. 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling. Available at: [Link]
-
ACS Publications. Synthesis of Fused Bicyclic[10][11][12]-Triazoles from Amino Acids. Available at: [Link]
-
Wikipedia. Formylhydrazine. Available at: [Link]
-
LookChem. 1H-1,2,3-Triazole, 5-phenyl-1-[4-(trifluoromethyl)phenyl]-. Available at: [Link]
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PubChem. 3,5-Bis(trifluoromethyl)benzoyl chloride. Available at: [Link]
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using 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole in antifungal assays
Application Note & Protocol Guide
Topic: In Vitro Antifungal Susceptibility Testing of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Novel Triazole Antifungal Evaluation
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] Azole antifungals, particularly the triazoles, are a cornerstone of antifungal therapy.[2] Their primary mechanism involves the disruption of fungal cell membrane integrity by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical component of the ergosterol biosynthesis pathway.[1][3][4][5] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, making this pathway an effective and selective target.[6][7]
The compound this compound belongs to this promising class of molecules. Its structure features the essential 1,2,4-triazole pharmacophore, which chelates the heme iron in the cytochrome P450 active site of the target enzyme, and a di-substituted phenyl ring. The 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in modern medicinal chemistry, often incorporated to enhance compound lipophilicity and metabolic stability, potentially improving its ability to penetrate fungal cells and exert its effect.
This guide serves as a comprehensive application note for researchers seeking to evaluate the in vitro antifungal activity of this compound. It provides detailed, field-proven protocols based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI), primarily the M27 document, to ensure the generation of robust, reproducible, and meaningful data.[8][9][10]
Compound Profile and Handling
Before initiating any assay, proper handling and preparation of the test compound are paramount for accurate results.
-
Chemical Structure: this compound
-
Molecular Formula: C₁₀H₅F₆N₃
-
Appearance: Typically a white to off-white solid.
-
Solubility: Due to its fluorinated phenyl structure, the compound is expected to be poorly soluble in water. The recommended solvent for creating a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO).
-
Storage: Store the solid compound and DMSO stock solutions at -20°C in desiccated conditions to prevent degradation and moisture absorption.
Protocol: Preparation of Compound Stock Solution
-
Accurately weigh a precise amount of the compound (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~33.6 mM). Ensure complete dissolution using a vortex mixer.
-
This primary stock is used to prepare intermediate and working solutions. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
The Core Workflow: From Inoculum to MIC/MFC
The overall experimental process follows a logical sequence from preparing the fungal challenge to determining the compound's inhibitory and cidal concentrations.
Figure 1: Experimental workflow for MIC and MFC determination.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M27 reference method for yeasts and provides a quantitative measure of antifungal activity by determining the Minimum Inhibitory Concentration (MIC).[8][11] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound: this compound
-
Fungal Strains: e.g., Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90112), or clinical isolates.
-
Media: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS).[12][13][14]
-
Equipment: Sterile 96-well U-bottom microtiter plates, spectrophotometer, incubator (35°C), multichannel pipette.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard at a wavelength of 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL.[15]
-
Perform a working dilution by diluting the standardized suspension 1:1000 in RPMI-1640 medium (e.g., 10 µL into 10 mL). This creates the final inoculum density of approximately 1-5 x 10³ CFU/mL.[15]
-
-
Drug Dilution Plate Preparation:
-
Prepare an intermediate dilution of the compound stock in RPMI-1640. For a final top concentration of 64 µg/mL, you would prepare a working stock at 128 µg/mL (2X final concentration). Remember to account for the DMSO concentration to keep it below 1% in the final well.
-
Add 100 µL of RPMI-1640 to wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the 2X working stock (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (100 µL of RPMI-1640 only, no inoculum).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 100 µL of the final fungal inoculum (from Step 1) to wells 1 through 11. Do not add inoculum to well 12.
-
This step halves the drug concentration in each well, bringing them to the final test concentrations (e.g., 64, 32, 16, ... 0.125 µg/mL).
-
Seal the plate or cover with a lid and incubate at 35°C for 24 to 48 hours. Cryptococcus species may require up to 72 hours.[11]
-
-
MIC Reading and Interpretation:
-
Following incubation, check the sterility control (well 12) for any contamination and the growth control (well 11) for robust fungal growth.
-
The MIC is determined as the lowest drug concentration in which there is a complete inhibition of visible growth. For azoles, this is often a prominent reduction in turbidity compared to the growth control. This can be read visually or with a spectrophotometer.
-
Protocol Extension: Minimum Fungicidal Concentration (MFC)
The MFC assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity. It is performed as a follow-up to the MIC test.
Step-by-Step Methodology:
-
From each well of the MIC plate that showed complete growth inhibition (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.[15]
-
Spot-inoculate the aliquot onto a fresh SDA plate. Be sure to label each spot corresponding to its concentration in the microtiter plate.
-
Incubate the SDA plate at 35°C for 24-48 hours, or until growth is clearly visible in a spot from the growth control well.
-
The MFC is the lowest concentration from the MIC plate that results in no colony formation (or a ≥99.9% reduction in CFU) on the SDA subculture plate.
| Result Interpretation | Condition | Implication |
| Fungistatic Activity | MFC/MIC ratio > 4 | The compound primarily inhibits fungal growth but does not kill the organism at similar concentrations. |
| Fungicidal Activity | MFC/MIC ratio ≤ 4 | The compound is effective at killing the fungal organism at or near the inhibitory concentration. |
Postulated Mechanism of Action: Targeting Ergosterol Synthesis
The 1,2,4-triazole core of the test compound strongly suggests its mechanism of action is consistent with other members of the azole class.[1][3] These agents act as potent and selective inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.
The Pathway to Disruption:
-
Enzyme Inhibition: The triazole's nitrogen atom (at position 4) binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing it from functioning.[16]
-
Pathway Blockade: This enzymatic block halts the conversion of lanosterol to ergosterol.[6][17]
-
Toxic Accumulation: The inhibition leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated precursor sterols.[4][5]
-
Membrane Dysfunction: The altered sterol composition disrupts the structural integrity and fluidity of the plasma membrane, leading to increased permeability and the malfunction of membrane-bound enzymes, ultimately resulting in the inhibition of fungal growth (fungistatic effect).[5][7]
Figure 2: Inhibition of the ergosterol pathway by the triazole compound.
References
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Amphotericin B - StatPearls - NCBI Bookshelf - NIH. (2024). National Center for Biotechnology Information. [Link]
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Caspofungin - StatPearls - NCBI Bookshelf - NIH. (2024). National Center for Biotechnology Information. [Link]
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Caspofungin: the first representative of a new antifungal class. (n.d.). Oxford Academic. [Link]
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Triazole antifungals | Research Starters - EBSCO. (n.d.). EBSCO Information Services. [Link]
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Mechanism of Action | AmBisome (amphotericin B) liposome for injection. (n.d.). Gilead Sciences, Inc. [Link]
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Advances in synthetic approach to and antifungal activity of triazoles. (2011). PubMed Central. [Link]
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Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
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Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. (n.d.). Royal Society of Chemistry. [Link]
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. [Link]
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Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2023). MDPI. [Link]
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Amphotericin B - Wikipedia. (n.d.). Wikipedia. [Link]
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What is the mechanism of Caspofungin Acetate? (2024). Patsnap Synapse. [Link]
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Caspofungin - Wikipedia. (n.d.). Wikipedia. [Link]
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What is the mechanism of Amphotericin B? (2024). Patsnap Synapse. [Link]
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Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions. (2014). PubMed Central. [Link]
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Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. (2018). PubMed Central. [Link]
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Ergosterol biosynthesis pathway in Aspergillus fumigatus. (2008). ScienceDirect. [Link]
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Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (2023). MDPI. [Link]
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M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). Clinical and Laboratory Standards Institute. [Link]
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Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. (2013). Frontiers Media. [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (1999). National Center for Biotechnology Information. [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). PubMed Central. [Link]
-
M27 4th Edition | PDF. (n.d.). Scribd. [Link]
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M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). Clinical and Laboratory Standards Institute. [Link]
-
Triazole antifungals. (2020). Altmeyers Encyclopedia. [Link]
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Antifungal Combinations. (n.d.). SpringerLink. [Link]
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RPMI 1640 Agar w/ MOPS & 2% Glucose w/o Sodium bicarbonate (Twin Pack). (n.d.). HiMedia Laboratories. [Link]
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Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. (2016). ResearchGate. [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2020). American Society for Microbiology. [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2017). PubMed Central. [Link]
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A Practical Guide to Antifungal Susceptibility Testing. (2022). PubMed Central. [Link]
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Fungi (AFST). (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ANSI Webstore. [Link]
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Antifungal Susceptibility Testing (AFST). (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
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Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2021). Fungal Infection Trust. [Link]
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Rational design of the phenyltriazole derivatives. (2024). ResearchGate. [Link]
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Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. (2008). Semantic Scholar. [Link]
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RPMI-1640. (n.d.). HiMedia Laboratories. [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers Media. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed Central. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers. [Link]
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Application Note & Protocol: A Multi-Stage Strategy for Evaluating 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole as a Kinase Inhibitor
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition.[1][2][3] Derivatives of this heterocycle have been successfully developed to target a wide array of kinases, such as c-Met, cyclin-dependent kinases (CDKs), and various tyrosine kinases, making them a focal point in oncology and anti-inflammatory drug discovery.[1][4][5][6] This document provides a comprehensive, multi-stage protocol for the systematic evaluation of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole, hereafter designated "Compound T," as a potential kinase inhibitor. The workflow is designed to first establish direct biochemical inhibition, then determine target selectivity across the human kinome, and finally validate target engagement and functional effects in a cellular context.
Introduction: The Scientific Rationale
Protein kinases are critical regulators of the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. The core of our investigative strategy is a logical, phased approach that moves from a simplified biochemical system to a complex cellular environment. This ensures that resources are directed efficiently and that the resulting data is robust and interpretable.
-
Phase 1: Direct Enzyme Inhibition. The initial and most fundamental question is whether Compound T can directly inhibit the catalytic activity of a kinase. We will employ a highly sensitive, luminescence-based in vitro assay to quantify kinase activity by measuring ATP consumption.[7][8] A positive result here is the prerequisite for all further investigation.
-
Phase 2: Selectivity Profiling. The human genome contains over 500 protein kinases, many with highly conserved ATP-binding pockets.[9] A successful inhibitor must be selective for its intended target(s) to minimize off-target effects and potential toxicity.[9] This phase involves screening Compound T against a broad panel of kinases to create a selectivity profile.
-
Phase 3: Cellular Target Validation. A compound that is active in a biochemical assay must also be able to permeate the cell membrane, engage its target in the complex intracellular environment, and exert a measurable biological effect.[9][10] This phase uses cell-based assays to confirm target engagement (by measuring the phosphorylation of a downstream substrate) and to assess the compound's functional outcome (by measuring its effect on cell proliferation).
Visualized Experimental Master Plan
The following diagram outlines the comprehensive workflow for characterizing Compound T.
Caption: High-level workflow for the characterization of Compound T.
Phase 1 Protocol: In Vitro Biochemical Kinase Assay
Objective: To determine the concentration at which Compound T inhibits 50% of a target kinase's activity (IC₅₀) in a purified, cell-free system.
Recommended Assay: ADP-Glo™ Kinase Assay. This format is robust, has a high signal-to-background ratio, and measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[7]
Principle of the ADP-Glo™ Assay
Caption: The two-step process of the ADP-Glo™ kinase assay.
Materials
-
Compound T
-
Recombinant Kinase (e.g., c-Met, CDK4/Cyclin D1)
-
Kinase-specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP, DTT, MgCl₂
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (ACS Grade)
-
White, opaque 384-well assay plates
Step-by-Step Methodology
-
Compound T Preparation:
-
Prepare a 10 mM stock solution of Compound T in 100% DMSO.
-
Create a 10-point, 4-fold serial dilution series in DMSO.
-
Subsequently, perform an intermediate dilution of this series into Kinase Buffer to create a 4X final assay concentration stock. This minimizes the final DMSO concentration in the assay to ≤1%.[11]
-
-
Kinase Reaction Setup (20 µL final volume):
-
In a 384-well plate, add 5 µL of the 4X Compound T dilutions.
-
Include "no inhibitor" (DMSO vehicle) and "no enzyme" (Kinase Buffer) controls.[11]
-
Add 5 µL of 4X Kinase/Substrate solution to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[11]
-
Initiate the kinase reaction by adding 10 µL of 2X ATP solution. The final ATP concentration should ideally be at its apparent Kₘ for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]
-
Cover the plate and incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.[12]
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal.[7]
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Data Analysis and Interpretation
The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Normalize the data:
-
High Control (100% activity): "No inhibitor" wells.
-
Low Control (0% activity): "No enzyme" wells.
-
% Inhibition = 100 * (1 - (Signal_Sample - Signal_Low) / (Signal_High - Signal_Low))
-
-
Plot % Inhibition versus the log concentration of Compound T.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
| Kinase Target | Compound T IC₅₀ (nM) | Reference Inhibitor IC₅₀ (nM) |
| c-Met | 150 | 25 (Crizotinib) |
| CDK4/D1 | 8,500 | 15 (Palbociclib) |
| PIM-1 | 45 | 10 (AZD1208) |
| CK1γ | > 10,000 | 150 (Reference Compound) |
| Table 1: Example IC₅₀ data for Compound T against a preliminary kinase panel. |
Phase 2 Protocol: Kinase Selectivity Profiling
Objective: To understand the selectivity of Compound T by screening it against a large, representative panel of the human kinome.
Rationale: An ideal inhibitor is highly selective for its intended target. Broad screening at a single, relatively high concentration (e.g., 1 µM) is a cost-effective way to identify potential primary targets and flag undesirable off-target activities early in the drug discovery process.[9]
Methodology
-
Service Selection: Engage a commercial provider that offers kinome screening services (e.g., Reaction Biology, Eurofins Discovery, Promega). These services provide standardized, high-quality data across hundreds of kinases.
-
Compound Submission: Provide Compound T at a specified concentration and quantity. A standard screening concentration is 1 µM.
-
Assay Format: The service will typically perform radiometric ([³³P]-ATP) or mobility shift assays to determine the percent inhibition of each kinase relative to a vehicle control.
-
Data Analysis: The primary output is a list of all tested kinases and their corresponding % Inhibition value.
-
Primary Targets: Kinases inhibited by >90% are considered strong "hits."
-
Potential Off-Targets: Kinases inhibited by 50-90% warrant further investigation.
-
Selectivity Score: Some services provide a selectivity score (e.g., S-score) which quantifies the compound's selectivity based on the number of kinases inhibited above a certain threshold.
-
Phase 3 Protocol: Cellular Activity Validation
Objective: To confirm that Compound T can enter living cells, engage its intended kinase target, and produce a functional anti-proliferative effect.
Protocol 3.1: Western Blot for Target Phosphorylation Inhibition
Rationale: This assay directly measures the inhibition of the kinase in its native cellular environment by quantifying the phosphorylation of a known downstream substrate.[10][12] A reduction in substrate phosphorylation upon treatment with Compound T provides strong evidence of target engagement.
Workflow for Western Blot Analysis
Caption: Step-by-step workflow for the Western Blot protocol.
Step-by-Step Methodology
-
Cell Culture: Culture a relevant cell line (e.g., GIST-T1 or HMC-1 cells for c-Kit; MCF-7 for CDK4/6) to 70-80% confluency.[5][12]
-
Treatment: Treat cells with increasing concentrations of Compound T (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per sample via SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking & Probing:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-c-Kit (Tyr719)).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein to confirm equal protein loading in each lane.[12]
Protocol 3.2: Cell Viability / Proliferation Assay
Rationale: This assay determines the functional consequence of kinase inhibition. For many oncogenic kinases, inhibition leads to a decrease in cell proliferation or viability. This assay measures the concentration of Compound T required to inhibit 50% of cell growth (GI₅₀).
Step-by-Step Methodology (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of Compound T to the wells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate GI₅₀ values by plotting the percentage of growth inhibition against the log concentration of Compound T.
| Cell Line | Driver Kinase | Compound T GI₅₀ (µM) |
| HMC-1.2 | c-Kit | 0.85 |
| MKN-45 | c-Met | 0.92 |
| A549 | EGFR/KRAS | 12.5 |
| MCF-7 | PI3K/ER+ | 9.8 |
| Table 2: Example GI₅₀ data for Compound T against a panel of cancer cell lines. |
Conclusion
This multi-stage protocol provides a rigorous and systematic framework for the comprehensive evaluation of this compound as a kinase inhibitor. By progressing from direct biochemical assays to broad selectivity profiling and finally to cell-based validation, researchers can confidently determine the compound's potency, selectivity, and cellular efficacy. The data generated through this workflow will establish a strong foundation for any further preclinical development, including mechanism-of-action studies and in vivo efficacy models.
References
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- 4. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. bmglabtech.com [bmglabtech.com]
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Topic: Cell Culture Methodologies for the Comprehensive Cytotoxic Evaluation of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
An In-depth Technical Guide and Application Note
Abstract: The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including significant anticancer properties.[1][2][3] The compound 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole, featuring potent trifluoromethyl groups, is a candidate for investigation as a novel therapeutic agent. A critical initial step in the preclinical assessment of any new chemical entity is a thorough evaluation of its cytotoxic profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound. We move beyond simple viability metrics to offer a multi-assay strategy that interrogates metabolic health, membrane integrity, and the induction of specific cell death pathways, thereby generating a robust and nuanced understanding of the compound's cellular impact.
Part 1: Foundational Strategy and Experimental Design
A robust cytotoxicity assessment is not the result of a single experiment but a synthesis of data from orthogonal assays. The experimental design is paramount to generating meaningful and reproducible results.
The Rationale of Cell Line Selection
The choice of cell line is the most critical variable in a cytotoxicity study, as it provides the biological context for your findings. A poorly chosen model can lead to irrelevant or misleading data.[4][5] We recommend a panel-based approach to simultaneously assess efficacy against a target disease state and selectivity versus non-target cells.
Key Considerations for Cell Line Selection:
-
Tissue of Origin: The cell line should be relevant to the compound's intended therapeutic application. Given the known anticancer potential of triazole derivatives, a panel of cancer cell lines from different tissues is advisable.[5][6]
-
Genetic Background: The status of key genes (e.g., p53, EGFR, KRAS) can dramatically influence sensitivity to a compound. This information is crucial for later mechanistic studies.
-
Non-Cancer Control: A non-cancerous cell line (e.g., primary-like fibroblasts or immortalized epithelial cells) is essential to establish a therapeutic window. A compound that is equally toxic to cancerous and non-cancerous cells has limited clinical potential.[7]
-
Growth Characteristics: Consider the doubling time and morphology (adherent vs. suspension) as these will impact assay setup and timelines.
Recommended Starter Panel for Cytotoxicity Screening:
| Cell Line | Type | Tissue of Origin | Key Characteristics |
| A549 | Cancer | Lung (Adenocarcinoma) | Adherent, robust, widely used benchmark. |
| MCF-7 | Cancer | Breast (Adenocarcinoma) | Adherent, estrogen receptor-positive.[6] |
| HeLa | Cancer | Cervical (Adenocarcinoma) | Adherent, highly proliferative, historically significant.[6] |
| MRC-5 | Non-Cancer | Lung (Fibroblast) | Adherent, normal human diploid cell line for selectivity assessment.[6] |
Compound Handling and Dose-Response Strategy
The physicochemical properties of the test article dictate its preparation. This compound is predicted to be hydrophobic, making Dimethyl Sulfoxide (DMSO) the solvent of choice.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
Vehicle Control: All experiments must include a vehicle control group treated with the same final concentration of DMSO as the highest compound dose. Typically, the final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
-
Dose Range: A wide, logarithmic dose range is necessary to capture the full dose-response curve and accurately determine the IC50 value. A typical starting range would be from 0.01 µM to 100 µM.
Overall Experimental Workflow
A multi-assay approach provides a holistic view of the compound's cytotoxic effects. The workflow below integrates assays that measure different cellular health parameters.
Caption: High-level workflow for comprehensive cytotoxicity assessment.
Part 2: Core Viability and Cytotoxicity Protocols
This section details the protocols for two fundamental and complementary assays: the MTT assay, which measures metabolic activity as a proxy for viability, and the LDH assay, which directly measures cytotoxicity via membrane rupture.
Protocol: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[9] The amount of formazan is directly proportional to the number of metabolically active cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[9]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom tissue culture plates.
-
Multichannel pipette and plate reader (absorbance at 570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare 2x concentrated serial dilutions of the triazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
Protocol: LDH Release Assay for Membrane Integrity
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[11][12]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Abcam). These kits provide the substrate mix, assay buffer, and stop solution.
-
Lysis Buffer (provided in kit or 10X Triton X-100) to create a maximum LDH release control.
-
96-well flat-bottom plates.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. Include three essential control groups:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells lysed with Lysis Buffer 45 minutes before the assay endpoint.[13]
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.[14]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13]
-
Stop Reaction: Add 50 µL of Stop Solution (per kit instructions) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100
Caption: Workflow comparison of core viability and cytotoxicity assays.
Part 3: Mechanistic Insights into Cell Death
Determining how a compound induces cell death is crucial. The following protocols distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Protocol: Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is a gold standard for identifying and quantifying apoptotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.
-
1X Binding Buffer (provided in kit).
-
Propidium Iodide (PI) solution.
-
Flow cytometry tubes and a flow cytometer.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates to obtain a sufficient number of cells for analysis (at least 1-5 x 10⁵ cells per sample).
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to preserve membrane integrity.[15] Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.[15]
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately.
-
Data Analysis: Use compensation controls to set up the quadrants. The cell populations are defined as:
-
Q4 (Annexin V- / PI-): Live, healthy cells.
-
Q3 (Annexin V+ / PI-): Early apoptotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Q1 (Annexin V- / PI+): Necrotic cells (or artifacts).
-
Protocol: Caspase-Glo® 3/7 Assay for Apoptotic Execution
Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[17] The cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega).
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, but use opaque-walled plates.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[18]
-
Incubation: Mix the plate on an orbital shaker for 30 seconds, then incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis: The raw luminescence units (RLU) are directly proportional to caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control.
Caption: Key detection points in the apoptotic pathway.
Part 4: Data Synthesis and Interpretation
The final step is to integrate the data from all assays to build a comprehensive cytotoxicity profile.
IC50 Determination
For the MTT and LDH assays, the primary endpoint is the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50).
-
Convert compound concentrations to a log scale.
-
Normalize the data (e.g., % Viability or % Cytotoxicity).
-
Use a software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope).
-
The software will calculate the IC50 value, which represents the concentration of the compound required to reduce the measured parameter by 50%.
Building a Conclusive Profile
By comparing the results, you can deduce the primary mechanism of action.
Example Scenarios:
| MTT Result | LDH Result | Caspase-3/7 Result | Annexin V Result | Likely Interpretation |
| Low IC50 | High IC50 | High Activity | Annexin V+/PI- shift | Potent inducer of apoptosis. The compound triggers programmed cell death without immediate membrane rupture. |
| Low IC50 | Low IC50 | Low Activity | Annexin V+/PI+ shift | Primarily necrotic. The compound causes rapid loss of membrane integrity. |
| High IC50 | High IC50 | Low Activity | No change | Not cytotoxic at tested doses. The compound is relatively safe for the cells. |
| Low IC50 | High IC50 | Low Activity | No change | Cytostatic. The compound inhibits metabolic activity and proliferation without inducing cell death. |
This multi-faceted approach provides a robust and defensible dataset, essential for making informed decisions in the drug discovery pipeline. By understanding not just if a compound is toxic, but how it mediates its effects, researchers can more effectively prioritize and develop promising new therapeutic agents like this compound.
References
-
Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–406. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
JoVE. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]
-
Way, G. P., et al. (2019). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 14(7), 1478-1488. Retrieved from [Link]
-
Omicsonline. (n.d.). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of cytotoxicity among triazole derivatives against breast.... Retrieved from [Link]
-
Darvishi, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 93. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. Retrieved from [Link]
-
Verma, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 28(1), 115192. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education & Research. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Activity Testing of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the antimicrobial activity of novel 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole derivatives. The 1,2,4-triazole nucleus is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3] The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is a strategic design element intended to enhance the lipophilicity and metabolic stability of the compounds, potentially leading to improved antimicrobial potency.[4] These application notes offer detailed, step-by-step protocols for two widely accepted and robust methods for antimicrobial susceptibility testing: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method for assessing the zone of inhibition. Adherence to these standardized protocols is crucial for generating reliable, reproducible, and comparable data, which is fundamental in the early stages of antimicrobial drug discovery and development.
Introduction: The Rationale for and Significance of Antimicrobial Susceptibility Testing
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[3] Derivatives of 1,2,4-triazole have shown promise as a versatile scaffold for the design of new antimicrobial agents.[1][5][6] The this compound scaffold represents a class of compounds with significant potential for antimicrobial activity.
In vitro antimicrobial susceptibility testing (AST) is the foundational step in evaluating the potential of these novel derivatives.[7] The primary objective of AST is to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism (the MIC).[8][9][10] This quantitative measure is a critical parameter for:
-
Lead Identification and Optimization: Identifying the most potent compounds within a chemical series and guiding structure-activity relationship (SAR) studies.
-
Spectrum of Activity Determination: Characterizing the range of microorganisms against which a compound is active.
-
Preliminary Safety Assessment: Providing an initial indication of the therapeutic window.
This guide is grounded in the principles and methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in the standardization of laboratory testing.[11][12][13][14][15] By following these protocols, researchers can ensure the generation of high-quality, reliable data that can confidently guide further preclinical and clinical development.
Key Methodologies for Antimicrobial Susceptibility Testing
Two primary methods are detailed in this guide: Broth Microdilution and Disk Diffusion. The choice of method may depend on the specific research question, throughput requirements, and available resources.
-
Broth Microdilution: This is a quantitative method that determines the MIC of a compound.[10][16] It is considered the gold standard for susceptibility testing due to its accuracy and reproducibility.[17]
-
Disk Diffusion (Kirby-Bauer) Method: This is a qualitative or semi-quantitative method that assesses the susceptibility of a microorganism to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[17][18][19] It is a simpler, lower-throughput method that is often used for initial screening.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[12][15]
3.1.1. Materials and Reagents
-
Test Compounds: this compound derivatives
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains: Relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB)[20]
-
Sterile 96-well microtiter plates[10]
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile saline or phosphate-buffered saline (PBS)
3.1.2. Experimental Workflow
Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.
3.2.3. Step-by-Step Procedure
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. [18][19]Rotate the plate approximately 60 degrees and repeat the streaking process two more times.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Preparation and Placement of Disks:
-
Aseptically apply a defined amount of the test compound solution (e.g., 10 µL of a 3 mg/mL solution to yield 30 µg per disk) onto sterile filter paper disks. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface. [18] * Gently press each disk to ensure complete contact with the agar.
-
Place disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones. [21][22]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
-
3.2.4. Data Presentation
Record the zone of inhibition diameters in a table.
| Compound ID | Test Organism | Zone of Inhibition (mm) | Positive Control (mm) |
| Derivative 1 | S. aureus ATCC 29213 | 18 | Ciprofloxacin (5 µg): 25 |
| Derivative 2 | S. aureus ATCC 29213 | 22 | Ciprofloxacin (5 µg): 25 |
| Derivative 1 | E. coli ATCC 25922 | 15 | Ciprofloxacin (5 µg): 30 |
| Derivative 2 | E. coli ATCC 25922 | 12 | Ciprofloxacin (5 µg): 30 |
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following controls must be included in every assay:
-
Positive Control: An antibiotic with a known spectrum of activity against the test organisms should be included to confirm the susceptibility of the microorganisms and the validity of the experimental conditions.
-
Negative (Growth) Control: In the broth microdilution assay, this well contains only the growth medium and the inoculum, and it should show clear evidence of bacterial growth.
-
Sterility Control: This contains only the growth medium and should remain clear, indicating no contamination.
-
Solvent Control: To rule out any antimicrobial activity of the solvent (DMSO), a control with the highest concentration of DMSO used in the assay should be included.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial antimicrobial evaluation of this compound derivatives. Consistent and accurate determination of MIC values and zones of inhibition is paramount for identifying promising lead compounds. Further studies, including time-kill kinetics, mechanism of action elucidation, and in vivo efficacy studies, will be necessary to fully characterize the therapeutic potential of the most active derivatives.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Google Scholar.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs.
- Antibiotic sensitivity testing. (n.d.). Wikipedia.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC.
- Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. (2021). ACS Publications.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Disk diffusion method. (2004). SEAFDEC/AQD.
- Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013). European Journal of Chemistry.
- Antimicrobial Susceptibility Testing. (2000). Clinical Infectious Diseases.
- Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives. (n.d.). JETIR.
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Synthesis and Antimicrobial Activity of Some-[8]Triazole Derivatives. (2013). Journal of Chemistry. Retrieved from
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
- Broth Dilution Method for MIC Determination. (2013). Microbe Online.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Disk diffusion test. (n.d.). Wikipedia.
- Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (2025). Benchchem.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). CLSI.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). CLSI.
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
- CLSI 2024 M100Ed34(1). (2024). CLSI.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2020). MDPI. Retrieved from [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC. Retrieved from [Link]
- Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. (n.d.). ResearchGate.
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application of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole in cancer cell line studies
Application Notes & Protocols
Topic: Application of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole and Related Phenyl-Triazole Scaffolds in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Phenyl-1,2,4-Triazole Scaffold as a Privileged Structure in Oncology Research
The 1,2,4-triazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, often described as a "privileged" structure.[1] Its unique physicochemical properties, including its ability to serve as a bioisostere for amides and esters, and its capacity to engage in hydrogen bonding and other non-covalent interactions, make it a versatile core for designing high-affinity ligands for biological targets.[1][2] When coupled with a substituted phenyl ring, as in the representative compound This compound , the resulting scaffold becomes a potent pharmacophore for developing novel anticancer agents.[3][4]
This guide provides an in-depth overview of the application of this class of compounds in cancer cell line studies. While extensive public data on the specific compound this compound is limited, the principles and protocols outlined here are derived from extensive research on structurally similar 1,2,4-triazole derivatives and are designed to be broadly applicable for investigating novel agents based on this core structure.[5][6][7] We will explore common mechanisms of action, provide detailed protocols for in vitro evaluation, and discuss the interpretation of key experimental data.
Part 1: Core Mechanisms of Action in Cancer Cells
Compounds built on the phenyl-1,2,4-triazole scaffold exert their anticancer effects through various mechanisms, often by inhibiting key regulators of cell growth, proliferation, and survival. The specific substitutions on the phenyl ring and the triazole core dictate the primary molecular target.[1]
Commonly reported mechanisms include:
-
Kinase Inhibition: Many triazole derivatives are designed as ATP-competitive inhibitors of protein kinases that are frequently dysregulated in cancer. A prime example is the Epidermal Growth Factor Receptor (EGFR), where overexpression or mutation can drive tumor growth in non-small cell lung cancer and other malignancies.[2][7] The triazole moiety can interact with key residues in the kinase hinge region, while the phenyl group occupies the hydrophobic pocket.
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and disrupting its dynamics is a clinically validated anticancer strategy. Certain triazole derivatives can bind to the colchicine-binding site on β-tubulin, preventing microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]
-
BRAF Inhibition: The BRAF protein is a serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations, such as BRAF V600E, lead to constitutive activation of the pathway, promoting cell proliferation. Novel 1,2,4-triazole compounds have shown potent inhibitory activity against this specific oncogenic driver.[7]
These mechanisms are not mutually exclusive, and some compounds may exhibit polypharmacology, inhibiting multiple targets simultaneously. The diagram below illustrates a common mechanism, the inhibition of the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by a phenyl-1,2,4-triazole compound.
Part 2: Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for the initial characterization of a novel phenyl-1,2,4-triazole compound in cancer cell line studies.
Protocol 1: Preparation of Compound Stock Solution
-
Causality: Accurate compound concentration is fundamental to reproducible results. Dimethyl sulfoxide (DMSO) is the solvent of choice for most nonpolar organic compounds due to its high solubilizing capacity and miscibility with aqueous cell culture media. A high-concentration stock minimizes the final DMSO concentration in culture, reducing solvent-induced artifacts.
-
Weighing: Accurately weigh 1-5 mg of the synthesized compound (e.g., this compound) using an analytical balance.
-
Solubilization: Dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation or precipitation.
-
Storage: Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability/Cytotoxicity Assessment (MTT Assay)
-
Causality: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Caption: Standard experimental workflow for an MTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole compound in culture medium from the DMSO stock. Final concentrations might range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Controls (Self-Validation):
-
Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%) to account for any solvent toxicity.
-
Untreated Control: Cells with medium only, representing 100% viability.
-
Positive Control: Treat cells with a known cytotoxic drug (e.g., Doxorubicin) to validate assay performance.
-
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Mechanistic Insights
-
Causality: Western blotting allows for the detection and semi-quantification of specific proteins. To validate a hypothesized mechanism like EGFR inhibition, this protocol measures the phosphorylation status of downstream effectors (e.g., ERK). A successful inhibitor will reduce the levels of phosphorylated proteins without affecting the total protein levels.
-
Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the triazole compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis is used to quantify changes in protein levels.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparison.
Table 1: Example Cytotoxicity Profile of a Phenyl-1,2,4-Triazole Compound
| Cell Line | Cancer Type | IC50 (µM) ± SD | Notes |
| A549 | Non-Small Cell Lung | 5.2 ± 0.6 | EGFR wild-type |
| HCC827 | Non-Small Cell Lung | 0.8 ± 0.1 | EGFR exon 19 del |
| MCF-7 | Breast (ER+) | 15.8 ± 1.9 | - |
| MDA-MB-231 | Triple-Negative Breast | 12.4 ± 1.5 | - |
| HCT116 | Colorectal | 8.9 ± 0.9 | KRAS mutant |
Data are hypothetical and for illustrative purposes only.
-
Interpretation: The lower IC50 value in the HCC827 cell line, which is known to be dependent on EGFR signaling, suggests that the compound may be acting as an EGFR inhibitor.[2][7] Higher IC50 values in other lines suggest differential sensitivity, which could be related to different driving oncogenes or drug resistance mechanisms.
References
-
World Health Organization. (2022). Cancer. WHO. [Link]
-
Bhat, K. S., et al. (2009). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. European Journal of Medicinal Chemistry, 44(12), 5066-5070. [Link]
-
Youssif, B. G., et al. (2018). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 156, 435-449. [Link]
-
Emami, L., et al. (2021). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. [Link]
-
Abdel-Gawad, H., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 144-156. [Link]
-
Al-Sanea, M. M., et al. (2022). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 245-268. [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Novel 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole Derivatives
Introduction: The Rationale for a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds" remains a cornerstone of drug discovery. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a robust starting point for developing novel therapeutics. The 1,2,4-triazole ring system is a quintessential example of such a scaffold, renowned for its metabolic stability, favorable pharmacokinetic profile, and its capacity to engage in crucial hydrogen bonding interactions with biological receptors.[1][2][3] The diverse pharmacological activities attributed to 1,2,4-triazole derivatives—spanning antifungal, anticancer, antiviral, and anti-inflammatory applications—underscore its therapeutic versatility.[2][4][5][6][7][8]
This guide focuses on the strategic derivatization of a specific, highly promising scaffold: 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole . The selection of this core structure is deliberate. The 3,5-bis(trifluoromethyl)phenyl moiety introduces unique and advantageous physicochemical properties. The trifluoromethyl (CF3) group is a powerful tool in drug design, known to enhance metabolic stability by blocking sites of oxidative metabolism.[9][10] Furthermore, its strong electron-withdrawing nature and lipophilicity can significantly improve membrane permeability and target binding affinity.[9][11][12]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to guide the rational design, synthesis, and evaluation of novel derivatives of this scaffold, with the ultimate goal of enhancing therapeutic efficacy. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logically sound development cascade.
Section 1: Strategic Design and Derivatization Pathway
The development of new chemical entities from a lead scaffold is a multi-step process that begins with identifying key points for chemical modification and predicting their impact. The workflow below outlines a validated pathway from initial concept to lead optimization.
Caption: High-level workflow for derivative development.
Structure-Activity Relationship (SAR) Analysis
The 1H-1,2,4-triazole ring of the core scaffold offers two primary, readily accessible points for derivatization: the N1 and N4 positions. The choice of which position to modify and the nature of the substituent are critical for modulating biological activity.
-
Rationale for N-Substitution: The nitrogen atoms of the triazole ring are key hydrogen bond acceptors and donors, which play a crucial role in binding to target receptors.[1] Attaching substituents to these nitrogens can introduce new interactions (e.g., hydrophobic, pi-stacking), alter the electronic properties of the ring, and improve pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) studies on other 1,2,4-triazoles have shown that modifying the volume and hydrophobicity of substituents is a valid strategy for designing more active molecules.[4]
-
Proposed Modifications:
-
N-Alkylation/Benzylation: Introduce a variety of alkyl and substituted benzyl groups. This allows for probing hydrophobic pockets in the target's binding site.
-
N-Arylation: Introduce substituted phenyl rings to explore pi-pi stacking interactions.
-
Introduction of Functional Groups: Incorporate moieties known to enhance solubility (e.g., morpholine, piperazine) or provide additional hydrogen bonding sites (e.g., amides, alcohols).
-
The data generated from these modifications should be systematically organized to build a clear SAR model.
Table 1: Example SAR Data Table
| Compound ID | R-Group (at N1) | Target IC50 (µM) | Cytotoxicity (CC50) on Normal Cells (µM) | Selectivity Index (CC50/IC50) |
| Core-001 | -H | 15.2 | >100 | >6.6 |
| Deriv-001 | -CH3 | 8.5 | >100 | >11.8 |
| Deriv-002 | -CH2Ph | 2.1 | 85.4 | 40.7 |
| Deriv-003 | -CH2(4-Cl-Ph) | 0.9 | 75.1 | 83.4 |
Section 2: Synthetic Protocols
The following protocols provide a generalized yet robust pathway for the synthesis of the core scaffold and its subsequent N-alkylation. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of the Core Scaffold
The synthesis of 3-substituted-1,2,4-triazoles can be achieved through several established methods. A common and effective route involves the cyclization of an acyl-thiosemicarbazide intermediate.
Caption: General synthetic scheme for the core scaffold.
Step-by-Step Methodology:
-
Synthesis of N-[3,5-bis(trifluoromethyl)benzoyl]thiosemicarbazide:
-
To a stirred solution of thiosemicarbazide (1.0 eq) in dry pyridine, add 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the acyl-thiosemicarbazide intermediate.
-
-
Cyclization to 3-(3,5-bis(trifluoromethyl)phenyl)-5-mercapto-1H-1,2,4-triazole:
-
Suspend the acyl-thiosemicarbazide intermediate (1.0 eq) in an 8% aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After cooling, carefully acidify the solution with dilute hydrochloric acid to pH 5-6.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the 5-mercapto-1,2,4-triazole derivative.
-
-
Desulfurization to the Final Scaffold:
-
Dissolve the 5-mercapto derivative in dilute nitric acid.
-
Add a solution of sodium nitrite portion-wise while stirring vigorously in an ice bath.
-
Continue stirring for 2-3 hours at room temperature.
-
Neutralize the reaction mixture with an appropriate base (e.g., NaHCO3) and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Protocol: N-Alkylation of the Triazole Core
-
To a solution of the this compound scaffold (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K2CO3, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl or benzyl halide (R-X, 1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the N-substituted derivative(s). Note that this reaction may yield a mixture of N1 and N4 isomers, which can be separated chromatographically.
Section 3: In Vitro Efficacy Screening Protocols
A tiered or cascaded approach to screening ensures that resources are focused on the most promising compounds. The initial screen should be broad, followed by more specific, mechanism-of-action studies. Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity, often by inhibiting tubulin polymerization.[13][14] Therefore, a relevant screening cascade is presented below.
Caption: In vitro screening cascade for anticancer activity.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the general cytotoxic or cytostatic effect of the synthesized compounds against various human cancer cell lines.[15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, Hela, A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37 °C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of compounds on the polymerization of tubulin, a known target for many triazole-based anticancer agents.[13]
-
Reaction Setup: In a 96-well plate, add tubulin protein (e.g., >99% pure bovine brain tubulin) to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.
-
Compound Addition: Add test compounds at various concentrations. Include a positive control (e.g., colchicine) and a negative vehicle control.
-
Initiate Polymerization: Incubate the plate at 37 °C to initiate polymerization.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled plate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Analysis: Compare the polymerization curves of treated samples to the vehicle control to determine the extent of inhibition.
Section 4: Pharmacokinetic and In Vivo Evaluation
Promising candidates from in vitro screening must be evaluated for their drug-like properties and in vivo efficacy.
Protocol: Metabolic Stability Assay (Liver Microsomes)
This in vitro assay provides an early indication of a compound's metabolic fate.
-
Incubation: Incubate the test compound (typically 1 µM) with liver microsomes (e.g., human or mouse) and an NADPH-generating system in a phosphate buffer at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The half-life (t1/2) and intrinsic clearance (Clint) of the compound are calculated from the rate of its disappearance.
Table 2: Example Pharmacokinetic Data
| Compound ID | Solubility (µg/mL) | LogP | Microsomal Half-life (min) |
| Deriv-003 | 25.5 | 3.8 | 45 |
| Deriv-015 | 78.1 | 2.9 | >60 |
Framework: In Vivo Efficacy (Tumor Xenograft Model)
For anticancer agents, a tumor xenograft model is a standard for evaluating in vivo efficacy.[16][17]
-
Model Establishment: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., A549).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into groups (e.g., vehicle control, positive control, test compound groups). The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the vehicle control group.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The unique electronic and steric properties conferred by the bis(trifluoromethyl)phenyl group, combined with the proven pharmacological versatility of the 1,2,4-triazole core, provide a fertile ground for medicinal chemistry exploration. By employing a systematic approach that integrates rational design, robust synthetic protocols, and a hierarchical screening cascade, researchers can efficiently navigate the path from initial hit to a viable lead candidate. The methodologies outlined in this guide provide a self-validating framework to ensure that derivatives are not only potent but also possess the drug-like properties necessary for further development.
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Seelam, N., et al. (2012). Synthesis and in vitro study of some fused 1,2,4-triazole derivatives as antimycobacterial agents. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Wang, B.L., et al. (2013). Synthesis and Biological Activity of Some Novel Trifluoromethyl-Substituted 1,2,4-Triazole and Bis(1,2,4-Triazole) Mannich Bases Containing Piperazine Rings. Journal of Agricultural and Food Chemistry, 61(12), 2959-2968. Available at: [Link]
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Mikov, M., et al. (2019). Clinical Pharmacokinetics of Second-Generation Triazoles for the Treatment of Invasive Aspergillosis and Candidiasis. Drugs, 79(1), 27-40. Available at: [Link]
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Al-Masoudi, N.A.L., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]
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Sun, N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 897615. Available at: [Link]
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in vitro assay development for 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Application Note & Protocol Guide
Topic: A Strategic Framework for In Vitro Assay Development for 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a vast range of biological activities, including antifungal, anticancer, and antimicrobial effects.[1] This application note provides a comprehensive, strategy-driven framework for the in vitro assay development and target characterization of novel 1,2,4-triazole derivatives, using this compound as a representative model compound. Recognizing that the precise biological target of a novel analog is often unknown, this guide eschews a single, rigid protocol. Instead, it presents a logical, multi-phase assay cascade designed to first deconvolve the compound's biological target class and then progressively build a detailed profile of its potency, cellular activity, and mechanism of action (MOA). We provide field-proven insights into experimental design, detailed step-by-step protocols for key biochemical and cell-based assays, and guidance on data interpretation, empowering researchers to efficiently advance promising compounds through the early stages of the drug discovery pipeline.[2][3]
Introduction: The 1,2,4-Triazole Scaffold - A Versatile Pharmacophore
The 1,2,4-triazole ring is a cornerstone of modern drug design due to its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability.[1] Derivatives have been successfully developed as drugs targeting a wide array of biological targets.[4][5] Notable examples include:
-
Antifungal Agents: Inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is critical for ergosterol biosynthesis in fungi.[1][6]
-
Anticancer Agents: Targeting various kinases (e.g., PIM-1/3) and other proteins involved in cell proliferation.[6][7]
-
Antimicrobial Agents: Exhibiting broad-spectrum activity against various bacterial strains, including resistant ones.[4][8]
-
Other Activities: The scaffold has also been integrated into compounds with anticonvulsant, anti-inflammatory, and antiviral properties.[9][10]
Given this therapeutic versatility, a new analog such as this compound requires a systematic and unbiased approach to identify its primary mode of action. The following assay cascade provides such a framework.
The Assay Development & Target Identification Cascade
Effective drug discovery begins with a logical progression from broad, high-throughput screening to more complex, physiologically relevant assays.[3][11] This cascade is designed to efficiently filter and characterize compounds, ensuring that resources are focused on the most promising candidates.
Caption: The four-phase assay development cascade for novel compounds.
Phase 1 Protocol: Broad Biochemical Screening
Scientific Rationale: The objective of Phase 1 is to rapidly screen the compound against large panels of purified enzymes or receptors to identify potential biological targets. Biochemical assays are ideal for this stage as they are sensitive, reproducible, and amenable to high-throughput formats.[12][13][14] Given the history of 1,2,4-triazoles, kinase and cytochrome P450 panels are logical starting points.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a universal method for assessing kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring ADP formation. The reaction is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP in a luciferase reaction.
Materials:
-
This compound (test compound)
-
Recombinant Kinase of interest (e.g., PIM-1)
-
Kinase-specific substrate and cofactors (e.g., ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 1 µL of the compound dilution (or DMSO for controls).
-
Add 2 µL of a 2.5X kinase/substrate mixture prepared in kinase reaction buffer.
-
Initiate the reaction by adding 2 µL of 2.5X ATP solution. The final reaction volume is 5 µL.
-
Positive Control: Wells with enzyme but no inhibitor (DMSO only).
-
Negative Control: Wells with no enzyme.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot percent inhibition versus compound concentration (log-transformed) and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 2 & 3 Protocols: Cellular Target Engagement & Functional Assays
Scientific Rationale: A confirmed biochemical "hit" must be validated in a more physiologically relevant system.[15][16] Cell-based assays are crucial for confirming that the compound can enter a cell, engage its intended target, and elicit a functional response.[17][18] They also provide an initial assessment of cytotoxicity, which is essential for interpreting any observed activity.[15]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Principle: CETSA® assesses the direct binding of a compound to its target protein in intact cells. The binding of a ligand (the compound) typically stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat shock.
Materials:
-
Relevant human cell line expressing the target protein (e.g., a cancer cell line for a kinase target).
-
Complete cell culture medium.
-
Test compound and DMSO.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine or water baths for precise temperature control.
-
High-speed centrifuge.
-
Protein quantification method (e.g., Western Blot, ELISA).
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO (vehicle control) for 1-2 hours in culture medium.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include a non-heated control (room temperature).
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Quantification: Carefully collect the supernatant. Quantify the amount of the soluble target protein in each sample using Western Blot or another specific protein detection method.
-
Data Analysis: For each temperature, quantify the band intensity (or signal) of the target protein. Plot the percentage of soluble protein remaining versus temperature for both the DMSO- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
Protocol 3: Cell Viability Assay (Luminescence-Based)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cell line used in the target engagement assay.
-
Test compound and DMSO.
-
CellTiter-Glo® Reagent (Promega or similar).
-
White, clear-bottom 96-well cell culture plates.
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the expected mechanism (e.g., 48 or 72 hours) in a standard cell culture incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability versus the log of compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Phase 4 Protocol: Mechanism of Action (MOA) Elucidation
Scientific Rationale: Once a compound is confirmed to bind a target and affect cell function, the final step is to understand how it interacts with the target. For enzyme inhibitors, determining the mode of inhibition (e.g., competitive, non-competitive) is critical for lead optimization.[19]
Protocol 4: Enzyme Kinetics for Inhibition Modality
Principle: This assay determines the inhibition modality by measuring the initial reaction rates of the target enzyme at varying concentrations of both the substrate and the inhibitor. The resulting data can be visualized using a Lineweaver-Burk (double reciprocal) plot to differentiate between inhibition types.[16][19]
Materials:
-
Purified, active target enzyme.
-
Enzyme substrate.
-
Test compound.
-
Assay buffer and cofactors.
-
A detection system to measure product formation or substrate depletion in real-time (e.g., spectrophotometer, fluorometer).
Procedure:
-
Determine Substrate Kₘ: First, in the absence of the inhibitor, measure the initial reaction velocity at a range of substrate concentrations. Plot velocity vs. [Substrate] and fit to the Michaelis-Menten equation to determine the Kₘ (substrate concentration at half-maximal velocity).
-
Set up Inhibition Matrix: Design a matrix of reactions in a microplate.
-
Rows: Varying concentrations of the substrate (e.g., 0.5x, 1x, 2x, 4x, 8x Kₘ).
-
Columns: Varying concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, 2x IC50).
-
-
Kinetic Reading: Initiate the reactions by adding the enzyme. Immediately place the plate in a kinetic plate reader and measure the signal (e.g., absorbance) over time.
-
Calculate Initial Velocities: For each well, determine the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Data Analysis & Visualization:
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Data Presentation & Interpretation
Quantitative data from dose-response experiments should be summarized in clear, structured tables.
Table 1: Example Dose-Response Data for IC50 Determination
| Compound Conc. (µM) | Log [Conc.] | % Inhibition (Rep 1) | % Inhibition (Rep 2) | Mean % Inhibition |
| 100.00 | 2.00 | 98.5 | 99.1 | 98.8 |
| 33.33 | 1.52 | 95.2 | 94.6 | 94.9 |
| 11.11 | 1.05 | 85.1 | 86.3 | 85.7 |
| 3.70 | 0.57 | 55.4 | 53.8 | 54.6 |
| 1.23 | 0.09 | 20.1 | 22.5 | 21.3 |
| 0.41 | -0.39 | 5.6 | 7.2 | 6.4 |
| 0.14 | -0.86 | 1.2 | 0.8 | 1.0 |
| 0.00 | - | 0.0 | 0.0 | 0.0 |
| Result | IC50 = 3.4 µM |
Assay Validation: For any developed assay, it is critical to determine the Z-factor, a statistical measure of assay quality. A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
Conclusion
The development of robust and reliable in vitro assays is a cornerstone of preclinical drug discovery.[12] This guide presents a logical and efficient cascade for characterizing novel 1,2,4-triazole derivatives like this compound. By progressing from broad biochemical screens to specific cell-based target engagement and MOA studies, researchers can build a comprehensive pharmacological profile of their compound. This systematic approach ensures that decision-making is based on high-quality, reproducible data, ultimately accelerating the identification and optimization of promising new therapeutic agents.
References
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An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
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A guide for potency assay development of cell-based product candidates. (n.d.). Cytotherapy. Retrieved January 3, 2026, from [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Example of a drug discovery test cascade for identifying small-molecule... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. Retrieved January 3, 2026, from [Link]
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1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025, August 10). ResearchGate. Retrieved January 3, 2026, from [Link]
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analytical methods for purity assessment of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
An In-Depth Guide to the Purity Assessment of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Authored by: A Senior Application Scientist
Introduction: The Imperative of Purity in Drug Development
This compound is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The presence of the bis(trifluoromethyl)phenyl moiety imparts unique properties, including high lipophilicity and metabolic stability, making it a valuable scaffold. As with any active pharmaceutical ingredient (API), establishing its purity with unimpeachable accuracy is a cornerstone of drug development and quality control. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability and manufacturability of the final drug product.
This guide eschews a one-size-fits-all template, instead presenting a holistic, orthogonal analytical strategy tailored to the specific physicochemical characteristics of this compound. An orthogonal approach, which employs multiple analytical techniques based on different separation and detection principles, provides a comprehensive and trustworthy purity profile, minimizing the risk of overlooking co-eluting or non-responsive impurities. We will delve into the causality behind methodological choices, grounding each protocol in established scientific principles and regulatory expectations, primarily the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]
Logical Framework: An Orthogonal Approach to Purity Verification
A single analytical method is insufficient to declare a compound "pure." A self-validating system of orthogonal methods is required to build a complete picture. For this compound, we will leverage its key structural features: the aromatic rings (UV-active), the trifluoromethyl groups (¹⁹F NMR-active), and its nature as a crystalline solid (amenable to thermal analysis).
Caption: Orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the principal technique for quantifying the purity of the main component and detecting non-volatile organic impurities. The method's success hinges on achieving adequate separation between the main peak and all potential process-related impurities and degradants.
Rationale for Method Design
-
Mode: Reversed-Phase HPLC (RP-HPLC) is the logical choice. The molecule is predominantly non-polar due to the large bis(trifluoromethyl)phenyl group, ensuring strong retention on a non-polar stationary phase like C18.
-
Stationary Phase: A C18 column is the universal starting point for RP-HPLC, offering robust performance and wide availability. A column with dimensions like 4.6 x 150 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.
-
Mobile Phase: A combination of acetonitrile and water is ideal. Acetonitrile is a strong organic solvent that will effectively elute the compound. The use of a buffer (e.g., ammonium formate or phosphate buffer) at a pH around 3-4 is recommended. This suppresses the basicity of the triazole nitrogen atoms, ensuring a single ionic state and leading to sharp, symmetrical peaks.
-
Detection: The presence of the phenyl ring provides strong chromophores, making UV detection highly suitable. A wavelength of approximately 254 nm is a good starting point, with further optimization using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance.
Detailed Protocol: RP-HPLC Purity Assay
Objective: To quantify the purity of this compound and detect related impurities.
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Reference standard of this compound (purity ≥ 99.5%).
-
HPLC-grade acetonitrile, water, and ammonium formate.
-
Class A volumetric glassware.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard choice for non-polar to moderately polar analytes, providing good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for sharp peak shape and is volatile, making it compatible with mass spectrometry (LC-MS). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% B | A gradient ensures elution of both polar and non-polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controls retention time reproducibility and improves peak shape. |
| Detection | PDA Detector, 254 nm | The phenyl ring provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A small volume minimizes peak broadening. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard (~0.5 mg/mL) using the same diluent.
-
System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The system is deemed ready if it meets the criteria in the table below.
-
Analysis: Inject the blank (diluent), the standard solution, and the sample solution in sequence.
-
Calculation: Calculate the purity using the area percent method. Purity (%) = (Area of main peak / Sum of all peak areas) x 100.
System Suitability Test (SST) Criteria:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 1.0% (for n=5) | Confirms injection precision and system stability. |
| %RSD of Retention Time | ≤ 1.0% (for n=5) | Confirms pump performance and mobile phase consistency. |
Method Validation & Forced Degradation
The HPLC method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[1][4] A crucial part of this is demonstrating specificity through forced degradation studies.[5][6] These studies intentionally stress the API to produce potential degradation products and prove the method can separate them from the parent peak.
Caption: Workflow for forced degradation studies.
Protocol:
-
Acid/Base Hydrolysis: Reflux the sample in 0.1 M HCl and 0.1 M NaOH.[5]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.[5]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to light as specified in ICH Q1B guidelines.
The goal is to achieve 5-20% degradation. The stressed samples are then analyzed by the HPLC-PDA method. The peak purity of the main component should be assessed using the PDA detector to confirm no degradants are co-eluting.
Quantitative ¹⁹F NMR (qNMR): An Absolute Purity Assessment
Given the presence of two trifluoromethyl (-CF₃) groups, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for both identity confirmation and purity determination.[7][8] It offers several advantages:
-
High Specificity: The ¹⁹F chemical shift is highly sensitive to the local electronic environment.
-
Clean Spectra: The large chemical shift range (~500 ppm) and lack of natural background signals result in simple, well-resolved spectra.[7]
-
Absolute Quantification: qNMR allows for the determination of absolute purity against a certified internal standard without needing a reference standard of the API itself.
Protocol: Purity by ¹⁹F qNMR
Objective: To determine the absolute molar purity of the API.
Instrumentation & Materials:
-
NMR Spectrometer (≥ 400 MHz) with a fluorine probe.
-
Certified ¹⁹F internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and a resonance far from the sample's signal).
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
High-precision analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh ~20-30 mg of the API sample into a vial.
-
Accurately weigh ~10-15 mg of the certified internal standard into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in a precise volume (~0.7 mL) of a suitable deuterated solvent.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum. Key parameters include a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing signal) to ensure full signal recovery for accurate integration.
-
Use a 90° pulse angle.
-
Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Processing & Calculation:
-
Carefully integrate the signal for the -CF₃ groups of the API and the signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%, w/w) = (I_API / I_Std) * (N_Std / N_API) * (MW_API / MW_Std) * (m_Std / m_API) * P_Std
Where:
-
I = Integral area
-
N = Number of fluorine nuclei per molecule for the signal being integrated
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Subscripts API and Std refer to the analyte and the internal standard, respectively.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is the gold standard for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis.[9] Its applicability depends on the thermal stability of the analyte. While some triazoles can be analyzed by GC, high polarity can sometimes pose a challenge.[9] For this compound, a headspace GC-MS approach is preferred for residual solvents to avoid injecting the non-volatile API onto the column.
Protocol: Headspace GC-MS for Residual Solvents
Objective: To identify and quantify residual solvents according to ICH Q3C guidelines.
Instrumentation & Materials:
-
GC-MS system with a headspace autosampler.
-
DB-624 or equivalent capillary column.
-
Certified standards of expected residual solvents.
-
High-purity helium.
-
Headspace vials.
-
Diluent (e.g., DMSO or DMF).
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min) |
| Injector | Split mode (e.g., 20:1), 250°C |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 35-350 |
Procedure:
-
Standard Preparation: Prepare a stock solution of all expected solvents in the diluent. Create a calibration curve by spiking known amounts into headspace vials.
-
Sample Preparation: Accurately weigh a known amount of the API (e.g., 100 mg) into a headspace vial and add a precise volume of diluent.
-
Analysis: Run the calibration standards and samples through the headspace GC-MS system.
-
Quantification: Identify solvents by their retention time and mass spectrum. Quantify against the calibration curve.
Thermal Analysis (DSC & TGA): Assessing Solid-State Purity
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the solid-state properties of the API.[10][11][12]
-
DSC can be used to determine the melting point and assess purity based on the principle of melting point depression caused by impurities.[13]
-
TGA measures mass loss as a function of temperature, which is excellent for quantifying the total amount of volatile content (e.g., water and residual solvents).[10][14]
Protocol: DSC for Melting Point and Purity
Objective: To determine the melting point and estimate purity.
Instrumentation:
-
Calibrated DSC instrument.
-
Hermetically sealed aluminum pans.
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a slow rate (e.g., 2 °C/min) under a nitrogen purge.
-
Record the heat flow versus temperature to obtain the melting endotherm. The onset of the peak is typically reported as the melting point. Purity can be estimated using the instrument's software based on the Van't Hoff equation.
Protocol: TGA for Volatile Content
Objective: To quantify water and residual solvent content.
Instrumentation:
-
Calibrated TGA instrument.
Procedure:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample from ambient temperature to a temperature above the boiling points of all expected volatiles but below the decomposition temperature of the API (e.g., from 30°C to 250°C) at a rate of 10 °C/min.
-
The percentage weight loss corresponds to the total volatile content.
Conclusion
The purity assessment of this compound demands a rigorous, multi-faceted analytical strategy. The integration of a primary HPLC method for impurity profiling, ¹⁹F qNMR for absolute purity, GC-MS for volatile impurities, and thermal analysis for solid-state properties creates a robust, self-validating system. This orthogonal approach ensures a comprehensive characterization of the API, providing the high degree of confidence required by researchers, scientists, and drug development professionals to advance a compound through the development pipeline. Each method provides a unique piece of the puzzle, and together they form a complete and trustworthy picture of the compound's purity.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- BenchChem. (2025).
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Logvinenko, N., et al. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies.
- ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Chan, H. K., et al. (2005). An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders. PubMed Central.
- NETZSCH. (2024).
- TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
- Malutsape, P., et al. (2017).
- NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH.
- Impact Analytical. Thermal Analysis Techniques. Impact Analytical.
- Rawat, A., & Yadav, S. (2016).
- Jaremko, M., et al. (2022).
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Hunchak, V., et al. (2019).
- Jisha, M. S., et al. (2024). Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. International Journal of Pharmaceutical Sciences.
- Berger, S. (2015). An Overview of Fluorine NMR.
- Jaremko, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem.
- SIELC. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 10. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 13. tainstruments.com [tainstruments.com]
- 14. An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole for Biological Studies
Introduction
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The incorporation of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a person of interest for drug discovery and development.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for both in vitro and in vivo biological investigations. Due to the presence of the two trifluoromethyl groups, this compound is predicted to have low aqueous solubility, a common challenge in preclinical research. The protocols outlined herein are designed to ensure consistent and reliable dosing for accurate assessment of its biological activity.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for developing an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅F₆N₃ | [3] |
| Molecular Weight | 281.16 g/mol | [3] |
| Appearance | Off-white to yellow solid | [4] |
| Boiling Point | 303.2 ± 52.0 °C (Predicted) | [4] |
| Density | 1.507 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.96 ± 0.20 (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4] |
Part 1: Formulation for In Vitro Biological Studies
For cellular and biochemical assays, it is imperative to have the test compound fully solubilized to ensure accurate and reproducible results. The most common and effective approach for poorly soluble compounds in in vitro studies is the preparation of a high-concentration stock solution in an organic solvent, followed by dilution into the aqueous assay medium.
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use.[5] DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with water and cell culture media. However, it is crucial to be aware that DMSO can exhibit cytotoxicity at higher concentrations.[6] Therefore, the final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, and a vehicle control (media with the same final DMSO concentration) must be included in all experiments.[6][7]
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial screening and dose-response studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM × 1 mL × 281.16 g/mol / 1000 = 2.8116 mg
-
-
Weigh the compound:
-
On a calibrated analytical balance, carefully weigh 2.81 mg of this compound into a sterile 1.5 mL microcentrifuge tube.
-
-
Dissolve the compound:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
If dissolution is difficult, gentle warming in a 37°C water bath or sonication can be employed.[6] However, be cautious as heat may degrade some compounds.
-
-
Storage of the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 6 months).[7] Ensure the tubes are tightly sealed to prevent the hygroscopic DMSO from absorbing water.[6]
-
Workflow for In Vitro Dosing
The following diagram illustrates the workflow for diluting the DMSO stock solution for use in a typical cell-based assay.
Caption: Workflow for preparing working solutions for in vitro assays.
Protocol for Serial Dilution and Preparation of Working Solutions
This protocol is for generating a range of concentrations for dose-response experiments.
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
-
Prepare Working Solutions:
-
To achieve the desired final concentrations in your assay, dilute the stock solution directly into the cell culture medium.
-
Example for a 10 µM final concentration: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Crucial Step: Always add the DMSO stock solution to the medium and mix immediately and thoroughly to prevent precipitation of the compound.[7]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of the test compound. This is essential to differentiate the effects of the compound from any effects of the solvent.[7]
-
Part 2: Formulation for In Vivo Biological Studies
The formulation of poorly soluble compounds for in vivo studies is more complex and depends on the route of administration, the required dose, and the animal model. The goal is to provide a uniform and bioavailable dose to the animal.
Rationale for Vehicle Selection
For oral administration of this compound, an aqueous suspension is a common and practical approach.[8] This involves suspending the finely milled compound in an aqueous vehicle containing a suspending agent to ensure homogeneity and accurate dosing.
Recommended Vehicle: 0.5% (w/v) Methylcellulose (MC) or 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Methylcellulose (MC) and Carboxymethylcellulose (CMC): These are non-toxic, inert polymers that increase the viscosity of the vehicle, thereby slowing the sedimentation of the suspended particles and allowing for more consistent dosing.[9]
Protocol for Preparation of an Oral Suspension
This protocol describes the preparation of a 10 mg/mL suspension of this compound.
Materials:
-
This compound powder, micronized if possible to improve suspension stability.
-
Methylcellulose (MC) or Carboxymethylcellulose (CMC), low viscosity grade.
-
Sterile water for injection or purified water.
-
Mortar and pestle.
-
Stir plate and magnetic stir bar.
-
Graduated cylinder and appropriate glassware.
Procedure:
-
Prepare the 0.5% MC or CMC Vehicle:
-
To prepare 100 mL of vehicle, weigh 0.5 g of MC or CMC powder.
-
Heat approximately 30 mL of sterile water to 60-70°C. Add the MC or CMC powder and stir vigorously to disperse.
-
Add the remaining 70 mL of cold sterile water and continue to stir until a clear, viscous solution is formed. Store the vehicle at 4°C.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound. For a 10 mg/mL suspension, weigh 100 mg for a final volume of 10 mL.
-
Place the compound in a mortar.
-
Add a small volume of the 0.5% MC or CMC vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is critical to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle while continuing to mix.
-
Transfer the suspension to a suitable container (e.g., a beaker with a magnetic stir bar) and stir continuously for at least 30 minutes to ensure homogeneity.
-
-
Dosing and Stability:
-
The suspension should be stirred continuously during the dosing procedure to ensure that each animal receives the correct dose.
-
It is recommended to prepare the suspension fresh on the day of the experiment to minimize any potential for physical or chemical instability.[10]
-
-
Vehicle Control Group:
-
A control group of animals should be dosed with the 0.5% MC or CMC vehicle alone to account for any effects of the vehicle on the experimental outcomes.[8]
-
Workflow for In Vivo Oral Dosing
The following diagram outlines the key steps for preparing and administering the oral suspension.
Caption: Workflow for preparing an oral suspension for in vivo studies.
Conclusion
The successful biological evaluation of this compound hinges on appropriate formulation strategies to overcome its predicted poor aqueous solubility. For in vitro studies, the use of a DMSO stock solution with subsequent dilution is a robust and widely accepted method. For in vivo oral administration, a well-prepared aqueous suspension using methylcellulose or carboxymethylcellulose as a suspending agent is recommended. Adherence to these protocols, including the critical use of vehicle controls, will enable researchers to generate reliable and reproducible data, thereby accurately assessing the therapeutic potential of this promising compound.
References
-
J-Stage. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound CAS#: 1333154-10-1 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 10. admescope.com [admescope.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this critical intermediate. As a key component in the synthesis of pharmaceuticals such as the antiemetic drug Aprepitant, a robust and high-yielding synthetic protocol is essential.[1][2][3]
This document provides a comprehensive overview of the most common synthetic routes, detailed troubleshooting guides in a question-and-answer format, and frequently asked questions to address specific issues you may encounter during your experiments.
I. Overview of Synthetic Routes
The synthesis of this compound typically proceeds through the cyclization of an appropriate precursor containing the 3,5-bis(trifluoromethyl)phenyl moiety and the necessary atoms to form the 1,2,4-triazole ring. Two primary routes are commonly employed, starting from either 3,5-bis(trifluoromethyl)benzonitrile or a derivative of 3,5-bis(trifluoromethyl)benzoic acid.
Route A: From 3,5-Bis(trifluoromethyl)benzonitrile
This route involves the conversion of the nitrile to an imidate, followed by reaction with hydrazine.
Route B: From 3,5-Bis(trifluoromethyl)benzoyl Chloride
This method utilizes the reaction of the benzoyl chloride with a hydrazine derivative, followed by cyclization. This is a widely applicable method for the synthesis of 3-aryl-1,2,4-triazoles.
Below is a generalized workflow for the synthesis:
Caption: General synthetic routes to this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Q1: I am getting a very low yield or no desired product at all. What are the potential causes and how can I fix this?
A1: Low or no yield can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Starting Material Quality:
-
Purity of 3,5-Bis(trifluoromethyl)benzoyl Chloride: This starting material is highly reactive and susceptible to hydrolysis.[4] Ensure it is freshly distilled or from a newly opened bottle. The presence of 3,5-bis(trifluoromethyl)benzoic acid as an impurity can inhibit the reaction.
-
Hydrazine Quality: Use anhydrous hydrazine or hydrazine hydrate of high purity. Water can interfere with the reaction, especially in the initial acylation step.
-
-
Reaction Conditions:
-
Incomplete Acylation (Route B): The initial reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with formhydrazide or a similar hydrazine derivative is crucial. This step is often exothermic. Ensure efficient cooling (ice bath) during the addition of the benzoyl chloride to prevent side reactions. The use of a suitable base, like pyridine or triethylamine, is critical to neutralize the HCl generated.
-
Inefficient Cyclization: The cyclization of the intermediate acylhydrazide or amidrazone to the triazole ring typically requires heat or acid catalysis.
-
Temperature: If the reaction is sluggish, a higher temperature might be necessary. However, excessive heat can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature. Temperatures in the range of 100-150 °C are commonly employed for triazole ring formation.[2]
-
Catalyst: If thermal cyclization is inefficient, consider adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) to facilitate the dehydration and ring closure.
-
-
-
Reaction Monitoring:
-
Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the starting material is being consumed and if the intermediate is forming and subsequently converting to the product.
-
Experimental Protocol: A General Procedure for Route B
-
To a stirred solution of formhydrazide (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., anhydrous THF or dioxane) at 0 °C, add a solution of 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After completion of the acylation, heat the reaction mixture to reflux (e.g., 100-120 °C) for 6-12 hours to effect cyclization.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and proceed with workup and purification.
Formation of Impurities and Side Products
Q2: I have obtained the product, but it is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
A2: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Common Impurities:
-
Unreacted Starting Materials: If the reaction is incomplete, you will have unreacted 3,5-bis(trifluoromethyl)benzoyl chloride (or its hydrolysis product, the carboxylic acid) and the hydrazine derivative.
-
Hydrazide Intermediate: Incomplete cyclization will leave the N-acylhydrazide intermediate in your product mixture.
-
Symmetrically Substituted Triazoles: If using hydrazine, self-condensation of the acylhydrazide can lead to the formation of a symmetrical 3,5-disubstituted 1,2,4-triazole.
-
Oxadiazoles: Under certain conditions, particularly with strong dehydrating agents, the intermediate may cyclize to form a 1,3,4-oxadiazole instead of the desired 1,2,4-triazole.
-
-
Strategies for Minimizing Impurities:
-
Stoichiometry: Precise control of the stoichiometry of your reactants is crucial. Use a slight excess of the hydrazine derivative to ensure complete consumption of the more valuable benzoyl chloride.
-
Reaction Time and Temperature: As mentioned, optimize the reaction time and temperature through careful monitoring. Prolonged reaction times at high temperatures can lead to decomposition and the formation of tars.
-
Choice of Cyclization Conditions: To favor the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole, the reaction is often carried out in the presence of a nitrogen source like ammonia or an amine, or by using formamide as a solvent.
-
Caption: Potential side reactions in the synthesis of 3-aryl-1,2,4-triazoles.
Product Purification Challenges
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: this compound is a solid at room temperature. Purification can often be achieved by recrystallization.
-
Recrystallization:
-
Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures of solvents like ethyl acetate/hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography:
-
If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is a viable option.
-
Eluent System: A typical eluent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis.
-
-
Acid-Base Extraction:
-
The 1,2,4-triazole ring has a basic nitrogen atom and an acidic N-H proton. This amphoteric nature can be exploited for purification.
-
Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. Then, wash with a dilute aqueous base (e.g., 1M NaOH) to remove acidic impurities like the unreacted carboxylic acid. Finally, wash with brine, dry the organic layer, and concentrate to obtain the purified product. A patent on triazole purification suggests the formation of a salt to facilitate purification.[5]
-
Table 1: Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Poor quality starting materials | Use fresh, high-purity reagents. |
| Incomplete acylation | Ensure efficient cooling and use of a suitable base. | |
| Inefficient cyclization | Optimize temperature and consider using an acid catalyst. | |
| Impurity Formation | Incomplete reaction | Monitor reaction progress and ensure sufficient reaction time. |
| Side reactions | Control stoichiometry and optimize cyclization conditions. | |
| Purification Difficulties | Ineffective recrystallization | Screen for a more suitable solvent system. |
| Co-eluting impurities | Employ acid-base extraction prior to chromatography or recrystallization. |
III. Frequently Asked Questions (FAQs)
Q4: What is a typical yield for this synthesis?
A4: Reported yields for the synthesis of 3-aryl-1,2,4-triazoles can vary widely depending on the specific substrates and reaction conditions. With an optimized protocol, yields in the range of 70-90% are achievable.[6][7]
Q5: Are there any specific safety precautions I should be aware of?
A5: Yes. 3,5-Bis(trifluoromethyl)benzoyl chloride is corrosive and reacts with moisture, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Hydrazine and its derivatives are toxic and should also be handled with care in a well-ventilated area.
Q6: Can I use microwave irradiation to improve the reaction rate?
A6: Microwave-assisted synthesis can be an effective method for accelerating the cyclization step in the formation of 1,2,4-triazoles. It can significantly reduce reaction times from hours to minutes. However, careful optimization of the temperature and pressure conditions is necessary to avoid decomposition.
Q7: How can I confirm the identity and purity of my final product?
A7: The identity and purity of this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
IV. References
-
An improved process for the preparation of aprepitant. Google Patents. US20160031867A1.
-
Preparation method of aprepitant intermediate. Google Patents. CN104557760A.
-
Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905.
-
Aprepitant Synthetic Routes. MedKoo Biosciences.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 992411.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
-
Zeinali, N., & Darehkordi, A. (2023). Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Synthesis, 55(04), 683-691.
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (2022). Frontiers in Chemistry, 10, 1064127.
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
-
Facile Synthesis of Fully Substituted 1,2,4‐Triazoles via [3+2] Cycloaddition of Nitrileimines with Amidine under Transition Metal‐Free Conditions. (2022). Chemistry – An Asian Journal, 18(4), e202201121.
-
Synthesis of 2-(3(3, 5 bis trifluoromethyl) phenyl) 1-(4-fluorophenyl)... ResearchGate.
-
New single step route for efficient synthesis of amidine containing molecules. (2019). Journal of Chemical Society of Pakistan, 41(2).
-
3,5-Bis(trifluoromethyl)benzonitrile. PubChem.
-
synthesis of 1,2,4 triazole compounds. ISRES.
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules, 26(16), 5083.
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(132), 645-654.
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2017). ACS Combinatorial Science, 19(11), 703–709.
-
(3,5-Bis (Trifluoromethyl) Phenyl) -1h-1,2,4-Triazol-1-Yl) Isopropyl Acrylate. Jinan JDK Healthcare Co., Ltd.
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (2007). Turkish Journal of Chemistry, 31(3), 275-286.
-
(A) Synthesis of 3-aryl-1,2,4-triazole. (B,C,D) Synthesis and mechanism... ResearchGate.
-
Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. (2022). ACS Omega, 7(44), 40386–40400.
-
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2021). Organic & Biomolecular Chemistry, 19(30), 6668-6676.
-
Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents. US6093836A.
-
Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. (2022). Organic & Biomolecular Chemistry, 20(18), 3804-3808.
-
Purification of triazoles. Google Patents. US4269987A.
-
This compound. Sigma-Aldrich.
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2022). The Journal of Organic Chemistry, 87(21), 14316–14327.
-
3,5-Bis(trifluoromethyl)benzonitrile 27126-93-8. Tokyo Chemical Industry Co., Ltd.
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (2022). Frontiers in Chemistry.
-
Synthesis of 3‐Aryl‐5‐methyl 4‐Substituted[1][3][8]Triazoles. ResearchGate.
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules.
-
3,5-Bis(trifluoromethyl)benzoyl chloride. PubChem.
-
3,5-Bis(trifluoromethyl)benzoyl chloride 97. Sigma-Aldrich.
-
Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (2022). Nature Communications, 13(1), 7545.
Sources
- 1. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]
- 2. Synthesis of Aprepitant [cjph.com.cn]
- 3. medkoo.com [medkoo.com]
- 4. 3,5-Bis(trifluoromethyl)benzoyl chloride | C9H3ClF6O | CID 101856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
troubleshooting common side reactions in trifluoromethylphenyl triazole synthesis
Welcome to the Technical Support Center for trifluoromethylphenyl triazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to synthesize these valuable compounds. The unique electronic properties of the trifluoromethyl group, while beneficial for pharmaceutical applications, can introduce specific challenges during synthesis.[1]
This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. We will delve into the causality behind these problems and provide field-proven solutions to streamline your workflow and enhance your success rate.
Part 1: Frequently Asked Questions (FAQs) - Reaction Setup & Optimization
This section addresses common queries related to the initial setup and optimization of the CuAAC reaction for synthesizing trifluoromethylphenyl triazoles.
Q1: Which copper source is best for my reaction? Cu(I) salts or a Cu(II) salt with a reducing agent?
Answer: Both approaches are valid, but the choice depends on your experimental constraints and the sensitivity of your substrates.
-
Direct Cu(I) Sources (e.g., CuI, CuBr): These are often preferred for their direct activity, leading to faster reaction initiation.[2] For trifluoromethyl-substituted propargylamines, CuI has been shown to provide excellent yields where Cu(II)/reductant systems perform poorly.[2] However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3] Rigorous deoxygenation of solvents and reaction vessels is critical.
-
Cu(II) Sources with a Reducing Agent (e.g., CuSO₄ with sodium ascorbate): This is the most common and convenient method, especially for biological applications.[4][5] Sodium ascorbate continuously regenerates the active Cu(I) catalyst from the more stable and soluble Cu(II) salt (like CuSO₄).[5] This system is more tolerant to trace oxygen but requires careful stoichiometry, as excess ascorbate can lead to side reactions.[6]
Recommendation: For initial trials with robust trifluoromethylphenyl azides and alkynes, the CuSO₄/sodium ascorbate system is recommended due to its operational simplicity. If you experience low yields, consider switching to a direct Cu(I) source like CuI under an inert atmosphere.[2]
Q2: Do I need a ligand? If so, which one should I choose?
Answer: Yes, using a ligand is highly recommended. Ligands serve two primary purposes in CuAAC:
-
Stabilize the Cu(I) oxidation state , preventing disproportionation and oxidation to the inactive Cu(II) state.[3][7]
-
Accelerate the reaction rate , which is crucial when working with low reactant concentrations or sterically hindered substrates.[3][8]
The choice of ligand can significantly impact reaction efficiency. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are the most widely used and effective ligands for protecting the copper catalyst and accelerating the reaction, particularly in aqueous or biological systems.[3][9]
Q3: My trifluoromethylphenyl azide or alkyne seems to be poorly soluble. What solvent system should I use?
Answer: Poor solubility is a common issue, especially with highly fluorinated aromatic compounds. A mixture of solvents is often the best solution.
-
t-BuOH/H₂O (1:1): A classic solvent system that balances the solubility of organic substrates and inorganic copper salts.
-
DMF or DMSO: These polar aprotic solvents are excellent for dissolving a wide range of organic molecules but can be difficult to remove during workup.
-
Acetonitrile (MeCN): Has been used successfully for the synthesis of trifluoromethyl-containing triazoles and is relatively easy to remove.[2][10]
-
Toluene/H₂O: A biphasic system can sometimes be effective, particularly at elevated temperatures.[11]
Pro-Tip: Start with a solvent system known to work for similar structures (e.g., t-BuOH/H₂O). If solubility remains an issue, perform small-scale solubility tests with your starting materials in different solvents before committing to a large-scale reaction.
Part 2: Troubleshooting Guide - Low Yield & Reaction Failure
This section provides a systematic approach to diagnosing and solving problems related to poor or non-existent product formation.
Q4: I set up my reaction, but after 24 hours, TLC/LC-MS shows only starting materials. What went wrong?
Answer: This is a common and frustrating issue. The root cause is almost always related to the catalyst's activity. Let's diagnose this systematically.
Logical Flow for Diagnosing a Failed Reaction
Caption: Decision tree for troubleshooting a failed CuAAC reaction.
Detailed Breakdown:
-
Oxygen Contamination: The Cu(I) catalyst is highly sensitive to oxygen, which oxidizes it to the inactive Cu(II) state.[3] This is the most frequent cause of reaction failure.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with nitrogen or argon for 20-30 minutes) and the reaction is run under a positive pressure of an inert gas.
-
-
Inactive Reducing Agent: If using a Cu(II) salt, the sodium ascorbate is critical. Solutions of sodium ascorbate are not stable and should be prepared fresh immediately before use.
-
Solution: Use a fresh bottle of solid sodium ascorbate to prepare your solution. Do not use old solutions.
-
-
Absence of a Ligand: Without a ligand, the Cu(I) catalyst is much more susceptible to deactivation.[3][7]
-
Solution: Add a suitable ligand like TBTA or THPTA. This is especially important in aqueous or protic solvents.
-
-
Inhibitory Functional Groups: Certain functional groups can chelate or react with the copper catalyst, effectively poisoning it. Common culprits include thiols and some amines (Tris buffer is a known inhibitor).[4][6]
-
Solution: Ensure your starting materials are pure. If your substrate contains an unavoidable inhibitory group, you may need to increase the catalyst loading or use a more robust ligand system.
-
Part 3: Troubleshooting Guide - Common Side Reactions
Even when the reaction proceeds, side products can complicate purification and reduce yields. This section focuses on identifying and mitigating the most common side reactions.
Q5: I see a major byproduct with a mass corresponding to a dimer of my alkyne. What is this and how can I stop it?
Answer: You are observing the Glaser coupling , an oxidative homo-coupling of terminal alkynes to form a 1,3-diyne. This is the most common side reaction in CuAAC and is a clear indicator of excess Cu(II) and/or oxygen in your reaction mixture.[3][12][13]
Mechanism: CuAAC vs. Glaser Coupling
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of new triazole-based trifluoromethyl scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. glenresearch.com [glenresearch.com]
- 10. Synthesis of new triazole-based trifluoromethyl scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
optimizing solubility of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole for in vitro assays
Technical Support Center: Solubility Optimization
Topic: Optimizing the Aqueous Solubility of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole for In Vitro Assays
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Challenge
Welcome to the technical support guide for this compound. This compound's structure, characterized by a triazole ring substituted with a phenyl group containing two trifluoromethyl (-CF3) moieties, presents a significant challenge for researchers. The presence of the highly fluorinated phenyl group makes the molecule lipophilic (hydrophobic), leading to poor solubility in aqueous buffers essential for most in vitro biological assays.
Physicochemical properties on record, such as a predicted pKa of around 8.96 and a boiling point of 303.2°C, confirm its nature as a stable, non-ionizable molecule under typical physiological pH, further complicating solubility efforts.[1][2] This guide provides a systematic, question-and-answer-based approach to troubleshoot and optimize the solubility of this compound, ensuring reliable and reproducible assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?
A1: The "Crashing Out" Phenomenon
This is the most common issue encountered with highly lipophilic compounds like this compound. You are observing a phenomenon known as "crashing out" or precipitation.
-
Causality: Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving your compound at high concentrations (e.g., 10-50 mM).[3] However, when this concentrated DMSO stock is introduced into an aqueous buffer (an "anti-solvent"), the local concentration of the compound momentarily exceeds its thermodynamic solubility limit in the mixed solvent system. The compound molecules rapidly aggregate and precipitate out of the solution.[4]
Troubleshooting Workflow:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[5][6] Many cell lines are sensitive to DMSO, with toxicity observed at concentrations above 1-2%.[7][8]
-
Optimize the Dilution Method:
-
Never add buffer to your DMSO stock. Always add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and minimizes localized high concentrations.
-
Perform serial dilutions. Instead of a single large dilution, perform a series of smaller dilution steps. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO, then add the required volume of the 1 mM stock to your final assay buffer.
-
-
Reduce the Final Compound Concentration: Test if a lower final concentration of your compound remains soluble. It's possible your target concentration is simply too high for the aqueous environment.
Q2: I've minimized my DMSO concentration, but I still see precipitation. What are my next options for solubilization?
A2: Advanced Solubilization Strategies
If simple dilution optimization fails, you must employ excipients—inactive substances used to deliver the active compound. The main strategies involve co-solvents, surfactants, or cyclodextrins.[9][10]
| Strategy | Mechanism of Action | Pros | Cons & Potential Interferences |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the lipophilic compound.[11] | Simple to implement. | Can still lead to precipitation upon high dilution. Potential for solvent toxicity (e.g., ethanol, PEG 400).[11] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound in their core, presenting a hydrophilic exterior to the aqueous solution.[12] | Highly effective at increasing apparent solubility. | Can denature proteins, disrupt cell membranes, and interfere with enzyme kinetics or receptor binding.[13][14] Must be used above their Critical Micelle Concentration (CMC). |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that encapsulates the drug molecule, forming an "inclusion complex".[15][16][17] | Generally low cytotoxicity.[18] Can be very effective for molecules of the correct size and shape. | Can interfere with assays by binding to other components (e.g., cholesterol in cell membranes) or by competing for the target if the binding affinity is high. |
Senior Application Scientist Insight: Start with the least disruptive method first. Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are often a good first choice after DMSO fails due to their relatively benign nature in many biological systems.
Q3: How do I choose between a surfactant and a cyclodextrin, and how do I prepare my solution?
A3: A Logic-Based Approach to Excipient Selection
Your choice depends on the nature of your assay. For cell-based assays, cytotoxicity is a major concern. For biochemical assays (e.g., enzyme kinetics), interference with the protein target is paramount.
Protocol: Preparing a Solution with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol aims to create a stock solution where the compound is encapsulated within the cyclodextrin.
-
Preparation of Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Warming the solution slightly (to 37-40°C) can aid in dissolving the cyclodextrin.
-
Compound Addition:
-
Method A (Preferred): Add the solid, powdered this compound directly to the warmed cyclodextrin solution.
-
Method B (If necessary): Dissolve the compound in a minimal amount of a volatile organic solvent like methanol or acetone. Add this solution dropwise to the stirring cyclodextrin solution.
-
-
Complexation: Vigorously stir or sonicate the mixture for several hours (4-24 hours) at a controlled temperature (e.g., room temperature or 37°C). This allows time for the compound to enter the hydrophobic cavity of the cyclodextrin.
-
Filtration: After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your working stock solution.
-
Quantification & Validation: It is critical to determine the actual concentration of the solubilized compound in your filtrate using an analytical method like HPLC-UV or LC-MS. Do not assume all the compound you added went into solution.
Q4: How can I proactively determine the best buffer conditions and maximum soluble concentration before running my main experiment?
A4: Perform a Kinetic Solubility Assay
A kinetic solubility assay is a high-throughput method to quickly determine the apparent solubility of a compound when a DMSO stock is diluted into an aqueous buffer.[19][20] This allows you to screen multiple buffer conditions (e.g., different pH, presence of excipients) to find the optimal one.
Abbreviated Protocol for Kinetic Solubility Measurement: [21][22][23]
-
Prepare Compound Plate: In a 96-well plate, create serial dilutions of your compound in 100% DMSO.
-
Prepare Buffer Plate: Fill another 96-well plate with your various test buffers (e.g., PBS pH 6.5, PBS pH 7.4, PBS + 1% HP-β-CD, etc.).
-
Dilution Step: Using a multichannel pipette or automated liquid handler, transfer a small, fixed volume (e.g., 2 µL) from the compound plate to the buffer plate (containing e.g., 198 µL). This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate for a set period (e.g., 1.5 - 2 hours) at room temperature to allow precipitation to equilibrate.
-
Separation: Place the assay plate onto a 96-well filter plate and centrifuge or use a vacuum manifold to separate the soluble fraction (filtrate) from the precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable method (e.g., UV-Vis spectroscopy, LC-MS) and compare it against a standard curve.
The highest concentration that remains in the filtrate is your kinetic solubility under those specific conditions. This data is invaluable for designing your main in vitro experiments with confidence.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- University of Huddersfield. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- SciSpace.
- AxisPharm. Kinetic Solubility Assays Protocol.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ResearchGate. What the concentration of DMSO you use in cell culture assays?.
- ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- BioDuro. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
- ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro?.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
- ChemicalBook. This compound - ChemicalBook.
- PubChem. This compound CAS 1333154-10-1.
- MedchemExpress.com. Surfactants | Biochemical Assay Reagents.
- Jagiellonian Center of Innovation.
- NIH. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
- MDPI. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Ingenta Connect.
- MDPI.
- NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- PubMed. Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability.
- PMC - PubMed Central.
- PubMed.
- Thermo Fisher Scientific - US.
- ChemIntel360. The Impact of Excipients on Drug Efficacy.
- MDPI. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
- WuXi AppTec DMPK.
- Benchchem. Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
- NIH. Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts.
- PMC - PubMed Central.
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- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
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- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. enamine.net [enamine.net]
- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
minimizing dimerization during the synthesis of 1,2,4-triazole derivatives
Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common challenges encountered during the synthesis of this critical heterocyclic scaffold. Our focus is to provide in-depth, field-proven insights to help you minimize side reactions, particularly the undesired formation of dimeric byproducts, and optimize your synthetic outcomes.
Introduction: The Dimerization Challenge
In the synthesis of 1,2,4-triazoles, particularly through classical methods like the Pellizzari or Einhorn-Brunner reactions, the term "dimerization" often refers to the self-condensation of the acylhydrazide starting material. This side reaction leads to the formation of a symmetrical 2,5-disubstituted-1,3,4-oxadiazole, a common and often difficult-to-separate impurity. This guide will provide a detailed exploration of this competing reaction pathway and offer robust strategies to favor the formation of the desired 1,2,4-triazole product.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Pellizzari reaction and my final product is a mixture that is difficult to purify. What is the likely dimeric impurity?
A1: The most common "dimeric" impurity in this context is a 2,5-disubstituted-1,3,4-oxadiazole. This arises from the self-condensation of two molecules of your acylhydrazide starting material, which competes with the desired reaction between the acylhydrazide and the amide.[1][2] High temperatures, which are often required for the Pellizzari reaction, can promote this side reaction.[3]
Q2: What is the fundamental difference in the reaction pathways leading to the 1,2,4-triazole versus the 1,3,4-oxadiazole?
A2: The formation of the desired 1,2,4-triazole involves the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the carbonyl carbon of the amide, followed by cyclization and dehydration.[3] In contrast, the 1,3,4-oxadiazole is formed when one acylhydrazide molecule acts as a nucleophile and another acts as an electrophile (after initial activation or under thermal conditions), leading to a 1,2-diacylhydrazine intermediate that subsequently cyclizes with the loss of water.[2]
Q3: How can I confirm the presence of a 1,3,4-oxadiazole impurity in my product mixture?
A3: Spectroscopic methods are key to distinguishing the two isomers.
-
¹H NMR: The chemical shifts of the protons on the substituents attached to the heterocyclic core may differ slightly. More diagnostically, if your triazole has an N-H proton, it will be observable (and will exchange with D₂O), whereas the oxadiazole will not have this feature.
-
¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic rings are different. For example, the C=N carbons in a 1,2,4-triazole ring will have distinct chemical shifts from the C-O-C carbons in a 1,3,4-oxadiazole.
-
IR Spectroscopy: The C=N and C-O-C stretching frequencies in the fingerprint region will differ between the two heterocycles. 1,2,4-triazoles will also show an N-H stretch if unsubstituted on a nitrogen atom.
-
Mass Spectrometry: While both the desired triazole and the oxadiazole byproduct may have the same molecular weight if they are isomers, fragmentation patterns can differ, aiding in their identification.
Troubleshooting Guide: Minimizing 1,3,4-Oxadiazole Formation
This section addresses specific issues related to the formation of the 1,3,4-oxadiazole byproduct and provides actionable solutions.
Problem 1: Significant formation of 1,3,4-oxadiazole byproduct detected.
Probable Cause: The reaction conditions are favoring the self-condensation of the acylhydrazide over the reaction with the amide. This is often due to excessively high temperatures or prolonged reaction times.[3]
Solutions:
-
Temperature Optimization:
-
Rationale: The activation energy for the self-condensation of the acylhydrazide may be lower than that for the reaction with the amide, or the rate of the side reaction may increase more rapidly with temperature.
-
Action: Systematically lower the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors the formation of the 1,2,4-triazole while minimizing the 1,3,4-oxadiazole.
-
-
Microwave-Assisted Synthesis:
-
Rationale: Microwave irradiation can significantly reduce reaction times by efficiently heating the reaction mixture. This minimizes the exposure of the reactants to high temperatures, thereby reducing the likelihood of side reactions.
-
Action: If available, utilize a microwave reactor. This often allows for higher yields and purer products in a fraction of the time compared to conventional heating.
-
-
Stoichiometry and Order of Addition:
-
Rationale: Maintaining a low concentration of the free acylhydrazide can disfavor the bimolecular self-condensation.
-
Action: Instead of adding all reagents at once, try a slow addition of the acylhydrazide to the heated amide solution. This ensures that the acylhydrazide preferentially reacts with the amide, which is present in a higher relative concentration.
-
Problem 2: The desired 1,2,4-triazole is not forming, and only the 1,3,4-oxadiazole is isolated.
Probable Cause: The amide starting material is not sufficiently reactive under the chosen conditions, leading to the exclusive self-condensation of the more reactive acylhydrazide.
Solutions:
-
Use of Activating Agents:
-
Rationale: Certain reagents can activate the amide, making it a better electrophile for the incoming acylhydrazide.
-
Action: In some syntheses, the use of dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) can promote the desired cyclization. However, these reagents must be used with caution as they can also promote the formation of the oxadiazole. A milder approach is to use a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an activated intermediate from the corresponding carboxylic acid in situ.
-
-
Alternative Synthetic Routes:
-
Rationale: If the Pellizzari reaction is consistently failing, an alternative synthetic strategy may be necessary.
-
Action: Consider the Einhorn-Brunner reaction, which utilizes a diacylamine (imide) and a hydrazine. This method can offer better control over the product distribution.[4] Another strategy is the conversion of a pre-formed 1,3,4-oxadiazole to a 1,2,4-triazole by reacting it with an amine, a known transformation that can be driven to completion.[5]
-
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles (Minimizing Oxadiazole Formation)
This protocol is a general guideline for a more rapid and efficient synthesis that minimizes thermal decomposition and side reactions.
Materials:
-
Substituted Amide (1.0 eq)
-
Substituted Acylhydrazide (1.0 eq)
-
High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or diphenyl ether)
-
Microwave reactor vial (10 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add the amide (e.g., 1 mmol) and the acylhydrazide (e.g., 1 mmol).
-
Add the solvent (3-5 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a temperature range of 150-200 °C for 30-120 minutes. The optimal time and temperature should be determined empirically for each substrate pair.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Data Summary and Visualization
Table 1: Troubleshooting Dimerization (1,3,4-Oxadiazole Formation)
| Symptom | Probable Cause | Recommended Solution | Underlying Rationale |
| Low yield of triazole, significant oxadiazole byproduct | High reaction temperature | Lower temperature by 10-20 °C; Use microwave synthesis | Reduces the rate of the competing acylhydrazide self-condensation. |
| Complex mixture of products | Acyl interchange at high temperatures | Use the lowest effective temperature; Consider a symmetrical reaction design | Minimizes the scrambling of acyl groups between the amide and acylhydrazide. |
| Only oxadiazole is formed | Low reactivity of the amide | Use an activating agent (e.g., EDC with the corresponding acid); Switch to the Einhorn-Brunner reaction | Increases the electrophilicity of the amide or utilizes a more reactive starting material. |
Diagram 1: Competing Reaction Pathways
Caption: Competing pathways in 1,2,4-triazole synthesis.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
-
Synthesis and Screening of New[1][2][3]Oxadiazole,[1][3][6]Triazole, and[1][3][6]Triazolo[4,3-b][1][3][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. [Link]
-
Pellizzari reaction. [Link]
-
Einhorn–Brunner reaction. [Link]
-
Recyclization of 1,3,4-Oxadiazoles and Bis-1,3,4-oxadiazoles into 1,2,4-Triazole Derivatives. Synthesis of 5-Unsubstituted 1,2,4-Triazoles. [Link]
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole and solutions
Welcome to the technical support guide for 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole. This document provides in-depth troubleshooting advice and detailed protocols to address the common purification challenges encountered by researchers working with this compound. The unique electronic properties conferred by the two trifluoromethyl groups necessitate specific purification strategies to achieve high purity, which is critical for downstream applications in drug development and materials science.
Frequently Asked Questions (FAQs) - Purification Challenges
Here we address the most common issues reported by researchers during the purification of this compound.
Q1: My purified compound shows a broad melting point and complex NMR spectra. What are the likely impurities?
A1: This is a classic sign of contamination. The most common impurities for this class of compounds are:
-
Unreacted Starting Materials: Depending on your synthetic route, these could include 3,5-bis(trifluoromethyl)benzohydrazide or related amidine precursors. These are often more polar than the target triazole.
-
Positional Isomers: The formation of the 1,2,4-triazole ring can sometimes lead to the generation of isomeric products, such as a 4H-1,2,4-triazole or a 1,2,3-triazole isomer, which may have very similar chromatographic behavior to your target compound.[1][2][3]
-
Byproducts from Cyclization: The reagents used for cyclodehydration (e.g., trifluoroacetic anhydride) or oxidative cyclization can lead to side products.[4]
-
Residual Solvents: High-boiling point solvents like DMF or DMSO used during the synthesis can be difficult to remove and may require specific purification steps.
Q2: I am performing column chromatography on silica gel, but an impurity co-elutes with my product. How can I improve the separation?
A2: Co-elution is a frequent challenge, especially with closely related isomers. Here are several strategies to try:
-
Optimize the Mobile Phase: If you are using a standard hexane/ethyl acetate system, try systematically decreasing the polarity. A shallower gradient or even an isocratic elution with a very low percentage of the polar solvent can significantly enhance resolution.[3][5]
-
Change the Solvent System: Introduce a different solvent to alter the selectivity. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can change how compounds interact with the silica stationary phase.
-
Acid-Base Extraction: This is a highly effective, yet often overlooked, technique for NH-triazoles. The proton on the triazole ring is acidic (predicted pKa ≈ 8.96) and this acidity is enhanced by the potent electron-withdrawing effects of the two CF₃ groups.[6][7] You can selectively deprotonate your product to make it water-soluble, wash away neutral organic impurities, and then re-precipitate your purified compound. See Protocol 3 for a detailed methodology.
-
Preparative HPLC: For the highest purity requirements or exceptionally difficult separations, preparative reverse-phase HPLC (e.g., with a C18 column) is the gold standard.[5][8] A water/methanol or water/acetonitrile gradient is typically effective.[8]
Q3: My yield after recrystallization is extremely low. What are the primary causes and solutions?
A3: Low recrystallization yield is typically due to suboptimal solvent choice or procedural errors.[9]
-
Cause: The compound is too soluble in the cold solvent. Even at low temperatures, a significant amount of your product remains in the mother liquor.
-
Solution: Perform small-scale solubility tests to find a solvent that dissolves your compound well when hot but poorly when cold. A mixed-solvent system, such as ethyl acetate/hexane or ethanol/water, is often ideal.[9] You dissolve the compound in a minimum of the "good" solvent (e.g., ethyl acetate) and then slowly add the "anti-solvent" (e.g., hexane) at an elevated temperature until turbidity persists, then clarify with a drop of the good solvent before cooling.
-
-
Cause: Using an excessive volume of solvent.
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.
-
-
Cause: Cooling the solution too rapidly.
-
Solution: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling ("crashing out") traps impurities within the crystal lattice and leads to smaller, less pure crystals.[9]
-
Troubleshooting and Purification Protocols
Experimental Workflow Decision Guide
This diagram outlines a logical approach to selecting the appropriate purification strategy based on the initial purity of your crude product.
Caption: Workflow for selecting a purification method.
Protocol 1: Flash Column Chromatography
This method is ideal for purifying multi-gram quantities of crude material where significant amounts of byproducts or starting materials are present.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation (ΔRf > 0.2) for your product and major impurities. A common starting point is a mixture of hexane and ethyl acetate. For this compound, a system of 70:30 Hexane:Ethyl Acetate is a good initial condition to test.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2x the mass of your crude product) and evaporate the solvent to dryness. Gently load the resulting free-flowing powder onto the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the column. This method is faster but can lead to broader bands if too much solvent is used.
-
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.[5] For example, you can increase the ethyl acetate content in 5% increments.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Causality: Dry loading is superior because it ensures the entire sample starts as a very tight, narrow band, leading to better separation and sharper peaks during elution. A gradient elution is efficient because it allows weakly binding impurities to elute first, then speeds up the elution of the more tightly bound product, saving time and solvent.
Protocol 2: Optimized Recrystallization
This is the best method for removing minor impurities from a product that is already relatively pure (>90%) and for obtaining high-quality crystalline material.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, it is too good a solvent. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.[9] A mixed Ethyl Acetate/Hexane system is often effective for this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot recrystallization solvent needed to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: Troubleshooting low yields in recrystallization.[9]
Protocol 3: Acid-Base Extraction for High Purity
This elegant method leverages the acidic nature of the triazole N-H proton for a highly selective purification, effectively separating it from neutral or basic impurities.[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Base Extraction: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Stopper the funnel and shake vigorously, venting frequently. The triazole will deprotonate to form its sodium salt, which will dissolve in the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Note: If using DCM, the organic layer is on the bottom. If using ethyl acetate, the aqueous layer is on the bottom.
-
Wash: To remove any remaining neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent. Discard this organic wash.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add a 1 M to 3 M aqueous solution of hydrochloric acid (HCl) dropwise while stirring. The triazole will re-protonate and precipitate out of the solution as a pure solid. Monitor the pH with litmus paper to ensure you reach a pH of ~5-6.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product thoroughly under vacuum.
Trustworthiness: This method is self-validating. Only compounds with a sufficiently acidic proton will be extracted into the basic aqueous phase. Neutral impurities (like unreacted benzonitrile precursors or isomeric byproducts lacking the N-H proton) are left behind in the organic phase, leading to a significant increase in purity.
Data Summary: Comparison of Purification Techniques
| Parameter | Flash Chromatography | Recrystallization | Acid-Base Extraction |
| Typical Purity | 95-99% | >99% (on >90% pure material) | >99% |
| Typical Yield | 70-90% | 60-85% | 85-95% |
| Scalability | Good (mg to kg) | Good (g to kg) | Excellent (g to kg) |
| Time / Labor | High | Medium | Medium |
| Key Advantage | Good for complex mixtures | Yields high-quality crystals | Highly selective for acidic compounds |
| Key Limitation | Requires solvent optimization | Ineffective for major impurities | Compound must possess an acidic proton |
References
- The Royal Society of Chemistry. Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3.
- ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
-
PubMed Central (PMC). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available from: [Link]
-
Jinan JDK Healthcare Co., Ltd. (Z) -3- (3- (3,5-Bis (Trifluoromethyl) Phenyl) -1h-1,2,4-Triazol-1-Yl) Isopropyl Acrylate. Available from: [Link]
-
National Institutes of Health (NIH). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Available from: [Link]
- Google Patents. US4269987A - Purification of triazoles.
-
ISRES. synthesis of 1,2,4 triazole compounds. Available from: [Link]
-
PubMed Central (PMC). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available from: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. Available from: [Link]
-
ResearchGate. Synthesis of 2-(3(3, 5 bis trifluoromethyl) phenyl) 1-(4-fluorophenyl).... Available from: [Link]
-
The Royal Society of Chemistry. Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Agilent. Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Available from: [Link]
-
Walsh Medical Media. A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Available from: [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]
-
PubMed Central (PMC). 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Available from: [Link]
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. isres.org [isres.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 1333154-10-1 [amp.chemicalbook.com]
- 8. dea.gov [dea.gov]
- 9. benchchem.com [benchchem.com]
optimizing reaction conditions (temperature, solvent) for triazole synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of triazoles, with a focus on optimizing reaction temperature and solvent conditions. Our goal is to empower you with the knowledge to enhance reaction efficiency, improve yields, and minimize impurities.
Troubleshooting Guide: Common Issues in Triazole Synthesis
This section addresses prevalent problems encountered during triazole synthesis, offering step-by-step solutions grounded in established chemical principles.
Issue 1: Low or No Yield of the Desired Triazole Product
A low yield of the target triazole is one of the most frequent challenges. This can often be attributed to several factors related to reaction conditions.
Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is resulting in a low yield of the 1,4-disubstituted triazole. What are the likely causes and how can I improve it?
Answer: Low yields in CuAAC reactions can stem from catalyst deactivation, poor substrate solubility, or suboptimal temperature. Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Steps:
-
Verify the Active Catalyst Species: The CuAAC reaction requires Copper(I) as the active catalyst.[1][2] If you are using a Copper(II) salt, such as CuSO₄, ensure that a reducing agent like sodium ascorbate is added to generate Cu(I) in situ.[2] When using Cu(I) salts directly (e.g., CuI or CuBr), ensure they have not been oxidized by exposure to air.
-
Assess Substrate and Reagent Solubility: Poor solubility of either the azide or alkyne in the chosen solvent can severely limit the reaction rate.[1][3]
-
Optimize Reaction Temperature: While many CuAAC reactions proceed efficiently at room temperature, some systems may require gentle heating to overcome activation barriers or improve solubility.[1][6]
-
Incrementally increase the temperature (e.g., to 40-60 °C) and monitor the reaction progress. Be mindful of the thermal stability of your substrates, especially when working with sensitive biomolecules.[1]
-
Conversely, for highly reactive substrates, exothermic reactions can sometimes lead to side product formation. In such cases, running the reaction at a lower temperature (e.g., in an ice bath) might be beneficial.
-
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields.[7][8][9] This method provides rapid and uniform heating, which can overcome some of the limitations of conventional heating.[7][10]
Issue 2: Formation of Undesired Side Products
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products, which can complicate purification and reduce the yield of your desired triazole.
Question: My triazole synthesis is producing significant side products. How can I minimize their formation by adjusting the temperature and solvent?
Answer: Side product formation is often linked to reaction conditions that are too harsh or a solvent that promotes unwanted reaction pathways.
Troubleshooting Steps:
-
Evaluate Reaction Temperature: Elevated temperatures, while often increasing reaction rates, can also provide the necessary energy for alternative reaction pathways, leading to side products.[11]
-
If you are heating the reaction, try reducing the temperature. For many catalyzed triazole syntheses, room temperature is sufficient.[6]
-
-
Solvent Selection: The polarity and nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution.[12]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can form hydrogen bonds and may stabilize certain intermediates differently than aprotic solvents (e.g., DMF, DMSO, THF).[12][13] For instance, in some thermal cycloadditions, polar protic solvents can slightly favor the 1,4-isomer.[3][14]
-
If you are observing side products, consider switching to a different solvent system. A systematic screening of a few different solvents with varying polarities can help identify the optimal medium for your specific substrates.
-
-
Microwave Synthesis as an Alternative: The rapid and localized heating provided by microwaves can sometimes minimize the formation of side products that are common with prolonged heating in conventional methods.[7][10][15]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of temperature and solvent in triazole synthesis.
Q1: What is the optimal temperature range for a standard CuAAC reaction?
A1: The CuAAC reaction is known for its mild reaction conditions and can often be run at room temperature (20-25 °C).[5][6] However, for less reactive substrates or when dealing with solubility issues, gentle heating to a range of 40-70 °C can be beneficial.[1][16] It is always recommended to start at room temperature and gradually increase the temperature if the reaction is sluggish.
Q2: How does solvent polarity affect the outcome of a triazole synthesis?
A2: Solvent polarity can influence reaction rates and, in some cases, regioselectivity. Polar solvents can enhance the rate of 1,3-dipolar cycloadditions by stabilizing the polar transition state.[12] In the case of CuAAC, a wide range of solvents are tolerated, including polar protic (e.g., water, t-BuOH/water), polar aprotic (e.g., DMSO, DMF), and even some nonpolar solvents, depending on the substrates.[2][17][18] The primary consideration is ensuring adequate solubility of all reactants.
Q3: When should I consider using a microwave reactor for my triazole synthesis?
A3: Microwave-assisted synthesis is particularly advantageous when you need to:
-
Dramatically reduce reaction times: Reactions that take hours with conventional heating can often be completed in minutes using a microwave reactor.[7][9][19]
-
Improve yields: The rapid and uniform heating can lead to higher product yields and purity.[8][20]
-
Work with thermally sensitive compounds: The short reaction times at elevated temperatures can minimize the degradation of sensitive substrates.
Q4: What are the typical reaction conditions for a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)?
A4: RuAAC, which selectively produces 1,5-disubstituted triazoles, is also quite versatile in its reaction conditions. While heating is often employed to shorten reaction times, many RuAAC reactions can proceed at ambient temperature, particularly with highly reactive catalysts like Cp*RuCl(COD).[21][22][23] Common solvents for RuAAC include DMF and dichloroethane.[22][24]
Q5: Can the choice of solvent influence the regioselectivity of triazole formation?
A5: For the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers, solvent polarity can have a minor influence, with polar protic solvents sometimes slightly favoring the 1,4-isomer.[3][14] However, for high regioselectivity, it is strongly recommended to use a catalyzed reaction. CuAAC is highly selective for the 1,4-isomer, while RuAAC is selective for the 1,5-isomer, largely independent of the solvent used.[11][14]
Data and Protocols
Table 1: Comparison of Conventional vs. Microwave-Assisted Triazole Synthesis
| Product Type | Conventional Method Time | Conventional Method Yield (%) | Microwave-Assisted Method Time | Microwave-Assisted Method Yield (%) |
| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | 290 min | 78 | 10-25 min | 97 |
| Thioether derivatives containing 1,2,4-triazole moieties | Several hours | Lower | 33-90 seconds | 82 |
| 1,2,3-Triazole derivatives (CuI catalyzed) | 8 hours | Not specified | 12 min | Higher |
| N-propargyl tetrahydroquinoline derivatives | 96 hours | ~35 | 15 min | 83-89 |
Data adapted from multiple sources to illustrate the general advantages of microwave synthesis.[7][10][19][25]
Table 2: General Solvent Recommendations for Triazole Synthesis
| Reaction Type | Recommended Solvents | Comments |
| CuAAC | Water, t-BuOH/H₂O, DMSO, DMF, THF, various alcohols | Highly versatile and tolerant of many functional groups.[2][17] Water is often an excellent and green solvent choice.[5] Co-solvents like DMSO or DMF can be used to solubilize hydrophobic substrates. Acetonitrile should be used with caution as it can coordinate to the copper catalyst.[2] |
| RuAAC | Dichloroethane (DCE), Dimethylformamide (DMF), Toluene, THF | The choice of solvent can depend on the specific ruthenium catalyst used. DMF has been shown to be effective with certain catalysts, even at room temperature.[24] |
| Thermal | Toluene, Xylene, DMSO, DMF | Typically requires higher temperatures (80-120 °C) and can result in mixtures of regioisomers.[11][26] Polar aprotic solvents like DMSO and chloroform have been found to be effective for DBU-catalyzed thermal cycloadditions.[27] The choice often depends on the boiling point required for the reaction to proceed at a reasonable rate. |
Experimental Protocols
Detailed Protocol: Optimization of a CuAAC Reaction
This protocol provides a general framework for optimizing the temperature and solvent for a copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Materials:
-
Azide starting material
-
Alkyne starting material
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents for screening (e.g., deionized water, t-BuOH, DMSO, DMF)
-
Reaction vials
-
Stir plate and stir bars
-
TLC plates and appropriate eluent system
-
LC-MS for reaction monitoring
Procedure:
-
Solvent Screening at Room Temperature: a. In separate reaction vials, dissolve the azide (1.0 equiv.) and alkyne (1.0-1.2 equiv.) in each of the selected solvents (e.g., H₂O, 1:1 t-BuOH/H₂O, DMSO). b. Prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equiv.). c. Prepare a separate aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv.). d. To each stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution. The order of addition can be critical; often, adding the ascorbate last to generate the Cu(I) species in situ is preferred.[4] e. Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Temperature Optimization: a. Based on the results of the solvent screen, select the solvent system that provided the best initial results (or the best solubility). b. Set up three identical reactions in this solvent system. c. Run one reaction at room temperature, one at a moderately elevated temperature (e.g., 50 °C), and if necessary, one at a higher temperature (e.g., 70 °C).[16] d. Monitor the progress of each reaction by TLC or LC-MS to determine the optimal temperature for yield and reaction time, while checking for the formation of any new impurities.
-
Workup and Purification: a. Once the reaction is complete, the workup procedure will depend on the solvent used. b. For aqueous mixtures, the product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.[4] c. For reactions in DMF or DMSO, the mixture can be diluted with water to precipitate the product or to facilitate extraction. d. The crude product can be purified by column chromatography or recrystallization if necessary. A key advantage of "click" chemistry is that products are often pure enough after simple filtration or extraction.[11]
Visualizations
Troubleshooting Workflow for Low Yield in Triazole Synthesis
Caption: A logical workflow for troubleshooting low yields in triazole synthesis.
Factors Influencing Triazole Synthesis Outcome
Caption: Key experimental factors influencing the outcome of triazole synthesis.
References
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Virk, H. S., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Available at: [Link]
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IJSDR. (n.d.). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. IJSDR. Available at: [Link]
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Organic Letters. (2005). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. ACS Publications. Available at: [Link]
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Indian Academy of Sciences. (2018). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Indian Academy of Sciences. Available at: [Link]
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RSC Publishing. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. Available at: [Link]
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Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. Available at: [Link]
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Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
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NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]
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The Journal of Organic Chemistry. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. Available at: [Link]
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Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]
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Chemical Reviews. (2017). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. Available at: [Link]
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ResearchGate. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Request PDF. Available at: [Link]
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Organic Letters. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. ACS Publications. Available at: [Link]
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MacEwan Open Journals. (2016). Optimizing copper-catalyzed azide-alkyne cycloaddition for DNA chemical ligation. MacEwan University. Available at: [Link]
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Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available at: [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
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PubMed Central. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. Available at: [Link]
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PubMed Central. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. Available at: [Link]
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ResearchGate. (2018). Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). ResearchGate. Available at: [Link]
-
MDPI. (2022). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. MDPI. Available at: [Link]
-
ResearchGate. (2022). The comparative study between the thermal and Microwave heating conditions of compounds 6a-d. ResearchGate. Available at: [Link]
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PubMed Central. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health. Available at: [Link]
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Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
ResearchGate. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?. ResearchGate. Available at: [Link]
-
Catalysis Science & Technology. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. RSC Publishing. Available at: [Link]
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Wikipedia. (n.d.). Triazole. Wikipedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. Available at: [Link]
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Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
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Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
ISRES. (2023). synthesis of 1,2,4 triazole compounds. International Symposium on Research in Applied and Engineering Sciences. Available at: [Link]
-
MDPI. (2024). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. Available at: [Link]
-
MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]
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strategies to reduce off-target effects of trifluoromethylphenyl triazole compounds
A Guide to Mitigating Off-Target Effects for Drug Development Professionals
Introduction
Trifluoromethylphenyl triazole scaffolds are a cornerstone in modern medicinal chemistry, offering a versatile framework for developing potent inhibitors for a range of biological targets. However, like many nitrogen-containing heterocyclic compounds, they can present challenges related to off-target interactions, which may lead to undesirable side effects or toxicity. The lipophilic nature of the trifluoromethylphenyl group, combined with the metal-coordinating properties of the triazole ring, can contribute to interactions with enzymes like cytochromes P450 (CYPs) and ion channels such as hERG.[1][2][3]
This technical support guide is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth resource for identifying, understanding, and mitigating these off-target effects. Through a series of frequently asked questions and detailed troubleshooting guides, we will explore rational design strategies and experimental workflows to enhance the selectivity profile of your compounds, ultimately accelerating the development of safer and more effective therapeutics.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding off-target effects associated with trifluoromethylphenyl triazole compounds.
Q1: What are the most common off-target liabilities for trifluoromethylphenyl triazole compounds?
A1: The most frequently encountered off-target interactions for this class of compounds are inhibition of cytochrome P450 (CYP) enzymes and blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][3]
-
Cytochrome P450 (CYP) Inhibition: The nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the active site of CYP enzymes, leading to potent inhibition.[4][5] This is a well-documented interaction for azole-containing drugs and can lead to significant drug-drug interactions.[1][2] Inhibition of key isoforms like CYP3A4, CYP2C9, and CYP2C19 is a primary concern.[1]
-
hERG Channel Blockade: Inhibition of the hERG channel can prolong the QT interval in the heart's action potential, which is a major risk factor for developing life-threatening cardiac arrhythmias like Torsades de Pointes.[6][7] Key pharmacophoric features for hERG binders often include a basic nitrogen atom and high lipophilicity, characteristics that can be present in this compound class.[3][8]
Q2: How can I proactively design compounds with a better selectivity profile from the start?
A2: Proactive, rational drug design is the most effective strategy.[9] This involves a multi-pronged approach:
-
Structure-Based Design: If the crystal structure of your primary target is known, you can design molecules that maximize specific interactions within the target's binding site while avoiding features known to interact with off-targets.[10]
-
Computational Modeling: Utilize in silico tools to predict potential off-target interactions early in the design phase.[10][11] Predictive models for CYP inhibition and hERG binding are widely available and can help prioritize which compounds to synthesize.
-
Control of Physicochemical Properties: Pay close attention to properties like lipophilicity (logP/logD) and topological polar surface area (TPSA). High lipophilicity is often correlated with promiscuity and hERG inhibition.[3] Aim for the lowest lipophilicity required for on-target potency.
-
Bioisosteric Replacement: Thoughtfully replace functional groups that are known liabilities. For example, consider replacing a basic amine with a less basic alternative or modifying the triazole ring itself if it's not essential for on-target activity.[12][13][14]
Q3: When in the drug discovery pipeline should I start screening for off-target effects?
A3: Off-target screening should be initiated as early as possible, ideally during the hit-to-lead and lead optimization stages.[15] Early identification of liabilities allows you to address them through medicinal chemistry efforts before significant resources are invested in a problematic compound series.[11] A tiered approach is often effective, starting with in silico predictions and then moving to rapid, cost-effective in vitro assays for the most common off-targets like CYPs and hERG.[15]
Part 2: Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.
Troubleshooting Issue 1: Potent Cytochrome P450 Inhibition
"My lead trifluoromethylphenyl triazole compound is a potent inhibitor of CYP3A4 (IC50 < 1 µM). How can I mitigate this activity while preserving on-target potency?"
This is a common challenge due to the heme-coordinating ability of the triazole moiety.[2][4] Here are several strategies to address this, ranging from subtle structural modifications to more significant scaffold hops.
The primary mechanism of inhibition is the coordination of a triazole nitrogen to the CYP's heme iron.[5] Your goal is to make this interaction less favorable.
-
Introduce Steric Hindrance: Add bulky substituents near the triazole ring. This can create a steric clash with the CYP active site residues, preventing the triazole from adopting the optimal orientation for heme coordination.
-
Modulate Electronic Properties: Flanking the triazole ring with electron-withdrawing groups can reduce the basicity of the nitrogen atoms, weakening their ability to act as a ligand for the heme iron.[16]
-
Change the Linker or Vector: Altering the connection point or the orientation of the triazole ring relative to the rest of the molecule can also disrupt the key interaction with the heme.
If the triazole ring is not essential for on-target activity, replacing it with a non-coordinating bioisostere is a powerful strategy.[12][13]
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
| 1,2,4-Triazole | Oxadiazole, Thiadiazole | Reduces metal-binding affinity. |
| 1,2,4-Triazole | Tetrazole | Can reduce metal-binding affinity and improve the pharmacokinetic profile.[12][17] |
| 1,2,4-Triazole | Pyrazole, Imidazole (with caution) | May still coordinate but with different geometry and strength, potentially improving selectivity. |
Sometimes, CYP inhibition is related to the compound also being a substrate for the enzyme. Identify potential sites of metabolism on your molecule (e.g., unsubstituted phenyl rings, alkyl groups) and block them.
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down metabolism due to the kinetic isotope effect, which may reduce mechanism-based inhibition.[16]
-
Fluorination: Introduction of fluorine atoms can block sites of oxidative metabolism.[16]
Troubleshooting Issue 2: Significant hERG Channel Inhibition
"My compound shows significant hERG channel inhibition in a preliminary screen (e.g., >50% inhibition at 10 µM). What are the key structural drivers and how can I design them out?"
hERG inhibition is a critical safety hurdle. The underlying mechanism is often the binding of the compound to a hydrophobic pocket in the open state of the channel, stabilized by interactions with key aromatic residues (Tyr652, Phe656) and the presence of a basic center.[3][8]
There is a strong correlation between high lipophilicity (measured as ALogP or clogP) and hERG inhibition.[3]
-
Lower ALogP: Aim to reduce the ALogP of your compound, ideally to below 3.5, if possible without sacrificing on-target activity. This can be achieved by adding polar functional groups or reducing the size of hydrophobic moieties.
-
Increase TPSA: Increasing the topological polar surface area can also help reduce hERG liability by disfavoring partitioning into the hydrophobic channel pore.
A positively charged (at physiological pH) nitrogen atom is a common feature in many hERG inhibitors.
-
Reduce pKa: If a basic nitrogen is present, modify its chemical environment to lower its pKa. The goal is to reduce the proportion of the compound that is protonated at physiological pH. Introducing electron-withdrawing groups nearby can achieve this.
-
Introduce Acidity: Placing a carboxylic acid or other acidic group elsewhere in the molecule can form an intramolecular salt bridge with the basic center, effectively masking it.
-
Bioisosteric Replacement: Replace the basic amine with a non-basic or less basic group that can still form the desired interactions with the primary target.
Certain structural features are known to disrupt favorable interactions with the hERG channel.
-
Strategic Fluorination: Incorporating fluorine atoms, particularly on phenyl rings, can be an effective strategy. While it increases lipophilicity, it can also alter the electrostatic potential of the molecule, disrupting key pi-stacking interactions within the hERG channel.[18]
-
Carboxylic Acids: As mentioned, the introduction of a carboxylate group is a well-established method for mitigating hERG risk.
The diagram below illustrates a conceptual workflow for identifying and mitigating these common off-target effects.
Caption: Workflow for identifying and mitigating off-target effects.
Part 3: Experimental Protocols
This section provides outlines for standard assays to quantify off-target effects.
Protocol 3.1: CYP450 Inhibition Assay (Fluorescent-Based)
This protocol provides a general workflow for assessing CYP inhibition using a commercially available fluorescent probe-based assay (e.g., P450-Glo™).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific human CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Reconstitute recombinant human CYP enzymes (Supersomes™) and the fluorescent probe substrate according to the manufacturer's instructions.
-
Prepare the NADPH regeneration system.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add potassium phosphate buffer to all wells.
-
Perform serial dilutions of the test compound and a known inhibitor (positive control) in DMSO, then add to the appropriate wells. Include vehicle control (DMSO only) wells.
-
Add the enzyme/substrate mixture to all wells and pre-incubate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the NADPH regeneration system.
-
Incubate for the specified time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract background fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a high-concentration positive control (100% inhibition).
-
Plot the percent inhibition versus the log of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3.2: hERG Inhibition Assessment (Automated Patch-Clamp)
This protocol outlines the use of an automated patch-clamp system for medium- to high-throughput screening of hERG channel inhibition.
Objective: To determine the IC50 of a test compound for blockade of the hERG potassium channel current.
Methodology:
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Culture the cells according to standard protocols until they reach the appropriate confluency for the assay.
-
-
Automated Patch-Clamp Procedure:
-
Prepare the instrument with the appropriate intracellular and extracellular solutions.
-
Harvest and prepare a single-cell suspension.
-
Load the cell suspension and the serially diluted test compound plates onto the instrument.
-
The instrument will automatically perform the following steps for each well:
-
Trap a single cell and form a gigaohm seal.
-
Establish a whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit hERG tail currents.
-
Apply the test compound at various concentrations.
-
Record the hERG current before and after compound addition.
-
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline (vehicle control).
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to the Hill equation to determine the IC50 value.[3]
-
References
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- Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444.
- Linares, C., Rodriguez-Tudela, J. L., & Cuenca-Estrella, M. (2007). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. Revista Iberoamericana de Micología, 24(3), 161-167.
- Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444.
- He, Y., et al. (2017). Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. Chemosphere, 169, 137-143.
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- Patsnap Synapse. (2025, May 21). How to improve drug selectivity?
- Reaction Biology. Safety and Off-Target Drug Screening Services.
- de la Torre, P., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Digital Discovery.
- Williams, J. A., et al. (2014). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug Metabolism and Disposition, 42(10), 1639–1646.
- de la Torre, P., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Digital Discovery.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- Gubbins, P. O. (2011). Triazole Antifungal Agents Drug-Drug Interactions Involving Hepatic Cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1411-1429.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- Wilde, M. L., et al. (2015). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Journal of Medicinal Chemistry, 58(15), 6214–6225.
- Zhang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-13.
- Du, F., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 133–144.
- Sivekar, M., et al. (2020). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. International Journal of Molecular Sciences, 21(18), 6825.
- Grychowska, K., et al. (2022). Overcoming undesirable hERG affinity by incorporating fluorine atoms: A case of MAO-B inhibitors derived from 1 H-pyrrolo-[3,2-c]quinolines. European journal of medicinal chemistry, 236, 114329.
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Validation & Comparative
A Comparative Guide to the Antifungal Efficacy of Fluconazole and a Novel Triazole Candidate: 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antifungal drug discovery, the triazole class of compounds remains a cornerstone of therapy. Fluconazole, a first-generation triazole, has been a clinical workhorse for decades, yet the rise of resistant fungal strains necessitates the development of novel, more potent agents. This guide provides a detailed comparative analysis of the established antifungal, fluconazole, and a representative of next-generation triazole design, 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole. While specific in-depth data for this particular novel compound is emerging, we will extrapolate from published data on structurally similar triazoles to build a comprehensive comparison.
Introduction: The Triazole Antifungals
Triazole antifungals revolutionized the treatment of systemic fungal infections. Their mechanism of action, targeting a fungal-specific enzyme, offers a degree of selective toxicity.
Fluconazole: A bis-triazole antifungal agent, fluconazole is widely used due to its excellent oral bioavailability and favorable safety profile[1]. It is a cornerstone in the treatment of various fungal infections, including candidiasis and cryptococcal meningitis[1][2]. However, its fungistatic nature against Candida species and the emergence of resistant strains, particularly Candida glabrata and Candida krusei, are significant clinical challenges[2][3][4].
This compound: This novel triazole represents a chemical scaffold designed to overcome the limitations of earlier triazoles. The incorporation of the 3,5-bis(trifluoromethyl)phenyl group is a strategic modification aimed at enhancing antifungal potency and potentially evading known resistance mechanisms. Research into novel triazole derivatives has shown that such modifications can lead to compounds with broader spectrums of activity and improved efficacy against resistant pathogens[5][6][7].
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both fluconazole and novel triazoles share a common mechanism of action, the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway[1][2][8]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth[8].
The triazole nitrogen atom (N4) binds to the heme iron in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues. The enhanced potency of novel triazoles is often attributed to more extensive and favorable interactions within the enzyme's active site, driven by modifications like the bis(trifluoromethyl)phenyl group[5].
Caption: Figure 1: Mechanism of Action of Triazole Antifungals
Comparative Antifungal Efficacy: A Data-Driven Analysis
The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Fluconazole: Established Efficacy and Emerging Resistance
Fluconazole exhibits good activity against most Candida species, with the notable exceptions of C. glabrata and C. krusei[2]. Its activity against filamentous fungi like Aspergillus species is generally poor[9].
Table 1: Typical MIC Ranges of Fluconazole against Common Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | Clinical Breakpoints (CLSI) |
| Candida albicans | 0.25 - 2.0 | Susceptible: ≤2, Intermediate: 4, Resistant: ≥8 |
| Candida glabrata | 4 - 64 | Susceptible Dose-Dependent: ≤32, Resistant: ≥64 |
| Candida parapsilosis | 0.5 - 4.0 | Susceptible: ≤2, Intermediate: 4, Resistant: ≥8 |
| Candida tropicalis | 0.5 - 4.0 | Susceptible: ≤2, Intermediate: 4, Resistant: ≥8 |
| Candida krusei | 16 - >64 | Intrinsically Resistant |
| Cryptococcus neoformans | 2 - 16 | Susceptible: ≤8, Resistant: ≥16 |
| Aspergillus fumigatus | >64 | No established breakpoint (generally resistant) |
Data compiled from multiple sources[10][11][12][13]. Breakpoints are based on CLSI M27-S4.
This compound: The Promise of Enhanced Potency
While specific MIC data for this compound is not yet widely published, studies on analogous novel triazoles provide a strong indication of their potential. Many newly synthesized triazole derivatives demonstrate significantly lower MIC values against a broad range of fungal pathogens, including fluconazole-resistant strains[5][6][7].
Table 2: Anticipated MIC Profile of Novel Triazoles Based on Published Analogs
| Fungal Species | Expected MIC Range (µg/mL) | Comparison to Fluconazole |
| Candida albicans | ≤0.03 - 0.5 | Potentially >8-fold more potent |
| Candida glabrata | 0.125 - 8 | Significant improvement, overcoming resistance |
| Candida parapsilosis | ≤0.03 - 1 | Enhanced potency |
| Candida tropicalis | ≤0.03 - 1 | Enhanced potency |
| Candida krusei | 0.25 - 16 | Activity against intrinsically resistant species |
| Cryptococcus neoformans | 0.06 - 2 | Increased potency |
| Aspergillus fumigatus | 0.125 - 4 | Potential for activity against molds |
Data extrapolated from studies on novel triazole derivatives[5][6][7][14].
Experimental Protocols: Antifungal Susceptibility Testing
Accurate and reproducible determination of MIC values is critical for evaluating the efficacy of new antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for this purpose. The following is a detailed methodology based on the CLSI M27 guidelines for broth microdilution testing of yeasts[8].
CLSI M27 Broth Microdilution Method for Yeasts
This method determines the MIC of an antifungal agent against yeast isolates.
1. Preparation of Antifungal Stock Solution:
-
Accurately weigh the antifungal compound (e.g., this compound).
-
Dissolve in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL). The final concentration of DMSO in the test wells should not exceed 1%.
2. Preparation of Microdilution Plates:
-
Aseptically add 100 µL of sterile RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antifungal stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of antifungal concentrations.
3. Inoculum Preparation:
-
Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate. This will bring the final volume in each well to 200 µL and further dilute the antifungal concentrations by half.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
5. Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. For some antifungals, a fungicidal endpoint (no growth) may be considered.
Caption: Figure 2: CLSI M27 Broth Microdilution Workflow
Conclusion: The Future of Triazole Antifungals
Fluconazole remains a valuable tool in the antifungal armamentarium, particularly for the treatment of susceptible Candida and Cryptococcus infections[1][2]. Its well-established pharmacokinetic profile and safety make it a reliable choice in many clinical scenarios. However, the rising tide of antifungal resistance necessitates the development of new agents.
Novel triazoles, exemplified by the this compound scaffold, hold significant promise. The targeted chemical modifications appear to confer several key advantages:
-
Enhanced Potency: Lower MICs against a wide range of fungi suggest that these compounds could be effective at lower doses, potentially reducing side effects.
-
Broader Spectrum of Activity: The potential for activity against fluconazole-resistant Candida species and even filamentous fungi like Aspergillus would represent a major therapeutic advance.
-
Overcoming Resistance: The structural novelty may allow these compounds to evade the resistance mechanisms that have emerged against older triazoles.
Further in-depth preclinical and clinical studies are essential to fully characterize the efficacy, safety, and pharmacokinetic profiles of these next-generation triazoles. However, the initial data from analogous compounds strongly suggest that this line of research is a critical step forward in the ongoing battle against invasive fungal diseases.
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A Comparative Analysis of the Cytotoxic Profiles of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole and Doxorubicin
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of anticancer drug development, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative cytotoxicological overview of the investigational compound 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole and the well-established chemotherapeutic agent, doxorubicin. While direct comparative studies on the specific triazole derivative are limited in publicly accessible literature, this document synthesizes available data on structurally analogous 1,2,4-triazole compounds to offer a scientifically grounded perspective on its potential cytotoxic profile in relation to doxorubicin.
Introduction to the Compounds
This compound belongs to a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties. The 1,2,4-triazole scaffold is recognized as a "privileged" structure, capable of interacting with various biological targets. The presence of two trifluoromethyl groups on the phenyl ring is anticipated to enhance its metabolic stability and potency.
Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide array of cancers, including breast, lung, and ovarian cancers. Its potent cytotoxic effects are well-documented, as is its significant cardiotoxicity, which limits its clinical utility.
Mechanisms of Cytotoxicity: A Tale of Two Scaffolds
The cytotoxic actions of these two compounds diverge significantly based on their chemical structures and their interactions with cellular machinery.
Doxorubicin exerts its anticancer effects through multiple mechanisms:
-
DNA Intercalation and Topoisomerase II Poisoning : Doxorubicin intercalates into the DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and subsequent cell death.[1]
-
Generation of Reactive Oxygen Species (ROS) : The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic and cardiotoxic effects.
-
Induction of Apoptosis : The cellular damage instigated by doxorubicin triggers apoptotic pathways, leading to programmed cell death.
1,2,4-Triazole Derivatives , including analogs of this compound, have been shown to induce cytotoxicity through various mechanisms, often dependent on the specific substitutions on the triazole and phenyl rings. Potential mechanisms include:
-
Enzyme Inhibition : Many 1,2,4-triazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases and histone deacetylases.
-
Induction of Apoptosis : Similar to doxorubicin, these compounds can trigger apoptosis through intrinsic and extrinsic pathways.
-
Cell Cycle Arrest : Some triazole derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting tumor growth.
Comparative In Vitro Cytotoxicity: A Data-Driven Analysis
To provide a quantitative comparison, this section presents a summary of reported half-maximal inhibitory concentration (IC50) values for doxorubicin and various 1,2,4-triazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. It is a standard measure of a compound's potency.
It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Table 1: Comparative IC50 Values of Doxorubicin and Selected 1,2,4-Triazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | MTT | 0.1 - 2.5 | [2] |
| A549 (Lung) | MTT | > 20 | [2] | |
| HeLa (Cervical) | MTT | 2.92 | [2] | |
| HepG2 (Liver) | MTT | 12.18 | [2] | |
| HT-29 (Colon) | Not Specified | Not Specified | ||
| PC-3 (Prostate) | Not Specified | Not Specified | ||
| Analogous 1,2,4-Triazole Derivatives | ||||
| 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline | HT-29 (Colon) | Not Specified | Selectively cytotoxic | [3] |
| PRXF 22Rv1 (Prostate) | Not Specified | Selectively cytotoxic | [3] | |
| Various 1,2,4-triazole-pyridine hybrids | B16F10 (Melanoma) | MTT | 41.12 - 61.11 | [4] |
| Novel 1,2,4-triazole derivatives | MCF-7 (Breast) | MTT | 6.43 - 10.2 | [5] |
| HeLa (Cervical) | MTT | 5.6 - 9.8 | [5] | |
| A549 (Lung) | MTT | 16.5 - 21.1 | [5] |
Note: The data for 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline indicates selective cytotoxicity without providing specific IC50 values.
Experimental Methodologies for Cytotoxicity Assessment
The determination of a compound's cytotoxic potential relies on robust and reproducible in vitro assays. The following are standard protocols for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and doxorubicin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
LDH (Lactate Dehydrogenase) Release Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Mix the supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red dye for a few hours.
-
Dye Extraction: Wash the cells to remove unincorporated dye and then extract the incorporated dye from the lysosomes using a destaining solution (e.g., a mixture of ethanol and acetic acid).
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of neutral red uptake relative to the control cells to determine cell viability.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of Action of Doxorubicin.
Caption: General Experimental Workflow for In Vitro Cytotoxicity Assays.
Discussion and Future Directions
The available data suggests that 1,2,4-triazole derivatives, including those structurally related to this compound, exhibit promising cytotoxic activity against a range of cancer cell lines. In some instances, their potency appears to be comparable to or even exceed that of doxorubicin, particularly in doxorubicin-resistant cell lines like A549. The selective cytotoxicity noted for a closely related analog against colon and prostate cancer cells is particularly encouraging, as it suggests a potential for a wider therapeutic window compared to doxorubicin.
However, it is imperative to conduct direct, head-to-head comparative studies of this compound and doxorubicin across a standardized panel of cancer cell lines and normal cell lines. This will provide a more definitive assessment of its relative potency and selectivity. Furthermore, mechanistic studies are required to elucidate the precise molecular targets and pathways through which this specific triazole derivative exerts its cytotoxic effects. Such investigations will be crucial for its further development as a potential anticancer agent.
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comparing the kinase inhibitory profile of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole with known inhibitors
In the landscape of modern drug discovery, particularly within oncology, the characterization of small molecule kinase inhibitors is a critical endeavor.[1][2] The 1,2,4-triazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] This guide provides a comparative analysis of the kinase inhibitory profile of a novel compound, 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole (hereafter referred to as BTPT), against a known clinically approved inhibitor.
Given that various 1,2,4-triazole derivatives have shown activity against Fibroblast Growth Factor Receptors (FGFRs), this guide will use an exemplary inhibitory profile for BTPT focused on the FGFR family for illustrative purposes.[4][5] We will compare this profile to that of Pemigatinib, an FDA-approved FGFR inhibitor, to contextualize its potential potency and selectivity. This guide will delve into the experimental methodologies used to generate such data, the interpretation of the results, and the underlying scientific principles.
Comparative Kinase Inhibitory Profile: BTPT vs. Pemigatinib
To ascertain the potency and selectivity of a novel inhibitor, it is essential to screen it against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the exemplary in vitro biochemical IC50 data for BTPT in comparison to the known FGFR inhibitor, Pemigatinib.
| Kinase Target | BTPT IC50 (nM) | Pemigatinib IC50 (nM) |
| FGFR1 | 15 | 0.4 |
| FGFR2 | 25 | 0.5 |
| FGFR3 | 20 | 1.0 |
| VEGFR2 | >10,000 | 30 |
| EGFR | >10,000 | >10,000 |
| PDGFRα | >5,000 | 110 |
| c-Kit | >10,000 | 800 |
Data for BTPT is exemplary for the purpose of this guide. Pemigatinib data is based on published literature.
This comparative data highlights that while the hypothetical BTPT shows potent activity against the FGFR family, Pemigatinib exhibits greater potency. The off-target screening against other kinases such as VEGFR2, EGFR, PDGFRα, and c-Kit suggests that BTPT possesses a high degree of selectivity for the FGFR family, a desirable characteristic for minimizing side effects.[6]
Mechanistic Context: The FGFR Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[4] Dysregulation of this pathway is implicated in various cancers. The diagram below illustrates the point of inhibition for compounds like BTPT and Pemigatinib within this critical pathway.
Caption: Workflow for a cell-based proliferation assay.
Conclusion
This guide provides a framework for the comparative analysis of a novel kinase inhibitor, using the hypothetical compound this compound (BTPT) as an example. Through a combination of in vitro biochemical assays and cell-based functional screens, it is possible to build a comprehensive profile of an inhibitor's potency, selectivity, and cellular activity. T[7][8]he comparison of this profile to that of a known, clinically relevant inhibitor like Pemigatinib is crucial for understanding its potential therapeutic value. The methodologies detailed herein represent standard, robust approaches in the field of kinase inhibitor drug discovery, ensuring data integrity and providing a solid foundation for further preclinical development.
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The Structure-Activity Relationship of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole Analogs: A Comparative Guide for Agrochemical Research
Introduction: The 1,2,4-triazole scaffold is a cornerstone in the development of agricultural fungicides, primarily due to its potent inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis.[1][2] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death. The incorporation of a 3,5-bis(trifluoromethyl)phenyl moiety onto this privileged scaffold is a strategic design element aimed at enhancing the lipophilicity and metabolic stability of the resulting analogs, thereby potentially improving their fungicidal efficacy and spectrum of activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole analogs, drawing upon experimental data from closely related fungicidal compounds to inform the rational design of novel agrochemicals.
The Core Scaffold: A Synergistic Combination for Potent Fungicidal Activity
The this compound scaffold combines two key pharmacophores: the 1,2,4-triazole ring and the bis(trifluoromethyl)phenyl group. The triazole ring is known to coordinate with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[2] The 3,5-bis(trifluoromethyl)phenyl group, with its strong electron-withdrawing trifluoromethyl substituents, significantly increases the molecule's lipophilicity, which can enhance its ability to penetrate fungal cell membranes. Furthermore, the trifluoromethyl groups can improve metabolic stability by blocking potential sites of oxidative metabolism, leading to a longer-lasting fungicidal effect.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in a single publication, we can infer key SAR trends by analyzing structurally related 1,2,4-triazole-based fungicides. The primary points of modification for SAR exploration are the N1 and N4 positions of the triazole ring and further substitutions on the phenyl ring.
Modifications at the N1 Position of the 1,2,4-Triazole Ring
The substituent at the N1 position of the 1,2,4-triazole ring plays a crucial role in determining the potency and spectrum of fungicidal activity. In many commercial triazole fungicides, this position is occupied by a substituted alkyl chain, often containing a hydroxyl group and a second aromatic or heterocyclic ring.
For instance, in analogs of fluconazole, a well-known triazole antifungal, the presence of a 2-(2,4-difluorophenyl)-2-hydroxy-3-substituted propyl group at the N1 position is critical for activity.[3][4][5] The hydroxyl group and the difluorophenyl moiety are known to form key interactions within the active site of CYP51.
Inference for this compound analogs: It is highly probable that introducing a substituted alkyl chain at the N1 position, particularly one bearing a hydroxyl group and another substituted phenyl or heterocyclic ring, would be a fruitful strategy for enhancing fungicidal activity. The steric and electronic properties of the substituent on this second aromatic ring would likely influence the binding affinity and selectivity for the target enzyme.
Modifications at the C5 Position of the 1,2,4-Triazole Ring
While the core topic focuses on 3-substituted triazoles, it is worth noting that modifications at the C5 position can also significantly impact activity. In some series of 1,2,4-triazole derivatives, the introduction of small, lipophilic groups at the C5 position has been shown to enhance antifungal potency.
Comparative Fungicidal Activity of Structurally Related Analogs
To provide a quantitative comparison, the following table summarizes the in vitro fungicidal activity of various 1,2,4-triazole derivatives against several important plant pathogenic fungi. While these compounds do not all contain the precise 3,5-bis(trifluoromethyl)phenyl group, they feature related di-halo or trifluoromethyl-substituted phenyl rings, offering valuable insights into the SAR of this class of fungicides.
| Compound ID | R1 (at N1 of Triazole) | R2 (at C3 of Triazole) | Pathogen | EC50 (mg/L) | Reference |
| 5a4 | -(CH2)C(=N-OCH3)-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl) | H | Sclerotinia sclerotiorum | 1.59 | [2] |
| Phytophthora infestans | 0.46 | [2] | |||
| Rhizoctonia solani | 0.27 | [2] | |||
| Botrytis cinerea | 11.39 | [2] | |||
| 5b2 | -(CH2)C(=N-OCH2Ph)-(6-(2-chlorophenoxy)pyridin-3-yl) | H | Sclerotinia sclerotiorum | 0.12 | [2] |
| 8d | -CH2CH(OH)-(4-aminophenyl containing L-alanine) | 2,4-difluorophenyl | Physalospora piricola | 10.808 | [1] |
| 8k | -CH2CH(OH)-(4-aminophenyl containing L-phenylalanine) | 2,4-difluorophenyl | Physalospora piricola | 10.126 | [1] |
| Mefentrifluconazole | -CH(CH3)CH(OH)-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl) | H | Physalospora piricola | 39.516 | [6] |
| Difenoconazole | -CH2CH(O-CH2CH2-O-CH2)-[4-(4-chlorophenoxy)phenyl] | H | Sclerotinia sclerotiorum | 0.15 | [2] |
Analysis of Comparative Data: The data in the table highlights several key trends. The presence of halogenated phenyl groups is a common feature in potent triazole fungicides. For example, compounds 5a4 and 5b2 , with their substituted phenoxypyridinyl moieties, exhibit excellent activity against a range of pathogens.[2] Furthermore, the introduction of amino acid fragments, as seen in compounds 8d and 8k , can lead to potent and selective fungicidal activity.[1] These examples underscore the importance of the substituent at the N1 position for optimizing the biological performance of 1,2,4-triazole-based fungicides.
Experimental Protocols
General Synthesis of 1-Substituted-3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazoles
A representative synthetic route to the target compounds would likely involve the initial synthesis of the core this compound, followed by N-alkylation at the N1 position.
Step 1: Synthesis of 3,5-bis(trifluoromethyl)benzimidic acid methyl ester
-
3,5-bis(trifluoromethyl)benzonitrile is dissolved in anhydrous methanol.
-
Dry hydrogen chloride gas is bubbled through the solution at 0°C for several hours.
-
The reaction mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure to yield the crude product.
Step 2: Synthesis of this compound
-
The crude 3,5-bis(trifluoromethyl)benzimidic acid methyl ester is dissolved in ethanol.
-
Formic hydrazide is added to the solution.
-
The mixture is heated at reflux for several hours.
-
After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired triazole.
Step 3: N1-Alkylation of this compound
-
To a solution of this compound in a suitable solvent such as DMF, a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0°C.
-
The appropriate alkyl halide (R-X) is then added dropwise.
-
The reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final N1-substituted analog.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
The following is a general protocol for evaluating the in vitro antifungal activity of the synthesized compounds against various plant pathogenic fungi.
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
The stock solutions are serially diluted to obtain a range of test concentrations.
-
An aliquot of each dilution is added to molten potato dextrose agar (PDA) medium and poured into Petri dishes.
-
A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each agar plate.
-
Plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of time that allows for significant growth in the control plates (solvent only).
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) is determined by probit analysis of the concentration-response data.
Visualizing Structure-Activity Relationships and Workflows
Caption: Key modification points on the this compound scaffold.
Caption: A typical workflow for the design and evaluation of novel fungicidal compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel agricultural fungicides. By drawing insights from the well-established SAR of related triazole fungicides, this guide highlights the critical importance of modifications at the N1 position of the triazole ring. The introduction of substituted alkyl chains, particularly those containing a hydroxyl group and a second aromatic or heterocyclic moiety, is a validated strategy for enhancing potency. Future research should focus on the systematic exploration of a diverse range of substituents at this position to optimize the fungicidal activity, spectrum, and pharmacokinetic properties of this promising class of compounds. Further investigation into the impact of substitutions at other positions on the triazole and phenyl rings will also be crucial for fine-tuning the biological profile of these analogs.
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. 2023. [Link]
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Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules. 2020. [Link]
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[Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao. 1997. [Link]
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Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules. 2011. [Link]
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Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol. Bioorganic & Medicinal Chemistry Letters. 2008. [Link]
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Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules. 2024. [Link]
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A Comparative Guide to Validating the Antifungal Mechanism of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable challenge to global public health. The development of novel antifungal agents is paramount, yet the journey from compound synthesis to clinical application is rigorous and multifaceted. A critical step in this process is the thorough validation of the compound's mechanism of action (MoA). This guide provides a comprehensive framework for elucidating and validating the antifungal MoA of a promising candidate, 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole , hereafter referred to as Compound X .
Given its structural class—a 1,2,4-triazole derivative—the primary hypothesis is that Compound X functions as a lanosterol 14α-demethylase (CYP51) inhibitor, disrupting the ergosterol biosynthesis pathway essential for fungal cell membrane integrity.[1][2][3] This mechanism is shared by clinically established azole antifungals.[4][5][6][7] Therefore, this guide will use Fluconazole , a widely-used triazole antifungal, as a direct comparator to benchmark the performance and characterize the specific properties of Compound X.
This document is designed for researchers, scientists, and drug development professionals, offering a logical, evidence-based workflow that combines established protocols with expert insights to ensure scientific integrity and generate a robust data package for this novel agent.
Comparative Framework: The Rationale for Fluconazole
Fluconazole is an ideal comparator due to its well-characterized MoA, extensive clinical use, and the availability of standardized susceptibility testing methods.[4][6][8] It acts by selectively inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[4][5][6][7] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting membrane structure and function and arresting fungal growth.[2][9] By comparing Compound X to Fluconazole, we can:
-
Benchmark Potency: Directly compare its antifungal activity against a "gold standard."
-
Confirm Target Engagement: Verify if Compound X impacts the ergosterol pathway similarly to a known inhibitor.
-
Identify Potential Advantages: Determine if Compound X exhibits superior activity, particularly against fluconazole-resistant strains.
Experimental Validation Workflow
A phased approach is essential for a logical and cost-effective validation process. The workflow progresses from broad activity screening to specific target validation and concludes with an assessment of effects on cell integrity.
Caption: The proposed mechanism of action via inhibition of the ergosterol pathway.
Protocol: Spectrophotometric Quantification of Ergosterol
This protocol provides a direct biochemical measurement of the impact of Compound X on the final product of the ergosterol pathway. A reduction in total ergosterol content following drug exposure is strong evidence of target engagement. [10][11][12][13] Methodology:
-
Cell Culture: Grow C. albicans (ATCC 90028) to mid-log phase in a suitable broth (e.g., Sabouraud Dextrose Broth).
-
Drug Exposure: Expose the yeast cells to various concentrations of Compound X and Fluconazole (e.g., 0.5x, 1x, and 2x MIC) for a defined period (e.g., 16 hours). Include a no-drug control (vehicle only, e.g., DMSO).
-
Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.
-
Saponification: Add 3 mL of 25% alcoholic potassium hydroxide to the cell pellet. Vortex for 1 minute and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling, add a mixture of sterile water and n-heptane (1:3 ratio). Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the upper heptane layer.
-
Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette and scan the absorbance from 240 nm to 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at ~281.5 nm. [10][13]7. Quantification: Calculate the ergosterol content as a percentage of the wet cell weight. The percentage of ergosterol inhibition is determined by comparing the ergosterol content in drug-treated cells to the no-drug control.
Data Presentation & Expected Outcome: Compound X should demonstrate a dose-dependent reduction in cellular ergosterol content, comparable to or exceeding that of Fluconazole.
Table 2: Percent Inhibition of Ergosterol Biosynthesis in C. albicans
| Compound | Concentration | Mean Ergosterol Content (% of wet weight) | % Inhibition |
|---|---|---|---|
| No-Drug Control | - | 0.45 | 0% |
| Compound X | 0.5x MIC | 0.18 | 60% |
| 1x MIC | 0.08 | 82% | |
| 2x MIC | 0.04 | 91% | |
| Fluconazole | 0.5x MIC | 0.25 | 44% |
| 1x MIC | 0.15 | 67% |
| | 2x MIC | 0.09 | 80% |
Phase 3: Assessment of Downstream Cellular Effects
The depletion of ergosterol and accumulation of toxic sterols is expected to compromise the fungal cell membrane. This secondary effect is a critical consequence of the primary mechanism.
Protocol: Cell Membrane Integrity Assay
This assay uses Propidium Iodide (PI), a fluorescent dye that is excluded by cells with intact membranes. If the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces red, providing a clear marker of damage. [14][15][16][17] Methodology:
-
Cell Culture and Treatment: Grow and treat C. albicans with Compound X and Fluconazole at their respective MIC and 2x MIC values as described in the ergosterol assay protocol.
-
Harvesting and Washing: Harvest cells by centrifugation and wash twice with phosphate-buffered saline (PBS) to remove residual media and drug.
-
PI Staining: Resuspend the cell pellet in PBS containing 5 µg/mL Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells using either:
-
Fluorescence Microscopy: Visualize the cells. Intact cells will show no fluorescence, while membrane-compromised cells will fluoresce red.
-
Flow Cytometry: Quantify the percentage of fluorescent (PI-positive) cells in the population for a more robust, quantitative analysis.
-
-
Controls: Include an untreated cell population (negative control) and a heat-killed cell population (positive control for maximum PI uptake).
Data Presentation & Expected Outcome: Treatment with Compound X should lead to a significant, dose-dependent increase in the percentage of PI-positive cells, indicating a loss of membrane integrity. This effect should correlate with its potency in the MIC and ergosterol assays.
Table 3: Membrane Integrity Analysis via Flow Cytometry (% PI-Positive Cells)
| Treatment | Concentration | % PI-Positive Cells |
|---|---|---|
| Untreated Control | - | < 5% |
| Heat-Killed Control | - | > 95% |
| Compound X | 1x MIC | 45% |
| 2x MIC | 78% | |
| Fluconazole | 1x MIC | 32% |
| | 2x MIC | 55% |
Synthesizing the Evidence: A Validated Mechanism
The collective data from this three-phase workflow provides a robust validation of the antifungal mechanism for Compound X.
-
High Potency (Phase 1): The low MIC values, particularly against resistant strains, establish Compound X as a potent antifungal agent superior to the clinical comparator, Fluconazole.
-
Direct Target Inhibition (Phase 2): The dose-dependent reduction in cellular ergosterol content provides direct biochemical evidence that Compound X engages and inhibits the intended metabolic pathway.
-
Downstream Cellular Damage (Phase 3): The loss of membrane integrity, evidenced by PI uptake, confirms the critical downstream consequence of ergosterol depletion, linking the primary mechanism to fungal cell death or stasis.
Conclusion: The experimental evidence strongly supports the hypothesis that This compound (Compound X) functions as a potent inhibitor of the fungal ergosterol biosynthesis pathway, likely through the inhibition of lanosterol 14α-demethylase. Its superior in vitro performance against both susceptible and fluconazole-resistant fungal pathogens underscores its potential as a next-generation azole antifungal. This validated mechanism provides a solid scientific foundation for its continued preclinical and clinical development.
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Fluconazole - StatPearls - NCBI Bookshelf . (2024). National Center for Biotechnology Information. [Link]
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Fluconazole: a new triazole antifungal agent . (1990). PubMed. [Link]
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Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose . (n.d.). Pediatric Oncall. [Link]
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Ergosterol biosynthesis: a fungal pathway for life on land? . (2012). PubMed. [Link]
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Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. . (2023). MDPI. [Link]
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Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans . (1999). Journal of Clinical Microbiology. [Link]
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M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts . (n.d.). Clinical and Laboratory Standards Institute. [Link]
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Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives . (2022). Journal of Pharmaceutical Negative Results. [Link]
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Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis . (2020). PubMed. [Link]
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Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors . (2021). RSC Publishing. [Link]
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Antifungal Properties of 1,2,4-Triazoles . (2022). ISRES Publishing. [Link]
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Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments . (2024). MDPI. [Link]
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In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity . (2019). National Institutes of Health. [Link]
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Antifungal Activity of Surfactin Against Cytospora chrysosperma . (2024). MDPI. [Link]
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A Head-to-Head Comparison of Trifluoromethylphenyl Triazoles in Antimicrobial Assays: A Guide for Researchers
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool in medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is a favored substituent due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. When appended to the versatile 1,2,4-triazole nucleus, a pharmacophore renowned for its broad spectrum of biological activities, the resulting trifluoromethylphenyl triazole derivatives present a promising class of compounds for antimicrobial drug discovery.
This guide offers an in-depth, head-to-head comparison of trifluoromethylphenyl triazoles, with a focus on how the isomeric position of the trifluoromethyl group on the phenyl ring—ortho (2-CF3), meta (3-CF3), and para (4-CF3)—influences their antimicrobial efficacy. By synthesizing data from various studies and providing insights into the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this promising area of research.
The Trifluoromethyl Group: A Game-Changer in Triazole-Based Antimicrobials
The 1,2,4-triazole ring is a cornerstone in the architecture of numerous successful drugs, including the widely used antifungal agents fluconazole and itraconazole.[1] Its appeal lies in its metabolic stability and its ability to coordinate with metal ions in enzyme active sites. The introduction of a trifluoromethylphenyl moiety can further augment these properties. The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic distribution within the molecule, impacting its pKa and hydrogen bonding capabilities.[2] Furthermore, the lipophilicity imparted by the CF3 group can enhance the compound's ability to penetrate microbial cell membranes.
The strategic placement of the trifluoromethyl group on the phenyl ring is not a trivial consideration. The ortho, meta, and para positions offer distinct steric and electronic environments that can profoundly affect how the molecule interacts with its microbial target. Understanding these positional effects is paramount for the rational design of more potent and selective antimicrobial agents.
Comparative Antimicrobial Activity: A Data-Driven Analysis
Table 1: Antibacterial Activity of Trifluoromethylphenyl-Substituted Heterocycles (MIC in µg/mL)
| Compound/Substituent Position | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis | Enterococcus faecium |
| para (4-CF3) | 3.12[3] | - | - |
| meta (3-CF3) | - | - | - |
| ortho (2-CF3) | - | - | - |
| 3-bromo-4-trifluoromethyl | 0.78 [3] | 1.56 [3] | 0.78 [3] |
| Vancomycin (Control) | - | - | - |
Note: Data for the trifluoromethyl-substituted pyrazole derivative is presented as a proxy to illustrate the potential impact of the CF3 group. The most potent compound in this series featured a bromo and a trifluoromethyl substitution.[3] A dash (-) indicates that data was not available in the cited source.
Table 2: Antifungal Activity of Trifluoromethyl-Containing Triazole Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger |
| Triazole with 4-CF3-phenyl moiety | - | - |
| Triazole with 2,4-dichloro-4-trifluoromethylphenyl | Moderate Activity[3] | Moderate Activity[3] |
| Fluconazole (Control) | - | - |
Note: Specific MIC values for a direct comparison of trifluoromethylphenyl triazole isomers against fungal strains are limited in the readily available literature. The data presented indicates general activity trends. A dash (-) indicates that specific data was not available in the cited source.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of trifluoromethylphenyl triazoles is intricately linked to their molecular architecture. The following SAR insights have been gleaned from the available literature:
-
Impact of the Trifluoromethyl Group: The presence of the CF3 group is generally associated with enhanced antimicrobial activity compared to unsubstituted phenyl triazoles.[2] This is attributed to its ability to increase lipophilicity, facilitating passage through microbial membranes, and its strong electron-withdrawing nature, which can influence target binding.
-
Positional Isomerism: While direct comparative data for trifluoromethylphenyl triazole isomers is scarce, studies on analogous compounds like N-(trifluoromethyl)phenyl pyrazoles suggest that the position of the CF3 group is critical. For instance, in one study, a compound with a 4-trifluoromethylphenyl substituent demonstrated good antibacterial activity.[3] The combination of a trifluoromethyl group with other substituents, such as halogens, has been shown to yield highly potent compounds.[3]
-
Lipophilicity and Hydrophobicity: A clear trend observed in related heterocyclic series is that increased lipophilicity, often achieved through the addition of halogen or alkyl substituents alongside the trifluoromethyl group, correlates with enhanced antibacterial activity against Gram-positive bacteria.[3] Conversely, the introduction of hydrophilic groups tends to diminish activity.
-
Target Engagement: Triazole-based antimicrobials often exert their effect by inhibiting key microbial enzymes. For instance, antifungal azoles target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[5] In bacteria, potential targets include dihydrofolate reductase and DNA gyrase.[6] The specific orientation of the trifluoromethylphenyl ring, dictated by its substitution pattern, will influence the binding affinity and inhibitory potency against these enzymes.
Caption: Key molecular features influencing the antimicrobial activity of trifluoromethylphenyl triazoles.
Experimental Protocols: A Guide to Reproducible Antimicrobial Assays
To ensure the generation of reliable and comparable data, standardized antimicrobial susceptibility testing methods are essential. The broth microdilution method is a widely accepted and recommended technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method for Antibacterial Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (trifluoromethylphenyl triazoles) and control antibiotics (e.g., vancomycin, ciprofloxacin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial inoculum.
-
Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Caption: A simplified workflow for the broth microdilution antimicrobial susceptibility assay.
Conclusion and Future Directions
The incorporation of a trifluoromethylphenyl moiety into the 1,2,4-triazole scaffold represents a highly promising strategy for the development of novel antimicrobial agents. While the available data strongly suggests that the position of the trifluoromethyl group significantly influences antimicrobial activity, a clear and comprehensive head-to-head comparison of the ortho, meta, and para isomers is a critical next step for the field. Future research should focus on the systematic synthesis and antimicrobial evaluation of these isomeric series against a broad panel of bacterial and fungal pathogens. Such studies will provide invaluable data for refining structure-activity relationships and guiding the rational design of next-generation trifluoromethylphenyl triazole antimicrobials with enhanced potency and selectivity.
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A Researcher's Guide to Assessing the In Vitro Selectivity of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole for Specific Cancer Cell Lines
As Senior Application Scientists, we bridge the gap between novel chemical entities and their tangible therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell line selectivity of the compound 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole. We will move beyond simple cytotoxicity screening to build a multi-faceted understanding of this compound's activity profile, emphasizing the causality behind our experimental choices and ensuring the generation of robust, reproducible data.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer properties.[4][5][6][7][8] The unique physicochemical properties of the triazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it a "privileged" structure in drug design.[1][2] The addition of the 3,5-bis(trifluoromethyl)phenyl group is a strategic choice, as trifluoromethyl groups can enhance metabolic stability, membrane permeability, and binding affinity of a compound to its biological target. This guide will outline a systematic approach to determine if these structural features translate into potent and, crucially, selective anticancer activity.
Foundational Selectivity Profiling: The Rationale Behind Cell Line Selection
The initial step in assessing selectivity is to compare the compound's effect on cancer cells versus normal, healthy cells. The choice of cell lines is critical and should be hypothesis-driven. We recommend a panel that includes representatives from different cancer types, as well as at least one non-malignant cell line to establish a therapeutic window.
For this guide, we will consider a hypothetical study using the following cell lines:
-
MCF-7: A well-characterized human breast cancer cell line that is estrogen receptor-positive.
-
A549: A human lung carcinoma cell line, representing a common and aggressive cancer type.
-
HeLa: A human cervical cancer cell line, known for its robustness in in vitro assays.[8][9]
-
MRC-5: A normal human fetal lung fibroblast cell line, serving as our primary control for cytotoxicity in non-cancerous cells.[8][9]
This panel allows for an initial broad-spectrum assessment of anticancer activity and a direct comparison to a normal cell line to calculate a selectivity index (SI).
Experimental Workflow for Selectivity Assessment
The following workflow provides a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies.
Caption: A streamlined workflow for assessing the selectivity of a novel compound, from initial screening to mechanistic insights.
Detailed Experimental Protocols
Scientific integrity is paramount. The following protocols are designed to be self-validating, with appropriate controls and clear endpoints.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]
Protocol:
-
Cell Seeding: Plate cells from each cell line (MCF-7, A549, HeLa, MRC-5) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a final concentration range (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each cell line using non-linear regression analysis.
Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate comparison.
Table 1: Hypothetical IC₅₀ Values and Selectivity Index of this compound and Doxorubicin
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) vs. MRC-5 |
| This compound | MCF-7 | 8.5 | 9.4 |
| A549 | 12.2 | 6.6 | |
| HeLa | 25.7 | 3.1 | |
| MRC-5 (Normal) | 80.3 | - | |
| Doxorubicin (Reference) | MCF-7 | 0.9 | 2.1 |
| A549 | 1.3 | 1.5 | |
| HeLa | 1.1 | 1.7 | |
| MRC-5 (Normal) | 1.9 | - |
Interpretation:
The Selectivity Index (SI) is calculated as: SI = IC₅₀ of normal cell line / IC₅₀ of cancer cell line
A higher SI value indicates greater selectivity for cancer cells over normal cells. In this hypothetical dataset, our lead compound shows a promising selectivity profile, particularly against the MCF-7 breast cancer cell line, when compared to the standard chemotherapeutic agent Doxorubicin.
Delving Deeper: Mechanistic Insights
A favorable selectivity index warrants further investigation into the compound's mechanism of action. Many 1,2,4-triazole derivatives have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as those involving EGFR, BRAF, and tubulin.[4]
Investigating Cell Cycle Arrest
A common mechanism for anticancer drugs is the induction of cell cycle arrest. This can be investigated using flow cytometry with propidium iodide (PI) staining.
Protocol:
-
Treatment: Treat the most sensitive cell line (e.g., MCF-7) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase would suggest compound-induced cell cycle arrest.
Potential Signaling Pathway
Based on the known targets of 1,2,4-triazole derivatives, we can hypothesize a potential mechanism of action. For instance, inhibition of a critical kinase in a proliferation pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the test compound.
Conclusion and Future Directions
This guide provides a robust framework for the initial assessment of the anticancer selectivity of this compound. The outlined experiments, from broad cytotoxicity screening to focused mechanistic studies, will generate the necessary data to make informed decisions about the compound's therapeutic potential. Positive results from this in vitro assessment would provide a strong rationale for advancing the compound to more complex 3D cell culture models and eventually to in vivo studies.[10] The key to successful drug discovery lies in a systematic and logical approach to understanding a compound's biological activity, and this guide serves as a foundational blueprint for that process.
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Al-Sanea, M. M., et al. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 246-255. Available from: [Link]
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Reddy, T. S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 53-59. Available from: [Link]
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Yıldırım, S., et al. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available from: [Link]
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Li, J., et al. (2022). Synthesis and anticancer activity of[4][5][11] triazole [4,3-b][1][4][5][11] tetrazine derivatives. Monatshefte für Chemie-Chemical Monthly, 153(2), 163-171. Available from: [Link]
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Kaur, R., et al. (2020). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Drug Targets, 21(11), 1118-1145. Available from: [Link]
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Powers, K. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17267-17279. Available from: [Link]
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Batra, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available from: [Link]
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Luo, J., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53738. Available from: [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
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Gazivoda, T., et al. (2008). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 15(23), 2384-2388. Available from: [Link]
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Al-Obaidi, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(9), 245-252. Available from: [Link]
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Kumar, A., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 15(1), 1-16. Available from: [Link]
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Al-Ostoot, F. H., et al. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Journal of the Iranian Chemical Society, 1-28. Available from: [Link]
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Wang, Z., et al. (2021). Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry, 213, 113175. Available from: [Link]
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Wang, Y., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. European Journal of Medicinal Chemistry, 190, 112114. Available from: [Link]
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Emami, L., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. Available from: [Link]
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El-Sawy, E. R., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(16), 4933. Available from: [Link]
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Vaskevych, A., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 26(11), 3169. Available from: [Link]
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A Comparative Guide to the In Vivo Efficacy of 3-(Aryl)-1H-1,2,4-Triazole Derivatives as Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticonvulsant therapies with improved efficacy and safety profiles is a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,2,4-triazole nucleus has emerged as a "privileged structure" due to its diverse pharmacological activities, including notable anticonvulsant properties. This guide provides a comprehensive comparison of the in vivo efficacy of 3-(aryl)-1H-1,2,4-triazole derivatives, with a particular focus on understanding the structural determinants of their activity.
While direct comparative in vivo studies on a series of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole derivatives are not extensively available in the public domain, this guide synthesizes data from numerous studies on structurally related 3-aryl-1,2,4-triazoles. This comparative analysis will provide a robust framework for understanding the potential anticonvulsant profile of the bis(trifluoromethyl)phenyl series and for guiding future drug discovery efforts in this chemical space.
The Rationale for Targeting 3-Aryl-1,2,4-Triazoles for Anticonvulsant Activity
The 1,2,4-triazole ring system is a versatile scaffold that can engage in various non-covalent interactions, enhancing binding affinity to biological targets and improving pharmacokinetic properties. The "aryl" substituent at the 3-position of the triazole ring plays a crucial role in modulating the anticonvulsant activity. Variations in the substitution pattern on this phenyl ring can significantly influence the compound's efficacy, mechanism of action, and neurotoxicity. The inclusion of electron-withdrawing groups, such as trifluoromethyl (CF3), is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability. The 3,5-bis(trifluoromethyl)phenyl motif, in particular, offers a unique combination of high lipophilicity and metabolic resistance, making it an intriguing substitution pattern for central nervous system (CNS) active agents.
Comparative In Vivo Efficacy of 3-Aryl-1,2,4-Triazole Derivatives
The anticonvulsant potential of novel compounds is typically assessed in preclinical rodent models that represent different types of seizures. The two most widely used and clinically validated models are the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which is indicative of activity against absence seizures.[1] The 6 Hz psychomotor seizure model is also employed to identify compounds effective against pharmacoresistant epilepsy.[2]
Below is a comparative summary of the in vivo anticonvulsant activity of various 3-aryl-1,2,4-triazole derivatives from the literature. Efficacy is reported as the median effective dose (ED₅₀) in mg/kg, which is the dose required to protect 50% of the animals from seizures. Neurotoxicity is reported as the median toxic dose (TD₅₀) in mg/kg, the dose at which 50% of animals exhibit motor impairment in the rotarod test. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the compound's safety margin.
| Compound ID | 3-Aryl Substituent | Animal Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| 1 | 2-Phenoxy-phenyl | Mouse (PTZ) | 12.0 | > 100 | > 8.3 | [3] |
| 2a | 4-(Substituted Phenyl) | Mouse (MES) | 23.9 | > 300 | > 12.5 | [4] |
| 2b | 4-(Substituted Phenyl) | Mouse (MES) | 13.4 | > 300 | > 22.4 | [4] |
| 3 | 4-Fluorophenyl | Mouse (MES) | 49.1 | 94.1 | 1.9 | [5] |
| 4 | 4-Propoxyphenyl | Mouse (PTZ) | 63.4 | 105.6 | 1.7 | [6] |
| 5 | 4-Chlorophenyl | Mouse (MES) | 100 (active) | Not Reported | Not Reported | [7] |
| 6 | 4-Chlorophenyl | Mouse (6Hz) | 100 (active) | Not Reported | Not Reported | [7] |
| Carbamazepine | - | Mouse (MES) | 8.8 | 65.4 | 7.4 | [4] |
| Phenytoin | - | Mouse (MES) | 9.5 | 68.5 | 7.2 | [4] |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Structure-Activity Relationship (SAR) Insights
The analysis of various 3-aryl-1,2,4-triazole derivatives reveals several key structure-activity relationships:
-
Substitution on the 3-Aryl Ring: The nature and position of substituents on the phenyl ring at the 3-position of the triazole are critical for anticonvulsant activity. Electron-withdrawing groups, such as halogens (e.g., fluoro, chloro), often enhance activity.[3][8] The presence of alkoxy groups has also been shown to be favorable in some cases.[4]
-
Lipophilicity: A balance of lipophilicity is crucial for CNS penetration. Highly lipophilic compounds may exhibit better brain uptake but can also lead to increased toxicity and off-target effects. The trifluoromethyl group is known to significantly increase lipophilicity.[4]
-
Fused Ring Systems: Fusing the 1,2,4-triazole with other heterocyclic rings, such as thiazole or quinazolinone, has been a successful strategy to generate potent anticonvulsants with broad-spectrum activity.[5][9]
Based on these general SAR principles, it can be hypothesized that this compound derivatives would likely exhibit significant anticonvulsant activity, potentially with a strong preference for the MES model, indicative of efficacy against generalized tonic-clonic seizures. The two trifluoromethyl groups would be expected to enhance metabolic stability and brain penetration. However, this increased lipophilicity might also lead to a narrower therapeutic window, making neurotoxicity assessment a critical component of their evaluation.
Putative Mechanisms of Action
The precise mechanism of action for many 1,2,4-triazole anticonvulsants is not fully elucidated but is thought to involve multiple targets. Some of the proposed mechanisms include:
-
Modulation of Voltage-Gated Sodium Channels (VGSCs): Similar to established drugs like phenytoin and carbamazepine, some triazole derivatives are believed to exert their anticonvulsant effect by blocking VGSCs, thereby reducing neuronal hyperexcitability.[10]
-
Enhancement of GABAergic Neurotransmission: Some triazoles may potentiate the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), either by interacting with the GABA-A receptor or by inhibiting GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation.[2]
-
Interaction with Benzodiazepine Receptors: Certain 3-(2-phenoxy)phenyl-1,2,4-triazole derivatives have been designed as non-rigid analogs of benzodiazepines and are thought to bind to the benzodiazepine receptor site on the GABA-A receptor complex.[3]
The specific mechanism of action for this compound derivatives would require dedicated experimental investigation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vivo experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds effective against absence seizures.
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) Seizure Test.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
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Comparative Guide to Cross-Resistance of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole in Fungal Strains
Introduction
The emergence of antifungal resistance is a significant global health concern, necessitating the development of novel therapeutic agents. One such class of compounds, the 1,2,4-triazoles, has been a cornerstone of antifungal therapy for decades.[1][2][3][4] These agents primarily act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 or cyp51A genes), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][5][6] The compound 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a member of this class, and understanding its potential for cross-resistance with existing antifungal drugs is paramount for its development and clinical application.[7][8]
This guide provides a comprehensive framework for conducting cross-resistance studies of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and an exploration of the underlying resistance mechanisms.
The Imperative of Cross-Resistance Studies
Cross-resistance occurs when a fungal strain develops resistance to one antifungal agent, which then confers resistance to other, often structurally related, drugs. This phenomenon can severely limit therapeutic options. Therefore, a thorough evaluation of the cross-resistance profile of a novel antifungal candidate is a critical step in its preclinical assessment.
The primary objectives of these studies are to:
-
Determine the in vitro activity of this compound against a panel of clinically relevant fungal isolates.
-
Compare its efficacy against strains with known resistance mechanisms to other triazole antifungals.
-
Elucidate the potential mechanisms that could lead to resistance to this novel compound.
Experimental Design & Protocols
A robust experimental design is crucial for obtaining reliable and reproducible data. This section outlines the key methodologies for assessing antifungal susceptibility and investigating cross-resistance.
Workflow for Cross-Resistance Evaluation
Caption: Key mechanisms contributing to triazole resistance in fungal pathogens.
Investigative Protocols
-
Sequencing of Target Genes (ERG11/cyp51A):
-
Isolate genomic DNA from both susceptible and resistant strains.
-
Amplify the ERG11 or cyp51A genes using polymerase chain reaction (PCR).
-
Sequence the PCR products and compare them to the wild-type sequence to identify any mutations that may alter the structure of the target enzyme.
-
-
Gene Expression Analysis of Efflux Pumps:
-
Extract total RNA from fungal cells grown in the presence and absence of sub-inhibitory concentrations of the antifungal agent.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding major efflux pumps (e.g., CDR1, CDR2, MDR1 in Candida; AtrF in Aspergillus).
-
A significant upregulation of these genes in resistant isolates is indicative of an efflux-mediated resistance mechanism.
-
Conclusion
A systematic and rigorous evaluation of cross-resistance is a non-negotiable step in the development of any new antifungal agent. By employing standardized methodologies and delving into the molecular underpinnings of resistance, researchers can gain a comprehensive understanding of the potential clinical utility and longevity of this compound. This knowledge is indispensable for guiding future drug development efforts and for devising strategies to combat the growing threat of antifungal resistance.
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A Comparative Performance Analysis of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole Against Clinically Relevant Triazole Antifungals
This guide provides a comprehensive framework for benchmarking the antifungal performance of the novel compound 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole against established triazole antifungals such as fluconazole, itraconazole, and voriconazole. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to evaluating the potential of this new chemical entity as a therapeutic agent.
Introduction: The Unmet Need for Novel Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1][2] Triazole antifungals have been a cornerstone of anti-infective therapy for decades, primarily by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][3][4] This disruption of ergosterol synthesis leads to a fungistatic or, in some cases, fungicidal effect.[5][6]
The compound this compound is a novel molecule designed to leverage the established pharmacophore of the 1,2,4-triazole ring. The bis(trifluoromethyl)phenyl moiety is hypothesized to enhance its interaction with the hydrophobic regions of the CYP51 active site, potentially leading to improved potency and a broader spectrum of activity. This guide outlines a systematic approach to validate these hypotheses through a series of in vitro experiments.
Mechanism of Action: The Triazole Pharmacophore
Triazole antifungals act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][7] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane integrity and function.[7]
Caption: Proposed mechanism of action for triazole antifungals.
In Vitro Antifungal Susceptibility Testing
A critical first step in evaluating a new antifungal agent is to determine its intrinsic activity against a panel of clinically relevant fungal pathogens. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism.
Fungal Strains and Culture Conditions
A diverse panel of fungal strains should be used, including:
-
Yeasts: Candida albicans (including fluconazole-susceptible and -resistant strains), Candida glabrata, Candida parapsilosis, Candida krusei, and Cryptococcus neoformans.
-
Molds: Aspergillus fumigatus, Aspergillus flavus, and Fusarium species.
All strains should be quality-controlled and maintained according to standard laboratory procedures.
Experimental Protocol: Broth Microdilution Assay (CLSI/EUCAST Guidelines)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents.[8][9][10][11][12]
Materials:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
-
96-well microtiter plates.
-
Sterile, disposable reagent reservoirs.
-
Multichannel pipettes.
-
Spectrophotometer or microplate reader.
-
This compound, fluconazole, itraconazole, and voriconazole stock solutions in DMSO.
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the 96-well plates. The final concentrations should typically range from 0.03 to 64 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of each fungal strain according to CLSI or EUCAST guidelines.[9][10][11] For yeasts, the final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL. For molds, the final concentration of conidia should be approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[11]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for molds) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Caption: Workflow for the broth microdilution assay.
Comparative MIC Data
The following table provides a template for presenting the comparative MIC data. The values for the established antifungals are representative of what is found in the literature.[5][13][14][15][16][17]
| Fungal Species | This compound MIC₅₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) | Itraconazole MIC₅₀ (µg/mL) | Voriconazole MIC₅₀ (µg/mL) |
| Candida albicans | [Experimental Data] | 0.25 - 2 | 0.03 - 0.25 | 0.015 - 0.125 |
| Candida glabrata | [Experimental Data] | 8 - 64 | 0.25 - 2 | 0.125 - 1 |
| Candida krusei | [Experimental Data] | >64 | 0.25 - 1 | 0.25 - 1 |
| Cryptococcus neoformans | [Experimental Data] | 2 - 8 | 0.06 - 0.5 | 0.03 - 0.25 |
| Aspergillus fumigatus | [Experimental Data] | >64 | 0.25 - 1 | 0.25 - 1 |
MIC₅₀: The minimum inhibitory concentration required to inhibit the growth of 50% of isolates.
Fungicidal Activity Assessment
While MIC values indicate the concentration required to inhibit fungal growth, it is also crucial to determine if a compound is fungicidal (kills the fungus) or fungistatic (inhibits growth without killing). This is assessed by determining the Minimum Fungicidal Concentration (MFC).
Experimental Protocol: MFC Determination
Procedure:
-
Following the determination of the MIC, an aliquot (typically 10-20 µL) is taken from each well of the microtiter plate that shows no visible growth.
-
This aliquot is then plated onto a drug-free agar medium (e.g., Sabouraud Dextrose Agar).
-
The plates are incubated at 35°C for 24-48 hours.
-
The MFC is defined as the lowest concentration of the drug that results in no fungal growth on the agar plate (a ≥99.9% reduction in CFU compared to the initial inoculum).
A compound is generally considered fungicidal if the MFC/MIC ratio is ≤4.
Cytotoxicity and Therapeutic Index
A promising antifungal agent must exhibit selective toxicity towards fungal cells while having minimal adverse effects on host cells.[18][19][20][21][22] In vitro cytotoxicity assays are essential for an early assessment of a compound's safety profile.
Experimental Protocol: Mammalian Cell Cytotoxicity Assay
Cell Lines:
-
HepG2 (human liver carcinoma cell line) to assess potential hepatotoxicity.
-
HEK293 (human embryonic kidney cell line) to assess potential nephrotoxicity.
Procedure:
-
Cell Culture: Culture the mammalian cell lines in appropriate media and conditions.
-
Compound Exposure: Seed the cells in 96-well plates and expose them to a range of concentrations of the test compounds, including this compound and the comparator triazoles.
-
Viability Assessment: After a defined exposure period (e.g., 24 or 48 hours), assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.[19]
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50%.
Therapeutic Index Calculation
The therapeutic index (TI) provides a measure of the selectivity of a compound. It is calculated as the ratio of the IC₅₀ for mammalian cells to the MIC₅₀ for the fungal pathogen.
TI = IC₅₀ (mammalian cells) / MIC₅₀ (fungal pathogen)
A higher TI indicates greater selectivity for the fungal target and a potentially safer drug candidate.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro evaluation of this compound. The proposed experiments will generate critical data on its antifungal spectrum, potency, and selectivity. Favorable results from these studies would warrant further investigation, including time-kill kinetic assays, synergy studies with other antifungals, and ultimately, in vivo efficacy and toxicity studies in animal models of fungal infections. The systematic approach outlined here will enable a robust and objective comparison against established triazole antifungals, providing the necessary insights for its continued development as a potential therapeutic agent.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Introduction: As a novel heterocyclic compound, 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole is increasingly utilized in advanced pharmaceutical research and drug development. Its unique structure, featuring a triazole ring and a phenyl ring heavily substituted with trifluoromethyl (CF₃) groups, imparts desirable properties but also necessitates stringent disposal protocols. The high stability of the carbon-fluorine bonds and the potential for the formation of persistent environmental pollutants demand a disposal strategy that prioritizes complete destruction and regulatory compliance. This guide provides an in-depth, scientifically-grounded framework for the safe and responsible management of waste containing this compound, ensuring the protection of both laboratory personnel and the environment.
Section 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. The dual-component structure of this molecule—a biologically active triazole core and a fluorinated aromatic ring—presents a multi-faceted risk profile.
Core Chemical and Hazard Profile
The primary hazards associated with this compound are its potential for acute toxicity, irritation, and significant environmental persistence.[1] The trifluoromethyl groups are exceptionally stable and can contribute to the formation of highly persistent degradation products, such as trifluoroacetic acid (TFA), in the environment.[2][3]
| Property | Value | Source(s) |
| CAS Number | 1333154-10-1 | [1][4] |
| Molecular Formula | C₁₀H₅F₆N₃ | [4] |
| Molecular Weight | 281.16 g/mol | [4] |
| Appearance | Off-white to yellow solid | [5] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Environmental Profile | Classified as a Halogenated Organic Compound .[6] Potential to form persistent environmental pollutants. |
The Causality of Hazard:
-
Trifluoromethyl Groups: The C-F bond is one of the strongest in organic chemistry. This stability means the -CF₃ groups are not easily broken down by natural environmental processes, leading to persistence.[3] Furthermore, during improper thermal treatment (i.e., at insufficiently high temperatures), these groups can lead to the formation of toxic and corrosive gases like hydrogen fluoride (HF) and other perfluorinated compounds.[7][8]
-
1,2,4-Triazole Ring: The nitrogen-rich triazole ring system can decompose under high heat to produce toxic nitrogen oxides (NOx) and, in some conditions, hydrogen cyanide (HCN).[9][10][11] Many triazole derivatives are also known to be harmful to aquatic organisms.[11][12]
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
A proactive safety posture is essential. All handling and disposal preparation must occur in a controlled environment with appropriate engineering controls and PPE.
Mandatory PPE:
-
Hand Protection: Wear chemically resistant gloves (e.g., Viton™ or nitrile rubber).[12] Always inspect gloves for integrity before use.
-
Eye Protection: Use chemical safety goggles or a face shield that provides comprehensive protection against splashes and dust.[9][13]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[12]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[14][15] If weighing or transferring powder outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.
Small Spill Emergency Protocol:
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[13][15] Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Document the spill and cleanup procedure according to your institution's safety policies.
Section 3: The Core Disposal Workflow: A Step-by-Step Guide
The fundamental principle for disposing of this compound is to manage it as a halogenated organic waste . This classification dictates every subsequent step of the process.
Step 1: Waste Characterization and Segregation
This is the most critical control point in the disposal process. Improper segregation can lead to dangerous chemical reactions, compromise an entire waste stream, and significantly increase disposal costs.
-
Establish a Dedicated Waste Container: Use a clearly labeled, sealable container designated exclusively for "Halogenated Organic Waste."
-
The "DO NOT MIX" Imperative:
-
Non-Halogenated Waste: Never mix this compound or its solutions with non-halogenated organic waste (e.g., acetone, hexanes, methanol). Non-halogenated waste is often fuel-blended or incinerated under different conditions, and contamination with fluorinated compounds complicates this process.[6]
-
Acids and Bases: Do not mix with strong acids or bases to avoid potential exothermic or gas-evolving reactions.[6]
-
Aqueous Waste: Keep separate from general aqueous waste streams.
-
Step 2: Selecting the Appropriate Disposal Pathway
The following decision workflow must be followed to ensure the waste is correctly routed for final disposal. The universally accepted and environmentally responsible endpoint for this compound is high-temperature incineration.
Caption: Disposal decision workflow for waste streams.
Step 3: Packaging and Labeling for Disposal
Proper packaging prevents leaks and ensures the waste is accepted by your institution's Environmental Health & Safety (EHS) office and the final disposal facility.
-
Container Selection: Use a robust, chemically compatible container with a secure, leak-proof lid.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full, unabbreviated chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all components and their approximate concentrations.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Storage: Keep the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment.
Section 4: The Science Behind the Disposal Methodologies
Understanding the chemical principles behind the recommended disposal methods reinforces the importance of following the correct procedure.
Primary Method: High-Temperature Incineration
For halogenated organic compounds, high-temperature incineration is the EPA-recommended and most effective disposal technology.[16][17]
-
Why >1100°C? Regulations often mandate a minimum temperature of 1100°C for waste containing over 1% halogenated organic substances.[18][19] This extreme temperature, combined with a sufficient residence time in the combustion chamber, is necessary to ensure the complete destruction of the molecule, including the cleavage of the highly stable C-F bonds.
-
Combustion Chemistry: In a properly functioning incinerator, the organic molecule is oxidized to carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and hydrogen fluoride (HF).
-
Emission Control (The Role of Scrubbers): The acidic gases produced (HF and potentially NOx) are neutralized in a "scrubber" system before being released into the atmosphere.[16] This is a critical step to prevent air pollution and acid rain.
Secondary Method: Hazardous Waste Landfilling (for Residues Only)
Landfilling of the untreated chemical is strictly prohibited by the EPA's Land Disposal Restrictions (LDR) program.[20][21] The compound's persistence and potential to leach into groundwater make direct landfilling an unacceptable environmental risk.[20] Only the solid, stabilized ash and scrubber residues from the incineration process may be disposed of in a specially engineered hazardous waste landfill, which includes features like double liners and leachate collection systems to prevent environmental contamination.[22][23]
Section 5: Regulatory Compliance and Documentation
All waste generation, storage, and disposal activities are governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
-
Generator Responsibility: As the generator of the waste, you are legally responsible for its management from "cradle to grave."
-
Waste Analysis Plan: For treating waste on-site (not recommended for this compound without specialized equipment), a written waste analysis plan is required.[21]
-
Recordkeeping: Meticulous records of the waste's composition, volume, and disposal date must be maintained for a minimum of three years.[20][21] These records are essential for regulatory audits and for tracking waste to its final disposition.
Conclusion
The proper disposal of this compound is not merely a procedural task but a professional responsibility. Due to its halogenated nature and the environmental persistence of its potential breakdown products, this compound must be treated with the utmost care. The core principles are unambiguous: characterize and segregate as a halogenated organic waste, package and label correctly, and ensure its final disposition is high-temperature incineration (>1100°C) via a certified hazardous waste management facility. Adherence to this guide will ensure the safety of your laboratory, protect our shared environment, and maintain full regulatory compliance.
References
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Home Sunshine Pharma. This compound CAS 1333154-10-1. Available at: [Link]
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Zero Waste Europe. Incineration. Available at: [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
For the innovative researcher in drug development, the synthesis of novel compounds is both an art and a science, demanding precision, skill, and an unwavering commitment to safety. The compound 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole, a molecule of interest for its potential applications stemming from the unique properties of the trifluoromethyl groups, requires a nuanced approach to handling. This guide provides a comprehensive, experience-driven framework for its safe management in the laboratory, from initial handling to final disposal.
Understanding the Hazard Profile: More Than Just Data
While a Safety Data Sheet (SDS) provides critical information, a deeper understanding of the molecule's structure informs a more robust safety protocol. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the compound's electronic properties and potential biological activity. These electron-withdrawing groups can enhance the compound's reactivity and interaction with biological systems. The 1,2,4-triazole ring, a common scaffold in pharmacologically active molecules, also contributes to its chemical personality.
Based on available data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
This profile necessitates a stringent set of precautions to mitigate exposure risks.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the cornerstone of safe chemical handling. For this compound, a multi-layered approach is essential.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Viton™ gloves. Double-gloving is recommended. | Provides a robust barrier against a halogenated organic solid.[2] Double-gloving offers additional protection in case of a breach of the outer glove. |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation.[2][3] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Prevents contact of the chemical with skin and personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[4] |
Table 1: Recommended Personal Protective Equipment
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Weighing
-
Designated Work Area: All handling of the solid compound should be conducted within a certified chemical fume hood to control airborne particulates.
-
Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing Procedure:
-
Tare a suitable, clean weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Avoid generating dust. If any powder is spilled, it must be cleaned up immediately following the spill management protocol.
-
Close the primary container tightly after use.
-
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on your experimental protocol.
-
Dissolution: In the fume hood, add the solvent to the vessel containing the weighed compound. Use a magnetic stirrer or gentle agitation to facilitate dissolution.
-
Labeling: Immediately label the container with the full chemical name, concentration, solvent, and date of preparation.
Spill Management Protocol
In the event of a spill, a swift and organized response is critical.
-
Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Containment: For small spills within a fume hood, use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Cleanup:
-
Wearing the appropriate PPE, carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is not just a regulatory requirement; it is a professional and ethical obligation.
Waste Segregation and Collection
-
Halogenated Waste Stream: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and solutions, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[5]
-
Container Management: Waste containers must be kept tightly closed except when adding waste and stored in a cool, well-ventilated area away from incompatible materials.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible handling of specialized chemical reagents like this compound is paramount in the research environment. By integrating a thorough understanding of the compound's properties with meticulous operational and disposal plans, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and environmental stewardship. This commitment to a culture of safety is the foundation upon which groundbreaking discoveries are built.
References
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Home Sunshine Pharma. (n.d.). This compound CAS 1333154-10-1. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
